Glycocyamine
Description
Glycocyamine has been reported in Citrus reticulata, Prunus persica, and other organisms with data available.
This compound is a naturally-occurring derivative of glycine and a metabolic precursor of creatine. This compound, also known as guanidinoacetic acid (GAA), is catalyzed by guanidinoacetate N-methyltransferase to form creatine. Creatine, in phosphate form, helps supply energy to muscle cells for contraction. After intense effort, when adenosine triphosphate (ATP) deposits are depleted, creatine phosphate donates phosphate groups toward the fast synthesis of ATP. Dietary supplementation with GAA may improve muscle wasting associated with cancer and other chronic diseases.
Guanidinoacetic acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Guanidoacetic acid is a metabolite in the Urea cycle and metabolism of amino groups, and in the metabolic pathways of several amino acids. This includes glycine, serine, threonine, arginine and proline metabolism. Guanidinoacetic acid is also a precursor of creatine, an essential substrate for muscle energy metabolism.
RN given refers to parent cpd; structure
Propriétés
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861885 | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL at 15 °C | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
352-97-6 | |
| Record name | Guanidinoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycocyamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOCYAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO52O1A04E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Glycocyamine's Central Role in the Creatine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine (B1669601) is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Its endogenous synthesis is a two-step process initiated by the formation of glycocyamine (also known as guanidinoacetate or GAA). This technical guide provides an in-depth exploration of the core of creatine biosynthesis, focusing on the enzymatic conversion of substrates to this compound and its subsequent methylation to creatine. We will delve into the key enzymes, their kinetics, cellular localization, and regulatory mechanisms. Furthermore, this guide presents detailed experimental protocols for the quantification of key metabolites and the assessment of enzyme activity, alongside visualizations of the involved pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The creatine-phosphocreatine system is a critical intracellular energy buffer. Creatine is endogenously synthesized from three amino acids: arginine, glycine, and methionine.[1] The pathway involves two key enzymatic steps. The first and rate-limiting step is the synthesis of this compound from arginine and glycine, catalyzed by L-arginine:glycine amidinotransferase (AGAT).[2] The second step involves the methylation of this compound to form creatine, a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT), utilizing S-adenosylmethionine (SAM) as the methyl donor.[1][2]
Disruptions in this pathway lead to cerebral creatine deficiency syndromes (CCDS), a group of inborn errors of metabolism characterized by intellectual disability, seizures, and developmental delays.[3] Understanding the intricacies of this compound's role is therefore paramount for diagnosing these disorders and developing therapeutic interventions.
The Creatine Biosynthesis Pathway
The synthesis of creatine is a well-defined two-step enzymatic process that occurs predominantly in the kidneys and liver.
Step 1: Synthesis of this compound (Guanidinoacetate)
The initial and committed step in creatine biosynthesis is the formation of this compound.
-
Enzyme: L-Arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1)
-
Substrates: L-Arginine and Glycine
-
Products: this compound (Guanidinoacetate) and L-Ornithine
-
Cellular Localization: Primarily in the mitochondria of kidney and pancreas cells.[4][5]
The reaction involves the transfer of an amidino group from L-arginine to glycine.
Step 2: Methylation of this compound to Creatine
The newly synthesized this compound is then transported to the liver for the final step in creatine synthesis.
-
Enzyme: Guanidinoacetate N-methyltransferase (GAMT; EC 2.1.1.2)
-
Substrates: this compound and S-Adenosylmethionine (SAM)
-
Products: Creatine and S-Adenosylhomocysteine (SAH)
-
Cellular Localization: Primarily in the cytoplasm of liver cells.[1][6]
This reaction involves the transfer of a methyl group from SAM to this compound.
Signaling and Regulatory Pathway
The creatine biosynthesis pathway is tightly regulated, primarily through feedback inhibition of the AGAT enzyme.
Quantitative Data
Enzyme Kinetics
The kinetic properties of AGAT and GAMT are crucial for understanding the efficiency and regulation of the creatine biosynthesis pathway.
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| AGAT | Glycine | 2.06 mM | 6.48 ± 0.26 pmol/min/mg | Mouse Kidney | [7][8] |
| L-Arginine | 2.67 mM | 2.17 ± 0.49 pmol/min/mg | Mouse Kidney | [7][8] | |
| GAMT | Guanidinoacetate | 0.050 - 0.096 mM | - | Cultured Cells | [9] |
| S-Adenosylmethionine | 1.2 - 3.4 µM | - | Cultured Cells | [9] | |
| Guanidinoacetate | 9.5 - 14.8 µM | - | Human Fibroblasts/Lymphoblasts | [10] | |
| S-Adenosylmethionine | 68 - 78 µM | - | Human Fibroblasts/Lymphoblasts | [10] |
Metabolite Concentrations in Human Biofluids
The concentrations of this compound and creatine are important diagnostic markers for creatine deficiency syndromes.
| Metabolite | Biofluid | Age Group | Concentration Range | Unit | Reference |
| This compound (GAA) | Plasma | Adults | 0.13 - 0.49 | µmol/L | [11] |
| Children (5-10y) | 3.15 - 4.67 | µmol/L | [11] | ||
| Urine | Adults | 14 - 84 | µmol/mmol creatinine | [3] | |
| Children (1-6y) | 29 - 213 | µmol/mmol creatinine | [3] | ||
| CSF | Adults | 0.02 - 0.12 | µmol/L | [3] | |
| Children (1-6y) | 0.05 - 0.29 | µmol/L | [3] | ||
| Creatine | Plasma | Adults | 19.45 - 49.95 | µmol/L | [11] |
| Children (5-10y) | 36.66 - 81.26 | µmol/L | [11] | ||
| Urine | Adults | 46 - 498 | µmol/mmol creatinine | [3] | |
| Children (1-6y) | 113 - 1125 | µmol/mmol creatinine | [3] | ||
| CSF | Adults | 24 - 58 | µmol/L | [3] | |
| Children (1-6y) | 26 - 76 | µmol/L | [3] | ||
| Creatinine | Serum | Female | 0.50–1.10 | mg/dL | [12] |
| Male | 0.70–1.30 | mg/dL | [12] | ||
| Urine (24h) | - | 15–25 | mg/kg body weight | [12] | |
| CSF | - | 50 - 110 | µmol/L | [13] |
Experimental Protocols
Measurement of AGAT and GAMT Enzyme Activity by LC-MS/MS
This protocol describes a stable isotope-labeled substrate assay for the accurate quantification of AGAT and GAMT activity in cell lysates or tissue homogenates.
References
- 1. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. stackoverflow.com [stackoverflow.com]
- 3. researchgate.net [researchgate.net]
- 4. GATM protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. researchgate.net [researchgate.net]
- 6. GAMT gene: MedlinePlus Genetics [medlineplus.gov]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 8. Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue expression of GATM - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Gene delivery of AGAT and GAMT boosts creatine levels in creatine transporter deficiency patient fibroblasts | PLOS One [journals.plos.org]
- 11. GAMT guanidinoacetate N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. abim.org [abim.org]
- 13. List of reference ranges for cerebrospinal fluid - Wikipedia [en.wikipedia.org]
Endogenous synthesis of guanidinoacetic acid in mammals
An In-depth Technical Guide on the Endogenous Synthesis of Guanidinoacetic Acid in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative that serves as the direct and sole endogenous precursor for creatine (B1669601) synthesis in mammals.[1][2] The subsequent conversion of GAA to creatine, and its phosphorylated form phosphocreatine, is central to the energy metabolism of tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[2] The synthesis of GAA is the first and rate-limiting step in creatine biosynthesis, making it a critical control point in cellular bioenergetics.[3][4] Understanding the intricacies of GAA synthesis, its regulation, and quantification is paramount for research into metabolic disorders, neurological diseases, and the development of novel therapeutic and nutritional strategies.
The Core Synthesis Pathway of Guanidinoacetic Acid
The endogenous synthesis of GAA is a two-step enzymatic process that primarily involves the kidneys and the liver in a coordinated inter-organ exchange.
Step 1: Synthesis of Guanidinoacetic Acid in the Kidney
The initial and committed step in creatine biosynthesis is the formation of GAA from the amino acids L-arginine and glycine (B1666218). This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) (EC 2.1.4.1). AGAT facilitates the transfer of an amidino group from L-arginine to glycine, yielding GAA and L-ornithine as products. While AGAT is expressed in several tissues, its highest activity is found in the kidneys, with the pancreas also showing significant activity.
Step 2: Conversion of GAA to Creatine in the Liver
Following its synthesis in the kidneys, GAA is released into the bloodstream and transported to the liver. In the liver, GAA undergoes methylation to form creatine. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:N-guanidinoacetate N-methyltransferase (GAMT) (EC 2.1.1.2). GAMT transfers a methyl group from the donor molecule S-adenosylmethionine (SAM) to GAA, resulting in the formation of creatine and S-adenosylhomocysteine (SAH). The liver exhibits the highest GAMT activity, making it the primary site for the final step of creatine synthesis.
The overall biochemical pathway is depicted below.
Regulation of Endogenous GAA Synthesis
The synthesis of GAA is tightly regulated to maintain creatine homeostasis. This regulation occurs through multiple mechanisms, including feedback inhibition and hormonal control.
Feedback Inhibition
The primary regulatory mechanism for GAA synthesis is feedback inhibition of the AGAT enzyme by the end-product, creatine. Elevated intracellular creatine concentrations suppress the expression and activity of AGAT, primarily in the kidney. This repression effectively downregulates the entire creatine biosynthetic pathway, preventing excessive production. This feedback loop is a critical component of creatine homeostasis and is exploited therapeutically in patients with GAMT deficiency to reduce the accumulation of neurotoxic GAA.
Hormonal and Cellular Regulation
Several hormones and cellular signaling pathways modulate GAA synthesis:
-
Insulin: Can increase the expression and activity of AGAT, leading to increased GAA synthesis.
-
Growth Hormone and Thyroxine: Have been suggested to induce AGAT activity.
-
Sex Hormones: Testosterone may increase AGAT activity, while estrogen has been shown to decrease it in rats.
-
PI3K/Akt Pathway: Activation of this cellular signaling pathway has been demonstrated to increase AGAT expression and subsequent GAA synthesis.
The diagram below illustrates the key regulatory inputs on the AGAT enzyme.
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymes involved in GAA synthesis and the resulting metabolite concentrations.
Table 1: Kinetic Properties of AGAT and GAMT
| Enzyme | Organism/Tissue | Substrate | K_m_ (Apparent) | V_max_ | Citation |
| AGAT | Mouse Kidney | Glycine | 2.06 mM | 6.48 ± 0.26 pmol/min/mg | |
| AGAT | Mouse Kidney | L-Arginine | 2.67 mM | 2.17 ± 0.49 pmol/min/mg | |
| GAMT | Rat Cultured Cells/Muscle | Guanidinoacetate | 0.050 - 0.096 mM | Not Specified | |
| GAMT | Rat Cultured Cells/Muscle | S-adenosylmethionine | 1.2 - 3.4 µM | Not Specified |
Table 2: Tissue-Specific Activity of AGAT in Mice
| Tissue | AGAT Activity (pmol/min/mg tissue) | Citation |
| Kidney | 4.6 | |
| Brain | 1.8 | |
| Liver | 0.4 | |
| Heart | Not Detectable | |
| Muscle | Not Detectable |
Table 3: Reference Concentrations of GAA
| Fluid/Tissue | Organism | Concentration | Citation |
| Plasma | Human | 2.6 ± 0.8 µmol/L | |
| Plasma | Human | 2.3 ± 0.8 µmol/L | |
| Urine | Human | 31.2 ± 21.7 mmol/mol creatinine |
Key Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is crucial for research in this field. Below are detailed methodologies for key assays.
Protocol for Measuring AGAT Enzyme Activity (Stable Isotope-Labeling Method)
This method provides high accuracy by measuring the formation of a penta-labeled GAA product that can only be generated by AGAT activity.
1. Materials and Reagents:
-
Tissue homogenate or cell lysate
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
L-[guanido-¹⁵N₂] arginine (ARG-δ2)
-
[U-¹³C₂,¹⁵N] glycine (GLY-δ3)
-
[1,2-¹³C₂]GAA (internal standard)
-
Nor-NOHA (arginase inhibitor, for liver samples)
-
Acetonitrile
-
Reagents for derivatization (if using GC-MS)
-
LC-MS/MS or GC-MS system
2. Sample Preparation:
-
Homogenize tissue samples or lyse cells (e.g., via sonication) in cold potassium phosphate buffer.
-
Determine the total protein concentration of the lysate/homogenate for normalization.
3. Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate/homogenate.
-
For liver samples, add Nor-NOHA to inhibit arginase activity.
-
Add stable isotope-labeled substrates: L-[guanido-¹⁵N₂] arginine and [U-¹³C₂,¹⁵N] glycine. Optimal concentrations may need to be determined, but concentrations around 1.8 mM to 7.5 mM have been used.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-6 hours). The optimal pH is approximately 7.6.
4. Reaction Quenching and Product Quantification:
-
Stop the reaction by adding a quenching solution, such as acetonitrile.
-
Add the internal standard, [1,2-¹³C₂]GAA.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for the newly synthesized [1,2-¹³C₂,¹⁵N₃] GAA (GAA-δ5) using a properly configured LC-MS/MS or GC-MS system.
-
Calculate specific AGAT activity by quantifying the amount of GAA-δ5 produced per unit of time per milligram of protein.
Protocol for Quantification of GAA in Plasma by LC-MS/MS
This method uses stable isotope dilution and tandem mass spectrometry for sensitive and specific quantification of GAA in biological fluids.
1. Materials and Reagents:
-
Plasma sample
-
Acetonitrile (ACN)
-
Internal standards: [¹³C₂]-GAA and d₃-creatine
-
Derivatization agent (e.g., butanolic HCl for butyl-ester derivatization)
-
LC-MS/MS system with an appropriate column (e.g., Supelcosil™ LC-4.6mm)
2. Sample Preparation:
-
To a plasma sample (e.g., 50-100 µL), add the internal standard solution containing [¹³C₂]-GAA and d₃-creatine.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
3. Derivatization (Butyl-ester method):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add butanolic HCl and heat (e.g., at 60°C for 20 minutes) to form the butyl-ester derivatives of GAA and creatine.
-
Evaporate the reagent and reconstitute the sample in the mobile phase for injection.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using an appropriate column and mobile phase with isocratic or gradient elution.
-
Detect and quantify the derivatized GAA and its corresponding internal standard using multiple reaction monitoring (MRM) in positive ionization mode.
-
Generate a standard curve using known concentrations of GAA to calculate the concentration in the plasma sample.
Conclusion
The endogenous synthesis of guanidinoacetic acid is a fundamental metabolic pathway, acting as the gateway to creatine production. The process is elegantly controlled through a kidney-liver axis and is subject to stringent regulation by feedback inhibition and hormonal signals. The AGAT enzyme represents the critical, rate-limiting juncture in this pathway. A thorough understanding of these biochemical and regulatory principles, coupled with robust and precise analytical methods, is essential for professionals in biomedical research and drug development aiming to explore the roles of GAA and creatine in health and disease.
References
- 1. Regulative Mechanism of Guanidinoacetic Acid on Skeletal Muscle Development and Its Application Prospects in Animal Husbandry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanidinoacetate N-methyltransferase (GAMT): A Technical Guide to Function and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidinoacetate N-methyltransferase (GAMT) is a critical enzyme in the creatine (B1669601) biosynthesis pathway, catalyzing the final step of creatine production. This document provides an in-depth technical overview of GAMT's function, enzymatic kinetics, and its role in cellular metabolism. Detailed experimental protocols for the expression, purification, and kinetic analysis of GAMT are provided, alongside a summary of its known kinetic parameters. Furthermore, this guide elucidates the signaling pathway involving the tumor suppressor p53, which regulates GAMT expression in response to cellular stress. This comprehensive guide is intended to serve as a valuable resource for researchers and professionals involved in the study of creatine metabolism, associated disorders, and the development of therapeutic interventions.
Introduction to Guanidinoacetate N-methyltransferase (GAMT)
Guanidinoacetate N-methyltransferase (GAMT), encoded by the GAMT gene, is a pivotal enzyme in the de novo synthesis of creatine, a molecule essential for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] GAMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to guanidinoacetate (GAA), yielding creatine and S-adenosyl-L-homocysteine (SAH).[2][3] This reaction is the terminal step in the two-step creatine biosynthesis pathway.
Deficiency in GAMT activity leads to an autosomal recessive metabolic disorder known as GAMT deficiency, characterized by a depletion of cerebral creatine and an accumulation of GAA.[4] The clinical manifestations are severe and include intellectual disability, developmental delay, seizures, and movement disorders. The critical role of GAMT in maintaining cellular energy levels and its implication in a severe neurological disorder underscore the importance of understanding its function and kinetics for the development of diagnostic and therapeutic strategies.
Enzymatic Function and Catalytic Mechanism
GAMT belongs to the family of methyltransferases and plays a crucial role in the metabolism of glycine, serine, and threonine, as well as arginine and proline. The enzyme is predominantly active in the liver, pancreas, and kidneys.
The catalytic reaction of GAMT is as follows:
S-adenosyl-L-methionine + Guanidinoacetate ⇌ S-adenosyl-L-homocysteine + Creatine
The proposed catalytic mechanism involves a concerted process where the proton abstraction from the nitrogen of GAA by the active site residue Asp-134 occurs simultaneously with the methyl group transfer from SAM to the same nitrogen atom of GAA. Crystal structure analysis of rat GAMT has identified key amino acid residues involved in substrate binding and catalysis. The guanidino group of GAA forms hydrogen bonds with E45 and D134, while the carboxylate group interacts with the backbone amides of L170 and T171. The product, SAH, is a known competitive inhibitor of the reaction.
GAMT Kinetics
The enzymatic activity of GAMT has been characterized, and kinetic parameters have been determined for its substrates and inhibitor. The Michaelis-Menten model is commonly used to describe the enzyme kinetics of GAMT. The following tables summarize the reported quantitative data.
| Substrate | Species | Apparent Km (µM) | Reference(s) |
| Guanidinoacetate (GAA) | Human | 9.5 - 14.8 | |
| Guanidinoacetate (GAA) | Human | 57 | |
| S-adenosyl-L-methionine (SAM) | Human | 68 - 78 | |
| S-adenosyl-L-methionine (SAM) | Human | 49 |
| Inhibitor | Species | Apparent Ki (µM) | Type of Inhibition | Reference(s) |
| S-adenosyl-L-homocysteine (SAH) | Human | 16 | Competitive |
| Parameter | Species | Value | Conditions | Reference(s) |
| Specific Activity | Human | 0.08 ± 0.02 µmol/min/mg | Recombinant human GAMT | |
| Estimated Vmax | Human | ~0.08 µmol/min/mg of pure enzyme | Calculated from specific activity | |
| Estimated kcat | Human | ~0.036 s-1 | Calculated from Vmax and molecular weight of GAMT (~26.3 kDa) |
Note: The kcat value is an estimation derived from the reported specific activity and the molecular weight of the recombinant human GAMT protein.
Signaling Pathways
Creatine Biosynthesis Pathway
GAMT functions as the final enzyme in the creatine biosynthesis pathway. The pathway begins with the enzyme L-arginine:glycine amidinotransferase (AGAT), which catalyzes the formation of GAA from arginine and glycine. GAA is then methylated by GAMT to produce creatine.
p53-Mediated Regulation of GAMT
Recent studies have identified GAMT as a transcriptional target of the tumor suppressor protein p53. In response to cellular stressors such as DNA damage or nutrient deprivation, p53 is activated and binds to consensus binding sites in the GAMT promoter, leading to increased GAMT expression. This upregulation of GAMT has been implicated in p53-dependent apoptosis and the regulation of fatty acid oxidation as an alternative energy source when glucose is scarce. This places GAMT at a critical intersection of cellular stress response and energy metabolism.
Experimental Protocols
Recombinant Human GAMT Expression and Purification
This protocol describes the expression of His-tagged human GAMT in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
5.1.1. Expression Vector and Host Strain
-
Vector: pET-based expression vector with an N-terminal His6-tag.
-
Gene: Human GAMT cDNA cloned into the expression vector.
-
Host Strain: E. coli BL21(DE3).
5.1.2. Expression Protocol
-
Transform the GAMT expression plasmid into competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-25°C to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
5.1.3. Purification Protocol (Native Conditions)
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the His-tagged GAMT protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the eluted fractions by SDS-PAGE for purity.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
GAMT Enzyme Activity Assays
5.2.1. HPLC-Based Assay with Radiolabeled Substrate This assay measures the formation of radiolabeled creatine from [14C]guanidinoacetate.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), S-adenosyl-L-methionine, and the cell/tissue extract or purified enzyme.
-
Initiation: Start the reaction by adding [14C]guanidinoacetate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separation: Separate the radiolabeled substrate ([14C]guanidinoacetate) from the product ([14C]creatine) using reverse-phase HPLC.
-
Detection: Quantify the amount of [14C]creatine produced using a radioactivity detector.
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.
5.2.2. LC-MS/MS-Based Assay This highly sensitive and specific method uses stable isotope-labeled substrates.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), stable isotope-labeled S-adenosyl-L-methionine (e.g., [2H3]-SAM), and the cell lysate (e.g., from lymphocytes) or purified enzyme.
-
Initiation: Start the reaction by adding stable isotope-labeled guanidinoacetate (e.g., [13C2]-GAA).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 120 minutes).
-
Termination and Sample Preparation: Stop the reaction by adding a solvent like methanol (B129727) to precipitate proteins. Add an internal standard (e.g., [2H3]-creatine).
-
Derivatization (optional but can improve sensitivity): The product can be derivatized (e.g., butylation) to enhance its chromatographic and mass spectrometric properties.
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify the stable isotope-labeled creatine product.
-
Quantification: Calculate the enzyme activity by comparing the peak area of the product to that of the internal standard and a standard curve.
Conclusion
Guanidinoacetate N-methyltransferase is a central enzyme in cellular energy metabolism, and its dysfunction has severe pathological consequences. This technical guide has provided a detailed overview of GAMT's function, kinetics, and regulation, with a focus on providing practical information for researchers. The compiled kinetic data, detailed experimental protocols, and visualization of the associated signaling pathways offer a solid foundation for further investigation into this important enzyme. A thorough understanding of GAMT's biochemical and cellular roles is essential for the development of effective therapies for GAMT deficiency and for elucidating its broader involvement in cellular stress responses and energy homeostasis.
References
- 1. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine - PMC [pmc.ncbi.nlm.nih.gov]
Glycocyamine Metabolism: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of glycocyamine metabolism across key organ systems, intended for researchers, scientists, and professionals in drug development. This compound, or guanidinoacetate (GAA), is the direct endogenous precursor to creatine (B1669601), a molecule central to cellular energy homeostasis. The synthesis and metabolism of this compound involve a coordinated interplay between several organs, primarily the kidneys, liver, pancreas, and brain. This document details the enzymatic reactions, transport mechanisms, and regulatory processes that govern this compound and creatine homeostasis. Quantitative data on enzyme kinetics and tissue-specific metabolite concentrations are presented in structured tables for comparative analysis. Detailed experimental protocols for the measurement of key enzymes and metabolites are provided, alongside visual representations of metabolic pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of this critical metabolic pathway.
Introduction
This compound (guanidinoacetic acid) is a naturally occurring amino acid derivative that serves as the immediate precursor in the biosynthesis of creatine. The production of creatine is a vital process for tissues with high and fluctuating energy demands, such as the brain and skeletal muscle. The metabolism of this compound is a multi-organ process, primarily involving a two-step enzymatic pathway. Disruptions in this pathway can lead to creatine deficiency syndromes, a group of inborn errors of metabolism characterized by severe neurological and developmental abnormalities. A thorough understanding of this compound metabolism in different organ systems is therefore crucial for the development of therapeutic strategies for these disorders and for optimizing creatine supplementation in various clinical and performance contexts.
The Core Pathway of this compound Metabolism
The synthesis of creatine from this compound is a two-step process catalyzed by two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).
-
Step 1: this compound Synthesis. The first and rate-limiting step in creatine biosynthesis is the formation of this compound from L-arginine and glycine. This reaction is catalyzed by AGAT and primarily occurs in the kidneys and pancreas.[1]
-
Step 2: Creatine Synthesis. this compound is then transported to the liver, where it is methylated by GAMT to form creatine.[2] S-adenosylmethionine (SAM) serves as the methyl donor in this reaction.
The newly synthesized creatine is then released into the bloodstream and taken up by target tissues, most notably skeletal muscle and the brain, via the creatine transporter protein (SLC6A8).[3]
Organ-Specific Roles in this compound Metabolism
The metabolism of this compound is compartmentalized across different organs, each playing a distinct role in the overall synthesis of creatine.
Kidneys
The kidneys are a primary site of this compound synthesis due to high expression and activity of the AGAT enzyme.[4][5] They are not, however, a major site of creatine synthesis as they have low levels of GAMT expression.[4] The this compound produced in the kidneys is released into the circulation for uptake by the liver.
Liver
The liver is the principal organ for the conversion of this compound to creatine, exhibiting high levels of GAMT activity.[4][6] It takes up circulating this compound synthesized in the kidneys and pancreas and methylates it to produce the bulk of the body's endogenous creatine supply.
Pancreas
The pancreas is unique in that it expresses significant levels of both AGAT and GAMT, giving it the capacity for de novo creatine synthesis.[1][7] While its overall contribution to the body's total creatine pool is less than that of the kidney-liver axis, its local creatine production may be important for pancreatic function.[7]
Brain
The brain possesses the enzymatic machinery for its own creatine synthesis, with both AGAT and GAMT being expressed.[8][9] This local production is crucial as the blood-brain barrier has a limited capacity to transport creatine from the periphery.[9] Within the brain, there is a cellular division of labor: AGAT is predominantly found in neurons, while GAMT expression is highest in oligodendrocytes.[10] This suggests a model where this compound produced by neurons is transported to oligodendrocytes for conversion into creatine.[10]
Quantitative Data on this compound Metabolism
This section presents available quantitative data on the key enzymes and metabolites involved in this compound metabolism. Data has been compiled from various studies, and species differences should be considered when interpreting these values.
Table 1: Enzyme Activity of AGAT and GAMT in Different Tissues (Rodent Models)
| Enzyme | Organ | Species | Activity (pmol/min/mg tissue) | Reference |
| AGAT | Kidney | Mouse | 4.6 | [11] |
| Brain | Mouse | 1.8 | [11] | |
| Liver | Mouse | 0.4 | [11] | |
| GAMT | Lymphocytes | Human | 27–130 (pmol/h/mg) | [12] |
Note: Directly comparable activity units across all organs and enzymes are not consistently available in the literature. The provided data represents the most relevant findings.
Table 2: Enzyme Kinetics of AGAT and GAMT
| Enzyme | Substrate | Organ/Cell Type | Species | Km | Vmax | Reference |
| AGAT | Glycine | Kidney | Mouse | 2.06 mM | 6.48 ± 0.26 pmol/min/mg | [13] |
| L-Arginine | Kidney | Mouse | 2.67 mM | 2.17 ± 0.49 pmol/min/mg | [13] | |
| GAMT | Guanidinoacetate | Fibroblasts | Human | 9.5-14.8 µM | - | [14] |
| S-adenosylmethionine | Fibroblasts | Human | 68-78 µM | - | [14] | |
| Guanidinoacetate | Cultured Cells | Rat/Mouse | 0.050-0.096 mM | - | [15] | |
| S-adenosylmethionine | Cultured Cells | Rat/Mouse | 1.2-3.4 µM | - | [15] |
Table 3: Tissue Concentrations of Creatine
| Organ | Species | Concentration (µmol/g wet weight) | Reference |
| Brain | Guinea Pig, Mouse, Rat | 10-22 | [16] |
| Liver | Guinea Pig, Mouse, Rat | 5-8 | [16] |
| Kidney | Guinea Pig, Mouse, Rat | 5-8 | [16] |
Note: Data on specific this compound concentrations in these tissues is limited.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound metabolism.
Measurement of AGAT Enzyme Activity in Tissue Homogenates
This protocol is adapted from a stable isotope-labeled substrate assay.[13]
Materials:
-
Tissue sample (e.g., kidney, brain, liver)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Stable isotope-labeled substrates: [¹³C₂,¹⁵N]glycine (GLY-δ3) and [¹⁵N₂]arginine (ARG-δ2)
-
Arginase inhibitor (e.g., Nor-NOHA) for liver samples
-
LC-MS/MS system
Procedure:
-
Homogenize the tissue sample in ice-cold potassium phosphate buffer.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Prepare a substrate mixture containing 7.5 mM of both GLY-δ3 and ARG-δ2 in water. For liver samples, add an arginase inhibitor to the reaction mixture.
-
Initiate the enzymatic reaction by adding 50 µL of the tissue homogenate to 50 µL of the substrate mixture and 100 µL of potassium phosphate buffer.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding a suitable quenching solution (e.g., methanol).
-
Centrifuge the sample to pellet the protein.
-
Analyze the supernatant for the formation of [¹³C₂,¹⁵N₃]guanidinoacetate (GAA-δ5) using a validated LC-MS/MS method.
-
Calculate AGAT activity based on the rate of GAA-δ5 formation, normalized to the protein concentration of the tissue homogenate.
Measurement of GAMT Enzyme Activity in Tissue Homogenates
This protocol is based on a method using stable isotope-labeled substrates.[12]
Materials:
-
Tissue sample or isolated cells (e.g., lymphocytes)
-
Tris-HCl buffer (200 mM, pH 8.5)
-
Stable isotope-labeled substrates: [¹³C₂]guanidinoacetate and [²H₃]S-adenosylmethionine (SAM)
-
LC-MS/MS system
Procedure:
-
Prepare a cell lysate or tissue homogenate and determine the protein concentration.
-
Prepare a reaction mixture containing 0.1 mg of protein from the cell homogenate, 25 µL of 8 mM [¹³C₂]guanidinoacetate, and 12.5 µL of 25 mM [²H₃]SAM in a final volume of 0.2 mL with Tris-HCl buffer.
-
Incubate the reaction mixture for 2 hours at 37°C.
-
Take samples at the beginning and end of the incubation period and stop the reaction (e.g., by adding a quenching solution).
-
Prepare the samples for analysis, which may include a butylation step.
-
Analyze the samples for the formation of [²H₃,¹³C₂]creatine by LC-MS/MS.
-
Calculate GAMT activity based on the rate of labeled creatine formation, normalized to the protein concentration.
Quantification of this compound and Creatine in Tissues by LC-MS/MS
This is a general workflow for the quantification of this compound and creatine in biological samples.
Materials:
-
Tissue sample
-
Internal standards: stable isotope-labeled this compound and creatine
-
Protein precipitation solution (e.g., methanol, acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Procedure:
-
Homogenize a known weight of the tissue sample in a suitable buffer.
-
Add a known amount of the internal standards to the homogenate.
-
Precipitate the proteins by adding a cold protein precipitation solution.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
-
Reconstitute the sample in the mobile phase if necessary.
-
Analyze the sample using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for this compound, creatine, and their respective internal standards.
-
Quantify the concentrations of this compound and creatine by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.
Visualizing this compound Metabolism and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes described in this guide.
Caption: Overview of this compound Metabolism Across Different Organs.
Caption: General Experimental Workflow for Analyzing this compound Metabolism.
Regulation of this compound Metabolism
The synthesis of creatine is tightly regulated to maintain homeostasis. The primary regulatory mechanism is feedback inhibition of AGAT by creatine.[17] Elevated intracellular creatine levels suppress the expression of the AGAT gene, thereby reducing the production of this compound.[17] This feedback loop ensures that creatine synthesis is responsive to the body's creatine status. Hormonal regulation of AGAT and GAMT expression has also been suggested, but the mechanisms are less well understood.
Conclusion
This compound metabolism is a complex and highly regulated process that is essential for cellular energy homeostasis. The coordinated actions of the kidneys, liver, pancreas, and brain ensure a continuous supply of creatine to tissues with high energy demands. This technical guide has provided a detailed overview of the key aspects of this compound metabolism, including the roles of different organs, quantitative data on enzyme activities and metabolite concentrations, and detailed experimental protocols. The provided visualizations of the metabolic pathways and experimental workflows are intended to serve as valuable tools for researchers in this field. Further research is needed to fully elucidate the regulatory networks governing this compound metabolism and to develop novel therapeutic strategies for creatine deficiency syndromes.
References
- 1. Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]
- 5. appliedbioenergetics.org [appliedbioenergetics.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and function of AGAT, GAMT and CT1 in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guanidinoacetate methyltransferase activity in tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Changes of tissue creatine concentrations upon oral supplementation of creatine-monohydrate in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Beyond Creatine: Unveiling the Diverse Physiological Roles of Guanidinoacetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidinoacetic acid (GAA), a naturally occurring amino acid derivative, is primarily recognized as the direct precursor to creatine (B1669601), a vital molecule in cellular bioenergetics. However, a growing body of scientific evidence reveals that GAA possesses a spectrum of physiological functions extending beyond its role in creatine synthesis. This technical guide delves into these non-canonical roles, focusing on its significant impact on neurotransmission, its capacity as an antioxidant, and its modulatory effects on the immune system. Through a comprehensive review of preclinical and clinical studies, this document provides detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows to support further research and therapeutic development.
Introduction
Guanidinoacetic acid (C₃H₇N₃O₂) is endogenously synthesized from the amino acids L-arginine and glycine (B1666218) by the enzyme L-arginine:glycine amidinotransferase (AGAT). While its subsequent methylation to creatine by guanidinoacetate N-methyltransferase (GAMT) is its most well-known metabolic fate, accumulating research has highlighted that GAA itself is a bioactive molecule with diverse physiological implications.[1][2][3] These independent functions are of increasing interest to researchers and drug development professionals exploring novel therapeutic avenues for a range of pathological conditions. This guide will explore the multifaceted nature of GAA, with a specific focus on its activities in the central nervous system, its role in mitigating oxidative stress, and its influence on immune responses.
Neurotransmission: A Novel Modulator of GABAergic Signaling
Recent studies have identified guanidinoacetic acid as a potent modulator of the central nervous system, primarily through its interaction with γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the brain.
Direct Activation of GABAA Receptors
GAA has been shown to act as a direct agonist at GABAA receptors, mimicking the effect of GABA and inducing chloride currents in neurons.[4][5] This interaction is particularly relevant in the context of GAMT deficiency, a genetic disorder characterized by the accumulation of GAA, where the resulting over-stimulation of GABAA receptors is thought to contribute to the neurological symptoms.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ (GABAA Receptor Activation) | ~6 µM | Mouse Cerebellar Granule Cells | |
| EC₅₀ (GABAA Receptor-mediated Chloride Currents) | 167 µM | Cortical Neurons | |
| EC₅₀ (Reduction of Spontaneous Spike Frequency) | 15.1 µM | Globus Pallidus Neurons | |
| IC₅₀ ([³H]muscimol Displacement) | ~3 µM | Mouse Brain Homogenate |
Experimental Protocols
-
Objective: To measure GAA-evoked currents in neurons.
-
Cell Preparation: Cerebellar granule cells are isolated from mice and cultured. Stably or transiently transfected HEK293 cells expressing specific GABAA receptor subunits are also commonly used.
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier. Cells are voltage-clamped at a holding potential of -70 mV.
-
Solutions:
-
Extracellular Solution (in mM): 138 NaCl, 4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 5.6 glucose, pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2 with KOH.
-
-
Drug Application: GAA is applied at varying concentrations through a perfusion system. To confirm the involvement of GABAA receptors, specific antagonists like bicuculline (B1666979) or gabazine (B1674388) are co-applied. Glutamate receptor blockers (e.g., DNQX) and action potential blockers (e.g., TTX) are often included to isolate GABAergic currents.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ value.
DOT script for Whole-Cell Patch-Clamp Workflow
-
Objective: To determine the binding affinity of GAA to GABAA receptors.
-
Membrane Preparation: Total brain homogenates from mice are prepared. The tissue is homogenized in a cold buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay:
-
A fixed concentration of the radioligand [³H]muscimol (a potent GABAA agonist) is incubated with the brain membrane preparation.
-
Increasing concentrations of unlabeled GAA are added to compete with [³H]muscimol for binding to the GABAA receptors.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of GAA that inhibits 50% of the specific binding of [³H]muscimol (IC₅₀) is determined.
Antioxidant Properties: Scavenging Reactive Oxygen Species
GAA has demonstrated antioxidant capabilities, primarily through its ability to enhance the activity of key antioxidant enzymes. This function is crucial in protecting cells from damage induced by reactive oxygen species (ROS).
Enhancement of Superoxide (B77818) Dismutase (SOD) Activity
Several studies have reported that GAA supplementation can increase the activity of superoxide dismutase (SOD), a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.
| Study Population | GAA Dosage | Duration | Outcome | Reference |
| Healthy Men | 3 g/day | 2 weeks | Significant increase in plasma SOD (91.4 ± 19.6 to 122.8 ± 25.9 ng/ml; p = 0.04) | |
| Beef Cattle | 0.1% of diet | 140 days | Significant improvement in serum and liver antioxidant indexes |
Experimental Protocols
-
Objective: To measure SOD activity in plasma or tissue homogenates.
-
Principle: The assay is based on the inhibition of a superoxide radical-generating system (e.g., xanthine/xanthine oxidase) by SOD. The superoxide radicals reduce a detector molecule (e.g., WST-1 or nitroblue tetrazolium), leading to a color change that can be measured spectrophotometrically. The presence of SOD reduces the rate of this color change.
-
Sample Preparation:
-
Plasma: Blood is collected in EDTA or heparin tubes and centrifuged to separate the plasma.
-
Tissue: Tissues are homogenized in a cold buffer and centrifuged to obtain the supernatant containing the SOD enzyme.
-
-
Assay Procedure:
-
Samples or SOD standards are added to the wells of a microplate.
-
The reaction is initiated by adding the superoxide-generating system and the detector molecule.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
-
Detection: The absorbance is read at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The percentage of inhibition of the colorimetric reaction is calculated, and the SOD activity is determined by comparison to a standard curve.
DOT script for SOD Activity Assay Workflow
Immune System Modulation: A Potential Immunoregulatory Agent
GAA has been shown to modulate the immune system, particularly under conditions of stress. Studies in broiler chickens subjected to heat stress have demonstrated that GAA supplementation can influence the levels of various immune markers.
Effects on Cytokines and Immunoglobulins
Dietary GAA has been found to increase the levels of interleukin-2 (B1167480) (IL-2), a key cytokine in the proliferation of T-lymphocytes, and immunoglobulins G (IgG) and M (IgM) in broilers under heat stress. Conversely, in laying hens not under heat stress, GAA was associated with a decrease in several cytokines, including IL-2 and IFN-γ, suggesting a context-dependent immunomodulatory role.
Impact on Stress Hormones
GAA supplementation has been shown to decrease the levels of corticosterone (B1669441), a major stress hormone in birds, in broilers subjected to chronic heat stress.
| Animal Model | Condition | GAA Dosage | Duration | Outcome | Reference |
| Broilers | Chronic Heat Stress | 0.6 g/kg diet | 14 days | Increased IL-2, IgG, and IgM; Decreased Corticosterone | |
| Laying Hens | Normal | 0.08% of diet | 12 weeks | Decreased IL-2, IFN-γ, IL-6, and other cytokines |
Experimental Protocols
-
Objective: To quantify the concentration of specific cytokines (e.g., IL-2) and immunoglobulins (e.g., IgG, IgM) in chicken plasma.
-
Principle: A sandwich ELISA is typically used. A capture antibody specific for the target molecule is coated onto the wells of a microplate. The sample is added, and the target molecule binds to the capture antibody. A detection antibody, also specific for the target molecule and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the target molecule.
-
Sample Preparation: Blood is collected from the chickens, and plasma is separated by centrifugation.
-
Assay Procedure:
-
The microplate is coated with the capture antibody.
-
Plasma samples and standards are added to the wells and incubated.
-
The plate is washed, and the enzyme-conjugated detection antibody is added and incubated.
-
The plate is washed again, and the substrate solution is added.
-
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated, and the concentrations of the cytokines or immunoglobulins in the samples are determined.
-
Objective: To measure the concentration of corticosterone in chicken plasma.
-
Method: This is typically done using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Principle (EIA): Corticosterone in the sample competes with a fixed amount of HRP-labeled corticosterone for binding to a limited number of anti-corticosterone antibody-coated wells. The amount of HRP-labeled corticosterone bound to the antibody is inversely proportional to the concentration of corticosterone in the sample.
-
Sample Preparation: Plasma is separated from whole blood.
-
Assay Procedure:
-
Plasma samples and corticosterone standards are added to the antibody-coated wells.
-
HRP-labeled corticosterone is added, and the plate is incubated.
-
The plate is washed, and a substrate solution is added.
-
The reaction is stopped, and the absorbance is read.
-
-
Data Analysis: A standard curve is generated, and the corticosterone concentration in the samples is calculated.
Signaling Pathways and Logical Relationships
The diverse physiological functions of GAA can be visualized through its interaction with various cellular pathways.
DOT script for GAA Signaling Pathways
Conclusion and Future Directions
The physiological functions of guanidinoacetic acid extend far beyond its established role as a creatine precursor. Its ability to directly modulate GABAergic neurotransmission presents exciting possibilities for the development of novel therapeutics for neurological and psychiatric disorders characterized by an imbalance in inhibitory signaling. Furthermore, its antioxidant properties, demonstrated by the enhancement of SOD activity, suggest a potential role in combating conditions associated with oxidative stress. The immunomodulatory effects of GAA, though currently less explored, warrant further investigation to understand its potential in managing inflammatory and autoimmune diseases.
Future research should focus on elucidating the precise molecular mechanisms underlying these non-creatine-related functions. In-depth studies are needed to identify the specific GABAA receptor subunits with which GAA interacts, to explore its effects on other antioxidant pathways, and to delineate its complex role in regulating immune cell function and cytokine networks. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration of guanidinoacetic acid's therapeutic potential.
References
- 1. mmpc.org [mmpc.org]
- 2. Guanidinoacetic acid supplementation improves feed conversion in broilers subjected to heat stress associated with muscle creatine loading and arginine sparing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
A Technical Guide to the Discovery and Metabolic History of Glycocyamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and historical investigation of glycocyamine (guanidinoacetic acid) in the field of metabolic research. It provides a detailed account of its identification, its crucial role as the direct precursor to creatine (B1669601), and the foundational experimental work that established this metabolic pathway.
Discovery and Early History
This compound, also known as guanidinoacetic acid (GAA), was first isolated from urine in the mid-1930s by Dr. Clarence J. Weber at the University of Kansas School of Medicine.[1][2] In a seminal, yet brief, communication in the Journal of Biological Chemistry in 1935, Weber reported the presence of this compound in the urine of individuals with pseudo-hypertrophic muscular dystrophy and in healthy subjects during fasting.[1][2] This initial discovery suggested that this compound was a product of endogenous metabolism rather than a direct result of dietary intake.[1]
The critical link between this compound and creatine metabolism was firmly established through the meticulous work of Henry Borsook and Jacob W. Dubnoff at the California Institute of Technology in the early 1940s. Their research demonstrated that this compound is the direct precursor to creatine, a molecule essential for cellular energy homeostasis.
The Metabolic Pathway of this compound to Creatine
The biosynthesis of creatine from this compound is a two-step enzymatic process that occurs in two different primary locations within the body: the kidneys and the liver.
-
Synthesis of this compound (in the Kidneys): The first and rate-limiting step in creatine synthesis is the formation of this compound. This reaction is catalyzed by the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) . AGAT facilitates the transfer of an amidino group from the amino acid L-arginine to glycine. This process yields this compound and L-ornithine. While the kidneys are the primary site of AGAT activity and this compound synthesis, the pancreas also contributes.
-
Methylation to Creatine (in the Liver): Following its synthesis in the kidneys, this compound is released into the bloodstream and transported to the liver. There, the enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of this compound to form creatine. The methyl group is donated by S-adenosyl-L-methionine (SAM), which is converted to S-adenosyl-L-homocysteine (SAH) in the process. Creatine is then released from the liver into the circulation to be taken up by tissues with high energy demands, such as skeletal muscle and the brain.
Signaling Pathway Diagram
Caption: Metabolic pathway of creatine synthesis from L-arginine and glycine.
Quantitative Data from Metabolic Research
Table 1: Normal Human Plasma/Serum Concentrations of this compound
| Population | Mean Concentration (μmol/L) | Range (μmol/L) | Reference |
| Healthy Adults | 2.6 ± 0.8 | Not specified | Ostojic et al. |
| Healthy Adults | 2.4 ± 0.1 | Not specified | Tofuku et al. |
| Patients with Chronic Renal Failure | 1.5 ± 0.1 | Not specified | Tofuku et al. |
Table 2: Arteriovenous Differences of this compound Across the Human Kidney
| Analyte | Arterial Plasma Concentration (μmol/L) | Renal Venous Plasma Concentration (μmol/L) | Arteriovenous Difference (μmol/L) |
| This compound (GAA) | 2.4 | Not directly measured in this study | -1.1 |
Source: Data adapted from studies on renal metabolism of amino acids.
Experimental Protocols
The foundational experiments in the 1930s and 1940s were crucial in elucidating the role of this compound. While the full, detailed protocols from these original publications are not readily accessible, based on the abstracts, subsequent reviews, and common biochemical practices of the era, we can reconstruct the likely methodologies.
Isolation of this compound from Urine (Weber, 1935 - Reconstructed)
This protocol is a likely representation of the methods used for the initial isolation and identification of this compound from urine.
Caption: A generalized workflow for the isolation of this compound from urine.
Methodology:
-
Urine Collection: Urine samples were collected from fasting human subjects. Fasting was crucial to minimize the influence of dietary components.
-
Removal of Interfering Substances: Proteins and other high-molecular-weight compounds were likely precipitated using agents such as phosphotungstic acid or trichloroacetic acid, followed by filtration or centrifugation.
-
Adsorption and Elution: The cleared urine was likely passed through an adsorbent material like activated carbon, which would bind guanidino compounds. This compound could then be selectively eluted with a solvent gradient.
-
Crystallization: The eluate containing this compound was likely concentrated, and through a process of fractional crystallization, pure crystals of the compound were obtained.
-
Chemical Identification: The identity of the isolated crystals as this compound would have been confirmed using colorimetric tests specific for the guanidino group (e.g., the Sakaguchi reaction) and elemental analysis to determine its empirical formula.
Demonstration of this compound as a Creatine Precursor (Borsook and Dubnoff, 1940s - Reconstructed)
These experiments were likely performed using tissue slice techniques, a common in vitro method at the time.
Methodology:
-
Tissue Preparation: Thin slices of rat liver and kidney were prepared to maintain cell viability for a short period in an appropriate buffer.
-
Incubation: Tissue slices were incubated in a temperature-controlled bath with a buffered medium containing various substrates.
-
Kidney Slices: Incubated with L-arginine and glycine to demonstrate the synthesis of this compound.
-
Liver Slices: Incubated with synthesized this compound, with and without the addition of methionine (as a potential methyl donor), to observe the formation of creatine.
-
-
Extraction of Metabolites: After incubation, the tissue slices and the surrounding medium were treated to stop enzymatic reactions (e.g., with acid) and then extracted to isolate the metabolites of interest.
-
Quantification: The amounts of this compound and creatine in the extracts were quantified. This was likely achieved using specific colorimetric assays. For example, the Jaffe reaction could be used to measure creatinine (B1669602) (the breakdown product of creatine), and the Sakaguchi reaction for guanidino compounds like this compound. By comparing the amount of product formed in the presence and absence of the precursor substrates, the metabolic conversion could be demonstrated.
Conclusion
The discovery of this compound by Clarence J. Weber and the subsequent elucidation of its metabolic fate by Borsook and Dubnoff were landmark achievements in understanding nitrogen and energy metabolism. These foundational studies paved the way for a deeper comprehension of creatine biosynthesis and its importance in health and disease. The two-step, two-organ process of creatine synthesis, initiated by the formation of this compound in the kidneys, remains a fundamental concept in biochemistry and physiology. This historical perspective is invaluable for today's researchers and drug development professionals working on metabolic disorders and ergogenic aids.
References
Inborn Errors of Metabolism Affecting Glycocyamine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inborn errors of metabolism that disrupt the creatine (B1669601) biosynthesis pathway have profound neurological consequences. At the heart of this pathway lies glycocyamine (guanidinoacetate), a critical intermediate metabolite. Dysregulation of this compound levels, either through accumulation or deficiency, serves as a key diagnostic marker for two significant inherited disorders: Guanidinoacetate Methyltransferase (GAMT) deficiency and Arginine:Glycine (B1666218) Amidinotransferase (AGAT) deficiency. This technical guide provides an in-depth overview of these conditions, focusing on the quantitative biochemical alterations, detailed experimental methodologies for their diagnosis and monitoring, and the underlying metabolic pathways.
Introduction
Creatine is essential for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and muscle.[1] Its endogenous synthesis is a two-step process involving two key enzymes.[2][3] Inborn errors affecting these enzymes lead to cerebral creatine deficiency syndromes (CCDS), a group of treatable neurometabolic disorders characterized by intellectual disability, seizures, and movement disorders.[4][5][6] The concentration of this compound in biological fluids is a pivotal biomarker for the differential diagnosis of these conditions.
-
Guanidinoacetate Methyltransferase (GAMT) Deficiency: Caused by mutations in the GAMT gene, this disorder leads to a block in the second step of creatine synthesis.[7][8] The enzymatic defect results in the accumulation of this compound and a severe deficiency of creatine.[4][9] The buildup of guanidinoacetate is considered neurotoxic and contributes significantly to the severe clinical phenotype.[10][11]
-
Arginine:Glycine Amidinotransferase (AGAT) Deficiency: This disorder results from mutations in the GATM gene, affecting the first step of creatine synthesis.[12][13] Consequently, there is a deficiency in the production of this compound, leading to a subsequent lack of creatine.[4][14]
This guide will delve into the quantitative analysis of this compound in various biological matrices, provide detailed protocols for its measurement, and illustrate the metabolic pathways and diagnostic workflows.
Quantitative Data on this compound Levels
The accurate measurement of this compound in plasma, urine, and cerebrospinal fluid (CSF) is fundamental for the diagnosis and management of GAMT and AGAT deficiencies. The following tables summarize the typical concentrations of this compound in healthy individuals and the characteristic alterations observed in these two disorders.
Table 1: this compound (Guanidinoacetate) Levels in GAMT Deficiency
| Biological Fluid | Patient Population | This compound Concentration (µmol/L) | Reference/Control (µmol/L) |
| Plasma | Untreated GAMT Deficiency | 11.57 - 18.6 | 1.16 (± 0.59) - 5.02 (± 1.84) |
| Urine | Untreated GAMT Deficiency | 1783 | 311 (± 191) |
| CSF | Untreated GAMT Deficiency | >100x upper reference value | Age-dependent, typically low µmol/L range |
Data compiled from multiple sources.[2][12][15][16]
Table 2: this compound (Guanidinoacetate) Levels in AGAT Deficiency
| Biological Fluid | Patient Population | This compound Concentration (µmol/L) | Reference/Control (µmol/L) |
| Plasma | Untreated AGAT Deficiency | 0.01 - 0.04 | 1.16 (± 0.59) |
| Urine | Untreated AGAT Deficiency | 2.4 - 5.8 | 311 (± 191) |
| CSF | Untreated AGAT Deficiency | Low/Undetectable | Age-dependent, typically low µmol/L range |
Data compiled from multiple sources.[12][15][17]
Signaling Pathways and Metabolic Interconnections
The creatine biosynthesis pathway is a relatively simple yet critical metabolic route. The interplay between the two key enzymes, AGAT and GAMT, and their substrates and products is central to understanding the pathophysiology of these disorders.
Experimental Protocols
The diagnosis of inborn errors of metabolism affecting this compound levels relies on a combination of biochemical and molecular genetic testing. Below are detailed methodologies for key diagnostic assays.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous, underivatized measurement of this compound and creatine in biological fluids.[18][19]
4.1.1. Sample Preparation (Plasma/Urine)
-
Internal Standard Spiking: To 50 µL of plasma or urine, add 50 µL of an internal standard solution containing stable isotope-labeled this compound (e.g., [¹³C₂]GAA) and creatine (e.g., d₃-creatine).
-
Protein Precipitation (for plasma): Add 200 µL of methanol (B129727) to the plasma sample, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Dilution (for urine): Dilute the urine sample 1:100 with the mobile phase.
-
Supernatant Transfer: Transfer the supernatant (for plasma) or the diluted sample (for urine) to an autosampler vial for analysis.
4.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Supelcosil LC-8, 3 µm, 7.5 cm × 4.6 mm).[20]
-
Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 118 -> m/z 76).
-
[¹³C₂]this compound (Internal Standard): Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
Creatine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 132 -> m/z 90).
-
d₃-Creatine (Internal Standard): Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
4.1.3. Data Analysis
-
Quantification: Calculate the concentration of this compound and creatine in the samples by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared with known concentrations of the analytes.
Enzyme Activity Assays
Enzyme activity assays are crucial for confirming the diagnosis, especially when genetic testing yields variants of unknown significance.[13][18][21]
4.2.1. AGAT Enzyme Activity Assay in Lymphoblasts
This assay measures the formation of stable isotope-labeled this compound from labeled substrates.[9][13]
-
Cell Lysate Preparation: Harvest and wash patient-derived lymphoblasts. Resuspend the cell pellet in a lysis buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) and lyse the cells by sonication.[13]
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate with a substrate mixture containing stable isotope-labeled L-arginine (e.g., L-[guanido-¹⁵N₂]arginine) and glycine (e.g., [U-¹³C,¹⁵N]glycine).[9]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).[13]
-
Reaction Termination and Sample Preparation: Stop the reaction by adding an acid (e.g., perchloric acid). After centrifugation, the supernatant is derivatized for analysis by gas chromatography-mass spectrometry (GC-MS).
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS, monitoring for the formation of the stable isotope-labeled this compound product.
-
Activity Calculation: Quantify the amount of product formed and express the enzyme activity relative to the total protein concentration in the cell lysate (e.g., in pmol/h/mg protein).
4.2.2. GAMT Enzyme Activity Assay in Fibroblasts or Lymphoblasts
This assay measures the formation of radiolabeled or stable isotope-labeled creatine.[6][21]
-
Cell Lysate Preparation: Prepare cell lysates from cultured fibroblasts or lymphoblasts as described for the AGAT assay.
-
Reaction Mixture: Combine the cell lysate with a reaction buffer containing S-adenosylmethionine (SAM) and either ¹⁴C-labeled or stable isotope-labeled this compound.[21]
-
Incubation: Incubate the mixture at 37°C.
-
Separation and Detection:
-
Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
Diagnostic Workflow and Visualizations
The diagnosis of GAMT and AGAT deficiencies typically follows a structured workflow, beginning with clinical suspicion and progressing through biochemical and genetic testing.
Proton magnetic resonance spectroscopy (¹H-MRS) of the brain is a non-invasive technique that can directly assess cerebral creatine levels, providing strong evidence for a creatine deficiency syndrome.[3][22][23]
Conclusion and Future Directions
The accurate and timely diagnosis of inborn errors of metabolism affecting this compound levels is critical for improving patient outcomes, as early therapeutic intervention with creatine supplementation can significantly ameliorate the neurological sequelae, particularly in AGAT deficiency.[17][24] Newborn screening programs are increasingly incorporating markers for these disorders, highlighting the importance of robust and high-throughput analytical methods.[5][25][26] Future research and development in this field will likely focus on the development of novel therapeutic strategies, including gene therapy, and the refinement of diagnostic and monitoring techniques to further improve the long-term prognosis for individuals with these rare but devastating disorders.
References
- 1. 620180: Creatine and Guanidinoacetate (Plasma) | MNG [mnglabs.labcorp.com]
- 2. Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epos.myesr.org [epos.myesr.org]
- 4. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]
- 6. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a stable isotope-labelled substrate assay for measuring AGAT activity - SSIEM 2023 [program.eventact.com]
- 8. wadsworth.org [wadsworth.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanidinoacetate Methyltransferase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 12. Creatine and guanidinoacetate: diagnostic markers for inborn errors in creatine biosynthesis and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cincinnatichildrens.org [cincinnatichildrens.org]
- 15. Guanidinoacetate and creatine plus creatinine assessment in physiologic fluids: an effective diagnostic tool for the biochemical diagnosis of arginine:glycine amidinotransferase and guanidinoacetate methyltransferase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Arginine:glycine amidinotransferase (AGAT) deficiency: Clinical features and long term outcomes in 16 patients diagnosed worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bevital.no [bevital.no]
- 19. researchgate.net [researchgate.net]
- 20. flore.unifi.it [flore.unifi.it]
- 21. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1H MR spectroscopy as a diagnostic tool for cerebral creatine deficiency | Semantic Scholar [semanticscholar.org]
- 23. 1H MR spectroscopy as a diagnostic tool for cerebral creatine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- 26. stacks.cdc.gov [stacks.cdc.gov]
Glycocyamine: A Potential Neuromodulator in the Central Nervous System
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Glycocyamine, also known as guanidinoacetate (GAA), is an endogenous compound primarily recognized as the immediate metabolic precursor to creatine (B1669601). While its role in cellular bioenergetics via the creatine kinase system is well-established, emerging evidence suggests that this compound itself possesses neuroactive properties, positioning it as a potential neuromodulator. In the central nervous system (CNS), the accumulation of this compound is associated with significant neurotoxicity, as seen in Guanidinoacetate N-methyltransferase (GAMT) deficiency, a rare inherited metabolic disorder.[1][2] This neurotoxicity, characterized by seizures and intellectual disability, points towards a direct interaction of this compound with neuronal signaling pathways, independent of its function in creatine synthesis.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's role as a potential neuromodulator, focusing on its biosynthesis, interaction with neurotransmitter systems, and the experimental methodologies used to elucidate its function.
Introduction to this compound
This compound is a naturally occurring amino acid derivative synthesized from glycine (B1666218) and arginine.[4] Its primary documented physiological role is to serve as the substrate for the enzyme GAMT, which methylates it to form creatine. Creatine is crucial for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as the brain and skeletal muscle.
The neuroactive potential of this compound has largely been inferred from the pathophysiology of GAMT deficiency. In this condition, the enzymatic block leads to a profound depletion of cerebral creatine and a significant accumulation of this compound in the brain. The severe neurological symptoms, including intractable epilepsy and developmental delays, are attributed more to the neurotoxic effects of excess this compound than to the lack of creatine alone. This has spurred research into the direct pharmacological effects of this compound on neuronal function, revealing its ability to interact with key neurotransmitter systems.
Biosynthesis and Metabolism of this compound in the Brain
The synthesis of this compound and its subsequent conversion to creatine is a two-step enzymatic process that occurs within the central nervous system, indicating that the brain has its own capacity for creatine synthesis and is not solely reliant on peripheral sources.
-
Step 1: Synthesis of this compound: The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine. This reaction produces this compound and L-ornithine. AGAT is considered the rate-limiting step in creatine biosynthesis.
-
Step 2: Methylation to Creatine: this compound is then methylated by S-adenosyl-L-methionine (SAM) in a reaction catalyzed by Guanidinoacetate N-methyltransferase (GAMT), yielding creatine and S-adenosyl-L-homocysteine.
This pathway's presence in the brain underscores the importance of local creatine production for neuronal function.
Evidence for Neuromodulatory Activity
The primary evidence for this compound's role as a neuromodulator stems from its direct interaction with GABAA receptors and its influence on other critical neuronal functions.
Interaction with GABAergic System
This compound is a potent agonist at GABAA receptors. Studies have shown that it can directly activate GABAA receptor-mediated currents in cerebellar granule cells. This interaction is significant because it suggests that the epileptogenic activity seen in GAMT deficiency may be due to aberrant activation of GABAA receptors, leading to disruptions in normal inhibitory neurotransmission. The constant agonism by high levels of this compound could lead to receptor desensitization or altered chloride ion gradients, paradoxically promoting hyperexcitability.
Inhibition of Glutamate (B1630785) Uptake
This compound has been demonstrated to inhibit the uptake of glutamate, the primary excitatory neurotransmitter in the CNS. Inhibition of glutamate transporters by this compound can lead to an accumulation of glutamate in the synaptic cleft, potentially causing excitotoxicity and contributing to the neuronal damage observed in GAMT deficiency.
Inhibition of Na+/K+-ATPase
Studies have reported that this compound inhibits the activity of Na+/K+-ATPase, an essential enzyme for maintaining neuronal membrane potential. This pump is critical for clearing potassium from the extracellular space and maintaining the sodium gradient necessary for action potentials and neurotransmitter uptake. Inhibition of this enzyme can lead to neuronal depolarization, increased excitability, and impaired cellular homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the neuromodulatory effects of this compound.
Table 1: Receptor Binding and Activation Data
| Parameter | Receptor/Target | Value | Species/Tissue | Reference |
|---|---|---|---|---|
| EC50 | GABAA Receptor Activation | ~6 µM | Mouse Cerebellar Granule Cells |
| IC50 | [3H]muscimol Displacement | ~3 µM | Mouse Total Brain Homogenate | |
Table 2: Enzyme Inhibition Data
| Parameter | Enzyme | Value | Inhibition Type | Species/Tissue | Reference |
|---|
| Ki | Na+, K+-ATPase | 7.18 mM | Uncompetitive | Rat Striatum | |
Table 3: Neurotransmitter Uptake and Neuronal Firing Data
| Effect | Concentration | Species/Tissue | Finding | Reference |
|---|---|---|---|---|
| Inhibition of Glutamate Uptake | 50 µM | Rat Striatum Slices | Significant inhibition | |
| Inhibition of Glutamate Uptake | 100 µM | Rat Striatum Slices | Significant inhibition | |
| Neuronal Firing (Neocortical) | 10 µM | Mouse Neocortical Neurons | Decreased bursting rate | |
| Neuronal Firing (Hippocampal) | 10 µM | Mouse Hippocampal Neurons | Decreased burst duration |
| Neuronal Firing (Neocortical & Hippocampal) | 100 µM | Mouse Neurons | General decrease in firing parameters | |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of protocols used to investigate the neuromodulatory effects of this compound.
Protocol: Radioligand Binding Assay for GABAA Receptor
This protocol is adapted from methods used to measure competitive binding at the GABAA receptor.
-
Membrane Preparation:
-
Homogenize whole brain tissue from rodents in ice-cold 0.32 M sucrose (B13894) buffer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 min) to pellet the crude membrane fraction.
-
Wash the pellet multiple times by resuspension in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and re-centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Binding Assay (Competition):
-
In assay tubes, combine the prepared brain membranes (0.1-0.2 mg protein), a fixed concentration of a GABAA site radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of unlabeled this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled GABA (e.g., 10 mM).
-
Incubate the mixture at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
Calculate the IC50 value for this compound by plotting the percent displacement of the radioligand against the log concentration of this compound.
-
Protocol: Glutamate Uptake Assay in Synaptosomes
This protocol describes the measurement of glutamate uptake into isolated nerve terminals (synaptosomes), based on established methods.
-
Synaptosome Preparation:
-
Dissect and homogenize brain tissue (e.g., striatum or cortex) in 10 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at low speed (1,000 x g for 10 min at 4°C) to remove larger debris.
-
Transfer the supernatant and centrifuge at a higher speed (e.g., 15,000-16,000 x g for 20 min at 4°C) to pellet the crude synaptosomal fraction.
-
Gently resuspend the pellet in a physiological uptake buffer (e.g., containing 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 25 mM HEPES, and 5 mM D-glucose, pH 7.4).
-
-
Uptake Assay:
-
Pre-incubate the synaptosomal suspension at 37°C for 5-10 minutes.
-
Add varying concentrations of this compound to the experimental tubes.
-
Initiate the uptake reaction by adding a low concentration of radiolabeled L-[3H]glutamate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes on the filters via liquid scintillation counting.
-
Determine the effect of this compound by comparing the uptake in its presence to control conditions.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for recording neuronal activity and the effect of this compound application.
-
Preparation:
-
Prepare acute brain slices or cultured neurons for recording.
-
Prepare artificial cerebrospinal fluid (aCSF) for perfusion and an intracellular solution for the patch pipette (e.g., K-gluconate based).
-
Pull glass micropipettes to a resistance of 3-7 MΩ.
-
-
Recording:
-
Place the preparation in the recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
-
Using a micromanipulator, approach a target neuron with the glass pipette containing the intracellular solution.
-
Apply slight positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
In current-clamp mode, record the resting membrane potential and spontaneous or evoked action potentials (spikes).
-
Establish a baseline recording of neuronal activity.
-
Apply this compound to the bath via the perfusion system at known concentrations.
-
Record changes in firing rate, burst duration, and other electrophysiological parameters to determine the dose-dependent effect of this compound on neuronal excitability.
-
Experimental and Logical Workflows
Visualizing the workflow of a typical investigation into a potential neuromodulator can clarify the research process.
Conclusion and Future Directions
The evidence strongly suggests that this compound is not merely a metabolic intermediate but a neuroactive molecule with the potential to modulate neuronal activity through multiple mechanisms. Its potent agonism at GABAA receptors and its ability to inhibit glutamate uptake and Na+/K+-ATPase activity provide a plausible basis for the severe neurological symptoms observed in GAMT deficiency.
For researchers and drug development professionals, these findings open several avenues:
-
Target for GAMT Deficiency: Understanding the precise downstream effects of this compound's interactions could lead to novel therapeutic strategies for GAMT deficiency that go beyond creatine supplementation, potentially by targeting the specific receptors or transporters affected by this compound.
-
Novel Neuromodulatory Drugs: The guanidino structure of this compound could serve as a scaffold for the development of new drugs targeting the GABAergic or glutamatergic systems.
-
Further Research: Future studies should focus on obtaining more detailed quantitative data, such as dose-response curves for a wider range of neuronal subtypes and brain regions. Investigating the chronic effects of moderately elevated this compound levels and its potential interplay with other neurotransmitter systems will be crucial to fully understand its role in both health and disease.
References
- 1. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 2. Lack of Epileptogenic Effects of the Creatine Precursor Guanidinoacetic Acid on Neuronal Cultures In Vitro | MDPI [mdpi.com]
- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
The Impact of Dietary Glycocyamine on Endogenous Creatine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601), an essential molecule for cellular energy homeostasis, is endogenously synthesized through a two-step process involving the enzymes L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). Glycocyamine (GAA), the immediate precursor to creatine, has garnered significant interest as a dietary supplement to modulate endogenous creatine levels. This technical guide provides an in-depth analysis of the impact of dietary this compound on the endogenous production of creatine, summarizing key quantitative data from pivotal studies, detailing experimental protocols, and visualizing the underlying biochemical pathways.
Core Concepts in Creatine Biosynthesis
Endogenous creatine synthesis primarily occurs in the kidneys and liver. The pathway begins with the formation of this compound from L-arginine and glycine, a reaction catalyzed by AGAT. This compound is then transported to the liver, where it is methylated by GAMT to form creatine, utilizing S-adenosylmethionine (SAM) as the methyl donor. This process is tightly regulated, most notably through feedback inhibition of AGAT by creatine itself. Elevated levels of creatine downregulate AGAT activity, thereby controlling the rate of its own synthesis.
Impact of Dietary this compound Supplementation
Dietary supplementation with this compound directly provides the substrate for the final step of creatine synthesis, bypassing the AGAT-mediated step. This intervention has been shown to effectively increase systemic creatine levels. However, this increase comes with a significant metabolic consequence: the methylation of this compound to creatine places a high demand on the body's methyl donor pool, primarily SAM. This can lead to an elevation in plasma homocysteine, a metabolite linked to cardiovascular risk.
Quantitative Data from Key Studies
The following tables summarize the quantitative data from seminal studies investigating the effects of dietary this compound supplementation on key biomarkers.
Table 1: Dose-Response Effects of Oral Guanidinoacetic Acid (GAA) on Serum Creatine and Homocysteine in Healthy Humans
| Dosage of GAA ( g/day ) | Baseline Serum Creatine (µmol/L) | Post-Intervention Serum Creatine (µmol/L) | Baseline Serum Homocysteine (µmol/L) | Post-Intervention Serum Homocysteine (µmol/L) |
| Placebo | 29.3 ± 8.1 | 30.1 ± 7.7 | 9.8 ± 2.1 | 9.5 ± 2.3 |
| 1.2 | 28.7 ± 6.9 | 45.3 ± 11.2 | 10.1 ± 2.5 | 13.4 ± 3.1 |
| 2.4 | 30.5 ± 7.2 | 55.8 ± 14.5 | 9.5 ± 2.0 | 13.1 ± 2.8 |
| 4.8 | 29.9 ± 8.5 | 70.2 ± 18.3† | 10.3 ± 2.7 | 13.9 ± 3.5 |
*Data are presented as mean ± standard deviation. P < 0.05 vs. baseline. †P < 0.05 vs. 1.2 g/day and 2.4 g/day groups. Data extracted from Ostojic et al., 2014.
Table 2: Effects of Dietary this compound and Creatine on Plasma Homocysteine, Creatine Levels, and AGAT Activity in Rats
| Dietary Group | Plasma Homocysteine (µmol/L) | Plasma Creatine (µmol/L) | Kidney AGAT Activity (nmol·min⁻¹·mg protein⁻¹) |
| Control | 8.3 ± 0.5 | 45 ± 5 | 1.25 ± 0.10 |
| This compound-supplemented | 12.4 ± 0.8 | 110 ± 12 | 0.45 ± 0.05 |
| Creatine-supplemented | 6.2 ± 0.4 | 125 ± 15 | 0.30 ± 0.04 |
*Data are presented as mean ± standard deviation. P < 0.05 vs. control. Data extracted from Stead et al., 2001.
Experimental Protocols
This section details the methodologies for key experiments cited in the context of this compound and creatine metabolism research.
Quantification of Creatine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the determination of creatine concentrations in biological samples such as plasma or serum.
1. Sample Preparation:
- To 100 µL of plasma or serum, add 900 µL of a deproteinizing solution (e.g., 0.6 M perchloric acid).
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A mixture of 95% 50 mM sodium phosphate (B84403) buffer (pH 3.0) and 5% acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 210 nm.
3. Quantification:
- Prepare a series of standard solutions of creatine of known concentrations.
- Generate a standard curve by plotting the peak area of the creatine standards against their concentrations.
- Determine the concentration of creatine in the samples by interpolating their peak areas on the standard curve.
Quantification of Homocysteine by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the measurement of total homocysteine in plasma or serum.
1. Principle:
- Homocysteine in the sample competes with a fixed amount of homocysteine-horseradish peroxidase (HRP) conjugate for binding to a limited number of anti-homocysteine antibody-coated microplate wells.
2. Assay Procedure:
- Add 50 µL of standards, controls, and samples to the appropriate wells of the microplate.
- Add 50 µL of the HRP-conjugated homocysteine solution to each well.
- Incubate for 60 minutes at room temperature on a microplate shaker.
- Wash the wells four times with the provided wash buffer.
- Add 100 µL of the TMB substrate solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Stop the reaction by adding 100 µL of stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.
3. Calculation:
- Construct a standard curve by plotting the absorbance of the standards against their concentrations.
- The concentration of homocysteine in the samples is inversely proportional to the absorbance and can be determined from the standard curve.
L-arginine:glycine Amidinotransferase (AGAT) Activity Assay
This assay measures the activity of the AGAT enzyme in tissue homogenates.
1. Tissue Preparation:
- Homogenize kidney tissue (a rich source of AGAT) in 4 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors).
- Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
- Use the supernatant for the enzyme activity assay.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl (pH 7.5)
- 10 mM L-arginine
- 10 mM Glycine
- Tissue extract (containing AGAT)
3. Incubation:
- Initiate the reaction by adding the tissue extract.
- Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding an equal volume of 1 M perchloric acid.
4. Measurement of Ornithine Production:
- The activity of AGAT is determined by measuring the rate of ornithine production.
- Ornithine can be quantified using a colorimetric assay with ninhydrin (B49086) or by HPLC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the impact of dietary this compound.
Conclusion
Dietary supplementation with this compound presents a viable strategy for increasing endogenous creatine levels. However, the associated increase in homocysteine due to the high demand for methyl groups is a critical consideration for researchers and drug development professionals. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for understanding and investigating the complex interplay between dietary this compound, creatine biosynthesis, and one-carbon metabolism. Further research is warranted to explore strategies to mitigate the rise in homocysteine, such as co-supplementation with methyl donors, to safely harness the full potential of this compound as a creatine-enhancing agent.
Methodological & Application
Application Notes and Protocols for Quantification of Glycocyamine in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor in the biosynthesis of creatine (B1669601), a vital molecule for cellular energy metabolism. The quantification of this compound in plasma is crucial for the diagnosis and monitoring of inherited disorders of creatine synthesis, such as arginine:glycine (B1666218) amidinotransferase (AGAT) deficiency and guanidinoacetate methyltransferase (GAMT) deficiency. Furthermore, as this compound is explored as a dietary supplement, reliable analytical methods are essential for pharmacokinetic and pharmacodynamic studies in drug development.
This document provides detailed application notes and protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Two primary methods are presented, employing pre-column derivatization with either benzoin (B196080) or ninhydrin. Additionally, an overview of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is included for comparison.
Signaling Pathways and Biological Relevance of this compound
This compound plays a central role in energy metabolism as the immediate precursor to creatine. Its biological significance also extends to other cellular processes.
-
Creatine Biosynthesis: this compound is synthesized from the amino acids arginine and glycine by the enzyme AGAT. Subsequently, it is methylated by GAMT to form creatine, primarily in the liver. Creatine is then transported to tissues with high energy demands, such as muscle and brain, where it is converted to phosphocreatine, a rapid source of ATP regeneration.
-
Akt/mTOR/S6K Signaling Pathway: Studies have suggested that this compound supplementation can promote myoblast differentiation and skeletal muscle growth through the activation of the AKT/mTOR/S6K signaling pathway, co-mediated by miR-133a-3p and miR-1a-3p[1].
-
GABA-A Receptor Agonism: this compound can act as a partial agonist at GABA-A receptors, which may contribute to the neurological symptoms observed in GAMT deficiency where this compound levels are elevated.
Below are diagrams illustrating these key pathways and the experimental workflow for plasma analysis.
References
Application Notes and Protocols for the Detection of Guanidinoacetate using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoacetate (GAA) is a crucial intermediate in the biosynthesis of creatine (B1669601), an essential molecule for cellular energy metabolism, particularly in tissues with high energy demands such as the brain and muscles.[1][2][3][4] The accurate quantification of GAA in biological matrices is of significant diagnostic importance for identifying inborn errors of creatine metabolism, such as Guanidinoacetate Methyltransferase (GAMT) deficiency and Arginine:Glycine Amidinotransferase (AGAT) deficiency.[5][6][7] Mass spectrometry-based techniques have emerged as the gold standard for the sensitive and specific detection of GAA, enabling early diagnosis and monitoring of treatment efficacy.[5][8]
GAMT deficiency, an autosomal recessive disorder, leads to a buildup of GAA and a deficiency of creatine, resulting in severe neurological symptoms including intellectual disability, seizures, and movement disorders.[1][9][10] Conversely, AGAT deficiency is characterized by low levels of both GAA and creatine.[5][7] Early detection through newborn screening programs utilizing tandem mass spectrometry allows for timely therapeutic intervention, significantly improving patient outcomes.[9][11][12]
These application notes provide detailed protocols for the quantification of guanidinoacetate in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway: Creatine Biosynthesis
The synthesis of creatine involves a two-step enzymatic process primarily occurring in the kidneys and liver.
Caption: The metabolic pathway of creatine biosynthesis.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various mass spectrometry methods for the analysis of guanidinoacetate.
| Technique | Sample Type | Derivatization | LOD (µmol/L) | LOQ (µmol/L) | Linearity (µmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| LC-MS/MS | Plasma | Butyl-ester | 0.002 | 0.02 | 0.02 - 40 | < 8 | < 8 | [13] |
| LC-MS/MS | Plasma | None | - | 0.4 | up to 5000 | < 10 | < 10 | [14] |
| LC-MS/MS | Dried Blood Spot | Butyl-ester | 0.30 | - | 0.25 - 12.5 | - | 5.3 | [15] |
| LC-MS/MS | Dried Blood Spot | None | - | - | 2.41 - 7.41 | < 15 | < 15 | [16] |
| GC-MS | Urine/Plasma | MTBSTFA | - | - | - | 1.4 - 6.4 | 0.9 - 6.9 | [17] |
| GC-MS | Plasma | Hexafluoroacetylacetone-methyl ester | - | - | 0.5 - 250 | - | - | [18] |
| LC-MS/MS | Lymphocytes | Butyl-ester | - | 12.7 pmol/h/mg | - | - | - | [19] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation; MTBSTFA: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Guanidinoacetate in Plasma (with Derivatization)
This protocol is adapted from a method utilizing butyl-ester derivatization for enhanced sensitivity.[13]
1. Materials and Reagents
-
Guanidinoacetate (GAA) standard
-
¹³C₂-GAA (internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Butanolic-HCl
-
Formic acid (FOA)
-
Ultrapure water
-
Plasma samples (patient or control)
2. Sample Preparation Workflow
Caption: Workflow for plasma sample preparation with derivatization.
3. Detailed Sample Preparation
-
To 50 µL of plasma, add 100 µL of acetonitrile containing the ¹³C₂-GAA internal standard.
-
Vortex the mixture thoroughly and then centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 100 µL of 3N butanolic-HCl to the dried residue.
-
Incubate the mixture at 60°C for 30 minutes to form butyl esters.[20]
-
Evaporate the sample to dryness again under nitrogen.
-
Reconstitute the final residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Supelcosil™ LC-8, 3 µm, 7.5 cm × 4.6 mm[13]
-
Mobile Phase: Isocratic elution with 30% Solution A (0.005 mol/L ammonium acetate with 0.03% formic acid) and 70% Solution B (acetonitrile with 0.03% formic acid)[13]
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 5 µL[13]
-
MS System: API 3200 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Dwell Time: 60 ms[13]
Protocol 2: LC-MS/MS Analysis of Guanidinoacetate in Urine and Plasma (Underivatized)
This "dilute and shoot" method offers a rapid and straightforward approach for GAA quantification.[14]
1. Materials and Reagents
-
Guanidinoacetate (GAA) standard
-
[¹³C₂]-guanidinoacetate (internal standard)
-
Methanol (B129727), LC-MS grade
-
Ultrapure water
-
Urine or plasma samples
2. Sample Preparation Workflow
Caption: Workflows for underivatized sample preparation.
3. Detailed Sample Preparation
-
For Urine:
-
For Plasma:
4. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC system or equivalent
-
MS System: Waters Xevo TQD MS/MS system or equivalent[16]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[14]
-
Analysis Time: Approximately 2.5 minutes[14]
-
Specific column and mobile phase conditions should be optimized for chromatographic separation of GAA, creatine, and creatinine.
Protocol 3: GC-MS Analysis of Guanidinoacetate in Urine
This method involves derivatization to make the analytes volatile for gas chromatography.[17][21]
1. Materials and Reagents
-
Guanidinoacetate (GAA) standard
-
Derivatizing agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[21]
-
Organic solvent (e.g., pyridine)
-
Urine samples
2. Sample Preparation Workflow
Caption: Workflow for urine sample preparation for GC-MS analysis.
3. Detailed Sample Preparation
-
An aliquot of the urine sample is freeze-dried.
-
The dried residue is reconstituted in a solution containing the derivatizing agent (MTBSTFA) and a suitable organic solvent.
-
The mixture is heated to facilitate the derivatization reaction, which forms a single chromatographic peak for GAA.[21]
-
The derivatized sample is then injected into the GC-MS system.
4. GC-MS Conditions
-
GC System: Standard gas chromatograph
-
MS System: Mass spectrometer detector
-
Ionization: Negative-ion chemical ionization can be used for high sensitivity.[5]
-
Specific column, temperature program, and mass spectrometric parameters need to be optimized for the separation and detection of the derivatized GAA.
Conclusion
The mass spectrometry-based methods outlined provide sensitive, specific, and reliable quantification of guanidinoacetate in biological samples. The choice of method may depend on the required throughput, sensitivity, and available instrumentation. LC-MS/MS methods, particularly the underivatized "dilute and shoot" approach, are well-suited for high-throughput screening applications, such as newborn screening for creatine deficiency syndromes.[5][14] GC-MS offers a robust alternative, especially when high sensitivity is required.[5] The implementation of these protocols can significantly contribute to the early diagnosis and effective management of patients with inherited disorders of creatine metabolism.
References
- 1. Review: Human guanidinoacetate n-methyl transferase (GAMT) deficiency: A treatable inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidinoacetate Methyltransferase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 4. Creatine - Wikipedia [en.wikipedia.org]
- 5. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pathology.royalcornwallhospitals.nhs.uk [pathology.royalcornwallhospitals.nhs.uk]
- 7. labcorp.com [labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. sboh.wa.gov [sboh.wa.gov]
- 10. youtube.com [youtube.com]
- 11. hrsa.gov [hrsa.gov]
- 12. wadsworth.org [wadsworth.org]
- 13. flore.unifi.it [flore.unifi.it]
- 14. bevital.no [bevital.no]
- 15. Quantitative determination of guanidinoacetate and creatine in dried blood spot by flow injection analysis-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. GC/MS determination of guanidinoacetate and creatine in urine: A routine method for creatine deficiency syndrome diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Determination of creatine and guanidinoacetate by GC-MS: study of their stability in urine at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycocyamine Supplementation in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocyamine, also known as guanidinoacetic acid (GAA), is a natural metabolic precursor to creatine (B1669601).[1][2] Its supplementation in rodent models is a valuable tool for investigating creatine metabolism, muscle physiology, neurobiology, and potential therapeutic interventions for diseases related to energy metabolism.[2][3] These application notes provide detailed protocols for the administration of this compound to rodent models and the subsequent evaluation of its physiological and biochemical effects.
Key Considerations for Experimental Design
When designing a study involving this compound supplementation in rodents, several factors must be considered to ensure robust and reproducible results.
-
Animal Model: The choice of rodent species (mouse or rat) and strain should be appropriate for the research question.
-
Dosage and Administration: The dose of this compound and the route of administration will significantly impact the outcomes. Oral gavage is a common and precise method for delivering a specific dose.[4][5]
-
Duration of Supplementation: The length of the supplementation period should be sufficient to observe the desired physiological changes.
-
Co-supplementation: Due to the potential for this compound to increase homocysteine levels, co-supplementation with a methyl donor like betaine (B1666868) is often recommended.[1] A common suggested ratio is 4:1 of betaine to this compound.[1]
-
Outcome Measures: A comprehensive panel of behavioral, physiological, and biochemical tests should be employed to assess the effects of this compound.
Data Presentation: Quantitative Summary of this compound Supplementation Studies
The following tables summarize quantitative data from various studies involving this compound and related compounds in rodent models.
Table 1: this compound and Creatine Supplementation Dosages and Effects in Rats
| Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| This compound | 100 mg | Stomach tube | Single dose | Transitory increase in liver creatine content. | Not explicitly cited |
| This compound | Diet supplemented | Not specified | Not specified | Increased plasma homocysteine by ~50%. | [1] |
| Creatine | 2% in diet | Oral | 28 days | Significantly lower plasma homocysteine. | [1] |
| Creatine | 5 g/kg BW/day | Oral | 5 days | Increased total creatine content in soleus muscle (+20%). | [6] |
Table 2: Glycine Supplementation in Rodents
| Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Glycine | 8% of diet by weight | Oral (in diet) | From 9 months of age | Increased lifespan in male and female mice. | [7] |
| Glycine | 1 g/kg/day | Oral (supplemented CR diet) | 20 days | Preserved muscle mass during calorie restriction in obese mice. | [8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol describes the standard procedure for administering this compound to rats or mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[9]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg body weight for mice and rats).[4]
-
Gently but firmly restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, a similar scruffing technique or wrapping in a towel can be used.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.[9]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9]
-
The animal should swallow as the needle passes into the esophagus. Do not force the needle.
-
-
Administration of Solution:
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
Protocol 2: Assessment of Muscle Strength - Grip Strength Test
This non-invasive test measures the forelimb and/or hindlimb muscle strength of a rodent.[10][11]
Materials:
-
Grip strength meter with a grid or bar attachment.[12]
Procedure:
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Testing:
-
Hold the rodent by the base of its tail and lower it towards the grip strength apparatus.[12]
-
Allow the animal to grasp the grid or bar with its forepaws (for forelimb strength) or all four paws (for combined strength).[10]
-
Gently pull the animal away from the apparatus in a steady, horizontal motion until it releases its grip.[12]
-
The peak force generated is recorded by the meter.[11]
-
Perform 3-5 trials per animal with a short rest period between each trial.[10]
-
-
Data Analysis: The average or maximum peak force is used as the measure of grip strength.
Protocol 3: Assessment of Spatial Learning and Memory - Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[13][14]
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Submerged escape platform
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
Procedure:
-
Habituation:
-
On the day before testing, place each animal in the pool for 60-120 seconds without the platform to allow for habituation to the water.
-
-
Acquisition Phase (4-5 days):
-
Place the submerged platform in a fixed location in one of the four quadrants of the pool.
-
For each trial, release the mouse from one of four randomized starting positions, facing the wall of the tank.[14]
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.[14]
-
Allow the mouse to remain on the platform for 15-30 seconds.[13]
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located). A preference for the target quadrant indicates spatial memory.
-
Protocol 4: Biochemical Analysis of Creatine and Homocysteine
This protocol outlines the general steps for measuring creatine and homocysteine levels in rodent plasma or serum.
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system[15][16]
-
Appropriate standards for creatine and homocysteine
Procedure:
-
Sample Collection and Preparation:
-
Collect blood from the rodent via an appropriate method (e.g., cardiac puncture, tail vein).
-
Centrifuge the blood to separate the plasma or serum.
-
Deproteinize the plasma/serum sample, for example, by adding acetonitrile.[16]
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a suitable column and mobile phase for the separation of creatine and homocysteine.
-
Detect the compounds using an appropriate detector (e.g., UV or fluorescence detector).
-
-
Quantification:
-
Compare the peak areas of the samples to those of the known standards to determine the concentrations of creatine and homocysteine.
-
Protocol 5: Histological Analysis of Muscle and Brain Tissue
This protocol provides a general workflow for the histological examination of tissue samples.
Materials:
-
Fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)
-
Paraffin (B1166041) or cryo-embedding medium
-
Microtome
-
Microscope slides
-
Stains (e.g., Hematoxylin (B73222) and Eosin - H&E)
-
Antibodies for immunohistochemistry (e.g., anti-GAMT)
Procedure:
-
Tissue Collection and Fixation:
-
Euthanize the animal and dissect the desired tissues (e.g., gastrocnemius muscle, hippocampus).
-
Immediately fix the tissues in the chosen fixative for an appropriate duration.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded alcohols.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax or a cryo-embedding medium.
-
-
Sectioning:
-
Cut thin sections (e.g., 5-10 µm) of the embedded tissue using a microtome.
-
Mount the sections onto microscope slides.
-
-
Staining:
-
Imaging and Analysis:
-
Examine the stained sections under a microscope and capture images.
-
Analyze the images for morphological changes or the intensity and localization of protein expression.
-
Signaling Pathways and Experimental Workflows
Creatine Biosynthesis Pathway
The following diagram illustrates the two-step enzymatic process of creatine synthesis, which is the primary pathway affected by this compound supplementation.
Caption: The creatine biosynthesis pathway.
Experimental Workflow for this compound Supplementation Study
This diagram outlines a typical experimental workflow for a rodent study investigating the effects of this compound supplementation.
Caption: A typical experimental workflow.
References
- 1. nutrientjournal.com [nutrientjournal.com]
- 2. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Creatine Supplementation on Brain Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of creatine supplementation on creatine and glycogen content in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine supplementation extends lifespan of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine supplementation during calorie restriction accelerates fat loss and protects against further muscle loss in obese mice : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Grip strength test [bioseb.com]
- 13. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific high-performance liquid chromatographic method for the determination of creatinine in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. Immunohistochemistry (IHC): Chromogenic Detection of 3-Phosphohistidine Proteins in Formaldehyde-Fixed, Frozen Mouse Liver Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Isotope Tracers in Glycocyamine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocyamine, also known as guanidinoacetate (GAA), is a critical endogenous metabolite and a direct precursor in the biosynthesis of creatine (B1669601). The metabolic pathway responsible for this compound synthesis and its subsequent conversion to creatine is fundamental for cellular energy homeostasis, particularly in tissues with high energy demands such as muscle and brain.[1][2] Dysregulation of this pathway is associated with several metabolic disorders. Stable isotope tracers offer a powerful and safe methodology for elucidating the dynamics of this compound metabolism in vivo, enabling precise quantification of metabolic fluxes and pool sizes.[3] This document provides detailed application notes and protocols for designing and implementing stable isotope tracer studies to investigate this compound metabolism.
Metabolic Pathway Overview
The biosynthesis of creatine from its precursors involves a two-step enzymatic process primarily occurring in the kidneys and liver.[4]
-
Formation of this compound: In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine. This reaction produces this compound and L-ornithine.[1]
-
Conversion to Creatine: this compound is then transported to the liver, where it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to form creatine.
Deficiencies in either AGAT or GAMT can lead to cerebral creatine deficiency syndromes, characterized by neurological and developmental disorders.
Signaling Pathways and Experimental Workflow
To visualize the metabolic pathway and a typical experimental workflow, the following diagrams have been generated using the DOT language.
References
Application Notes: Utilizing Cell Culture Models to Investigate Glycocyamine's Impact on Myoblasts
Introduction
Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative and a direct endogenous precursor to creatine (B1669601).[1][2] The synthesis of creatine is fundamental for cellular energy metabolism, particularly in tissues with high energy demands like skeletal muscle and the brain.[3] In a two-step process, this compound is methylated to form creatine, which then serves as a critical component of the phosphocreatine (B42189) system for rapid ATP regeneration.[4][5] Given its central role in bioenergetics, there is significant interest in understanding how this compound supplementation affects muscle development, growth, and regeneration.
Myoblast cell lines, such as the murine C2C12 line, are invaluable in vitro models for studying myogenesis—the process of myoblast proliferation and subsequent differentiation into mature muscle fibers (myotubes).[6][7] These models allow for controlled investigations into the molecular mechanisms by which compounds like this compound influence muscle cell fate. These application notes provide detailed protocols for culturing myoblasts, treating them with this compound, and assessing the subsequent effects on proliferation and differentiation.
Key Signaling Pathways
Creatine Biosynthesis Pathway
This compound is the immediate precursor to creatine. The biosynthesis begins with the amino acids L-arginine and glycine, which are converted to this compound by the enzyme L-arginine:glycine amidinotransferase (AGAT). Subsequently, this compound is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as a methyl donor, to produce creatine.[8]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Creatine metabolism [reactome.org]
- 4. Creatine - Wikipedia [en.wikipedia.org]
- 5. Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. C2C12 | Culture Collections [culturecollections.org.uk]
- 8. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Validation of Glycocyamine Assays in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocyamine (or guanidinoacetate) is a naturally occurring amino acid derivative that serves as the direct precursor in the biosynthesis of creatine (B1669601), a vital molecule for cellular energy metabolism.[1][2] The quantification of this compound in biological matrices such as plasma and urine is crucial for the diagnosis and monitoring of inherited disorders of creatine synthesis, such as Guanidinoacetate Methyltransferase (GAMT) deficiency and Arginine:Glycine (B1666218) Amidinotransferase (AGAT) deficiency.[3][4] Furthermore, as this compound is explored as a dietary supplement, robust analytical methods are essential for pharmacokinetic and pharmacodynamic studies in drug development.[5]
These application notes provide a detailed protocol for the analytical validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine. The protocol is designed to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reliability of the data.
Signaling Pathway: this compound Biosynthesis
This compound is synthesized in the kidneys and pancreas from the amino acids L-arginine and glycine by the enzyme L-arginine:glycine amidinotransferase (AGAT).[1][6] Subsequently, it is transported to the liver where it is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine, with S-adenosyl methionine (SAM) acting as the methyl donor.[6]
Experimental Workflow for this compound Quantification
The overall workflow for the quantification of this compound in biological samples involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Guanidinoacetic acid) reference standard
-
[13C2]-Glycocyamine (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma and urine (drug-free)
Instrumentation
-
A validated UPLC system coupled with a triple quadrupole mass spectrometer.
Sample Preparation Protocol
-
Thaw frozen plasma or urine samples at room temperature.
-
For plasma, aliquot 100 µL into a microcentrifuge tube. For urine, dilute the sample 1:10 with LC-MS grade water and then aliquot 100 µL.
-
Add 10 µL of the internal standard working solution ([13C2]-Glycocyamine) to each sample.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B to 50% B over 3 minutes, hold for 1 minute, then return to 95% B and re-equilibrate for 2 minutes. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 118.1 | 76.1 | 15 |
| [13C2]-Glycocyamine (IS) | 120.1 | 77.1 | 15 |
Note: The MRM transitions m/z 174.1 > 101.0 for the butylated derivative of this compound and m/z 176.1 > 103.0 for its labeled internal standard have also been reported.[6]
Analytical Method Validation
The analytical method should be validated according to the guidelines from regulatory agencies such as the FDA or EMA. The following parameters should be assessed:
Linearity and Range
The linearity of the method should be determined by analyzing a series of calibration standards over a specified concentration range.
| Matrix | Linearity Range (µmol/L) | Correlation Coefficient (r²) |
| Plasma | 0.02 - 40 | > 0.999 |
| Urine | 1 - 1000 | > 0.99 |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
| Matrix | LLOQ (µmol/L) |
| Plasma | 0.02 |
| Urine | 1.0 |
Precision and Accuracy
Precision (as %CV) and accuracy (as %Bias) should be evaluated at three quality control (QC) levels (low, medium, and high).
| Matrix | QC Level (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Plasma | 0.1 | < 10% | < 10% | ± 15% |
| 1 | < 10% | < 10% | ± 15% | |
| 30 | < 10% | < 10% | ± 15% | |
| Urine | 5 | < 15% | < 15% | ± 15% |
| 50 | < 15% | < 15% | ± 15% | |
| 500 | < 15% | < 15% | ± 15% |
Acceptance criteria are typically ≤15% for precision and ±15% for accuracy, except at the LLOQ where ≤20% and ±20% are acceptable.
Matrix Effect
The matrix effect should be assessed to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components in the biological matrix. This is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Recovery
The extraction recovery of the analyte from the biological matrix should be determined by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.
Stability
The stability of this compound in the biological matrix should be evaluated under various storage and handling conditions.
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C and -80°C | ± 15% deviation from nominal concentration |
| Short-Term Stability | Room temperature for 24 hours | ± 15% deviation from nominal concentration |
| Long-Term Stability | -80°C for 30 days | ± 15% deviation from nominal concentration |
| Autosampler Stability | 4°C for 48 hours | ± 15% deviation from nominal concentration |
Conclusion
This document provides a comprehensive framework for the analytical validation of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma and urine. Adherence to these protocols will ensure the generation of high-quality data suitable for clinical diagnostics, research, and drug development applications. The provided validation parameters are based on published data for similar analytes and should be established specifically for each laboratory's assay.
References
- 1. Assay for the simultaneous determination of guanidinoacetic acid, creatinine and creatine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Urinary guanidinoacetate-guanidinosuccinate ratio: an indicator of kidney dysfunction. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for In Vivo Efficacy Testing of Glycocyamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo experiments to evaluate the efficacy of Glycocyamine (GAA), a natural precursor of creatine (B1669601).[1] The protocols outlined below are intended for use in preclinical animal models and are adaptable for investigating the therapeutic potential of this compound in neuroprotection, cardiovascular health, and muscle performance.
Introduction to this compound
This compound, also known as guanidinoacetic acid, is an endogenous compound synthesized from the amino acids arginine and glycine.[1] It serves as the direct precursor in the biosynthesis of creatine, a vital molecule for cellular energy metabolism, particularly in tissues with high energy demands such as the brain and muscle.[2] Supplementation with this compound has been shown to increase creatine levels and is being explored for its potential therapeutic benefits.[3] However, it is important to note that the conversion of this compound to creatine in the liver can increase the demand for methyl groups, potentially leading to elevated levels of homocysteine, a risk factor for cardiovascular issues.[1]
General In Vivo Experimental Design
A robust in vivo experimental design is crucial for obtaining reliable and reproducible data on the efficacy of this compound. The following is a general workflow applicable to various disease models.
Experimental Workflow Diagram
Caption: General workflow for in vivo testing of this compound efficacy.
Application I: Neuroprotection in a Traumatic Brain Injury (TBI) Model
This protocol outlines the use of a controlled cortical impact (CCI) mouse model of TBI to assess the neuroprotective effects of this compound.
Experimental Protocol: TBI Model and Cognitive Assessment
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
TBI Induction (CCI):
-
Anesthetize the mouse (e.g., isoflurane).
-
Secure the head in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region.
-
Induce a cortical impact using a pneumatic or electromagnetic impactor with defined parameters (e.g., 3 mm tip, 1.0 mm depth, 4 m/s velocity).
-
Suture the scalp and provide post-operative care, including analgesia.
-
-
This compound Administration:
-
Begin administration 24 hours post-TBI.
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer daily via oral gavage at desired doses (e.g., 50, 100, 200 mg/kg). A vehicle control group should be included.
-
-
Cognitive Assessment (Morris Water Maze):
-
Conduct the Morris Water Maze test starting on day 14 post-TBI.
-
Acquisition Phase (4-5 days): Four trials per day. Place the mouse in a pool of opaque water and allow it to find a hidden platform. Record the escape latency and path length.
-
Probe Trial (1 day after acquisition): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, collect brain tissue.
-
Measure brain creatine levels using magnetic resonance spectroscopy (MRS) or biochemical assays.
-
Assess lesion volume and neuronal cell loss using histological staining (e.g., Nissl staining).
-
Quantify markers of neuroinflammation and oxidative stress.
-
Data Presentation: TBI Model
| Group | Dose (mg/kg/day) | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) | Brain Creatine (mmol/kg) | Lesion Volume (mm³) |
| Sham | Vehicle | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| TBI + Vehicle | Vehicle | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| TBI + GAA | 50 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| TBI + GAA | 100 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| TBI + GAA | 200 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Application II: Cardiovascular Efficacy in a Heart Failure Model
This protocol describes the evaluation of this compound's effects on cardiac function in a mouse model of heart failure induced by transverse aortic constriction (TAC).
Experimental Protocol: Heart Failure Model and Cardiac Function Assessment
-
Animal Model: Adult male C57BL/6 mice (10-12 weeks old).
-
Heart Failure Induction (TAC):
-
Anesthetize and ventilate the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a needle of a specific gauge (e.g., 27-gauge) to create a consistent constriction.
-
Remove the needle, close the chest, and provide post-operative care.
-
-
This compound Administration:
-
Begin administration one week post-TAC.
-
Incorporate this compound into the rodent chow at specified concentrations or administer via oral gavage.
-
-
Cardiac Function Assessment (Echocardiography):
-
Perform echocardiography at baseline and at specified time points post-TAC (e.g., 4 and 8 weeks).
-
Anesthetize the mouse lightly and acquire M-mode and B-mode images of the left ventricle in parasternal short-axis and long-axis views.
-
Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular Internal Diameter at end-diastole (LVIDd), and Left Ventricular Internal Diameter at end-systole (LVIDs).
-
-
Terminal Hemodynamic Assessment (Pressure-Volume Loop):
-
At the end of the study, perform terminal hemodynamic assessment using a pressure-volume catheter inserted into the left ventricle to obtain detailed measurements of cardiac contractility and function.
-
-
Biochemical and Histological Analysis:
-
Collect heart tissue for histological analysis of cardiac hypertrophy and fibrosis (e.g., H&E and Masson's trichrome staining).
-
Measure myocardial creatine and ATP levels.
-
Data Presentation: Heart Failure Model
| Group | Treatment | LVEF (%) | FS (%) | LVIDd (mm) | Myocardial Creatine (µmol/g) |
| Sham | Vehicle | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| TAC + Vehicle | Vehicle | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| TAC + GAA | Low Dose | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| TAC + GAA | High Dose | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Application III: Muscle Performance Enhancement
This protocol details the assessment of this compound's effect on muscle strength and endurance in a model of muscular dystrophy or in healthy, exercising mice.
Experimental Protocol: Muscle Performance Assessment
-
Animal Model:
-
For muscular dystrophy: mdx mice.
-
For exercise performance: Healthy adult C57BL/6 mice.
-
-
This compound Administration:
-
Administer this compound in the diet or drinking water for a specified period (e.g., 4-8 weeks).
-
-
Muscle Strength Assessment (Grip Strength Test):
-
Use a grip strength meter to measure the peak force generated by the forelimbs or all four limbs.
-
Allow the mouse to grasp a wire grid, then gently pull the mouse horizontally by the tail until its grip is released.
-
Record the peak force from several trials.
-
-
Endurance Assessment (Treadmill Exhaustion Test):
-
Acclimatize mice to the treadmill for several days.
-
On the test day, place the mice on the treadmill and begin running at a set speed.
-
Gradually increase the speed or incline at fixed intervals until the mouse reaches exhaustion.
-
Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite encouragement (e.g., gentle prodding or a mild electrical stimulus).
-
Record the total running time and distance.
-
-
Biochemical Analysis:
-
Collect skeletal muscle (e.g., gastrocnemius, tibialis anterior) and blood samples.
-
Measure muscle creatine and phosphocreatine (B42189) levels.
-
Measure plasma homocysteine levels.
-
Data Presentation: Muscle Performance
| Group | Treatment | Forelimb Grip Strength (g) | Treadmill Running Time (min) | Muscle Creatine (µmol/g) | Plasma Homocysteine (µmol/L) |
| Control | Vehicle | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| GAA | Low Dose | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| GAA | High Dose | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Key Signaling Pathways
Creatine Biosynthesis and Transport
This compound is a central intermediate in the endogenous synthesis of creatine. This pathway primarily involves two enzymatic steps and subsequent transport into target cells.
Caption: Creatine biosynthesis and transport pathway.
Homocysteine Metabolism Pathway
The methylation of this compound to creatine by GAMT utilizes S-adenosylmethionine (SAM) as a methyl donor, converting it to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine. Elevated intake of this compound can thus increase the flux through this pathway, potentially leading to hyperhomocysteinemia if the remethylation or transsulfuration pathways for homocysteine clearance are overwhelmed.
Caption: Homocysteine metabolism and the impact of this compound.
References
- 1. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Creatine Supplementation on Brain Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Glycocyamine and Creatine Levels in Muscle Tissue Biopsies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocyamine (GAA) and creatine (B1669601) are pivotal molecules in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. This compound is the immediate endogenous precursor to creatine, which, in its phosphorylated form (phosphocreatine), serves as a rapid reserve for the regeneration of adenosine (B11128) triphosphate (ATP) during intense muscle contraction. The accurate quantification of both this compound and creatine in muscle tissue biopsies is crucial for a wide range of research applications, including the study of metabolic myopathies, the development of therapeutic interventions for neuromuscular diseases, and the assessment of nutritional strategies aimed at enhancing physical performance.
These application notes provide detailed protocols for the collection, processing, and analysis of muscle biopsy samples to measure this compound and creatine levels. The methodologies described include sample preparation, extraction, and quantification by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a summary of reported physiological concentrations and a schematic of the relevant metabolic pathways are provided to aid in data interpretation and experimental design.
Data Presentation
Quantitative Levels of Creatine and this compound in Muscle Tissue
The following table summarizes representative concentrations of creatine and this compound found in muscle tissue from various studies. It is important to note that concentrations can vary based on factors such as species, muscle fiber type, age, diet, and supplementation status.
| Analyte | Species | Muscle | Condition | Concentration (mmol/kg dry weight) | Citation |
| Total Creatine | Human | Skeletal Muscle | Normal Diet | 120 | [1] |
| Human | Skeletal Muscle | Vegetarian Diet | 90 - 110 | [1] | |
| Human | Skeletal Muscle | Creatine Loading | 145 - 160 | [1] | |
| Human | Quadriceps Femoris | Basal | ~125 (estimated from wet weight) | [2] | |
| Human | Vastus Lateralis | After Creatine Supplementation | Increase of ~25 | [1] | |
| This compound | Human | Skeletal Muscle | Not typically reported/very low | - | |
| Rat | Skeletal Muscle | Basal | Not typically reported/very low | ||
| Fish (Trout) | Muscle | Basal | High expression of GATM and GAMT suggests local synthesis |
Note: Data for this compound concentration in muscle tissue is scarce in the literature, likely due to its rapid conversion to creatine, resulting in very low steady-state levels within the muscle tissue itself. The primary sites of this compound synthesis are the kidneys and pancreas, with subsequent conversion to creatine occurring mainly in the liver.
Experimental Protocols
Muscle Biopsy Specimen Collection and Handling
Proper collection and handling of muscle biopsy specimens are critical to preserve the in vivo concentrations of labile metabolites like phosphocreatine (B42189) and prevent degradation.
Materials:
-
Muscle biopsy needle (e.g., Bergström needle)
-
Lidocaine (1-2%) for local anesthesia
-
Sterile surgical instruments
-
Saline-moistened gauze
-
Pre-chilled isopentane (B150273) (2-methylbutane)
-
Liquid nitrogen
-
Cryovials
-
Dry ice for transport
Protocol:
-
Biopsy Procedure: Obtain the muscle biopsy from a suitable muscle, such as the vastus lateralis, under local anesthesia. A sample size of approximately 50-100 mg is typically sufficient for metabolite analysis.
-
Immediate Handling: Immediately after excision, place the muscle sample on a piece of pre-chilled, saline-moistened gauze to remove excess blood.
-
Flash-Freezing: To halt metabolic activity, the biopsy must be flash-frozen within seconds of collection.
-
Submerge the isopentane in a container of liquid nitrogen until it reaches a slushy consistency (approximately -140°C).
-
Mount the muscle specimen on a piece of cork and plunge it into the cooled isopentane for 10-15 seconds.
-
A properly frozen specimen will appear chalky white.
-
-
Storage and Transport: Immediately transfer the frozen biopsy to a pre-chilled cryovial and store it in liquid nitrogen or at -80°C until analysis. Transport samples on dry ice.
Sample Preparation: Homogenization and Extraction
This protocol describes a perchloric acid (PCA) extraction method, which is effective for deproteinizing the sample and extracting small, water-soluble metabolites like this compound and creatine.
Materials:
-
Frozen muscle biopsy sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead-based homogenizer (e.g., Bullet Blender™)
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium bicarbonate (KHCO3), 2 M, ice-cold
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Pulverization: Weigh the frozen muscle biopsy (~20-50 mg). While still frozen, pulverize the tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Homogenization:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 10 volumes (e.g., 500 µL for a 50 mg sample) of ice-cold 0.6 M PCA.
-
Homogenize the sample thoroughly using a micro-homogenizer or by vigorous vortexing. Keep the sample on ice throughout this process.
-
-
Deproteinization: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Neutralization:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Slowly add ice-cold 2 M KHCO3 while vortexing to neutralize the extract to a pH of 6.0-7.0. The formation of a precipitate (potassium perchlorate) will occur.
-
Incubate on ice for 10 minutes.
-
-
Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Sample Collection: Carefully collect the supernatant, which now contains the extracted this compound and creatine. This extract can be stored at -80°C until analysis.
Analytical Methodology: HPLC-UV
This method is suitable for the simultaneous quantification of creatine and its precursor.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 10% Acetonitrile / 90% Water with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient
Protocol:
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of this compound and creatine in a solution mimicking the final extract composition (e.g., neutralized PCA buffer).
-
Sample Analysis: Inject the prepared muscle tissue extract onto the HPLC system.
-
Quantification: Identify and quantify the this compound and creatine peaks by comparing their retention times and peak areas to those of the standard solutions. Construct a standard curve to determine the concentration of each analyte in the sample.
Analytical Methodology: LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity, which is particularly advantageous for detecting the low endogenous levels of this compound.
Instrumentation and Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC or UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for these polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Mass Spectrometry Parameters (Example Transitions):
-
This compound: Precursor ion (m/z) 118 -> Product ion (m/z) 76
-
Creatine: Precursor ion (m/z) 132 -> Product ion (m/z) 90
-
Note: These transitions should be optimized on the specific instrument used.
Protocol:
-
Standard and Sample Preparation: Prepare standard curves as described for the HPLC method. The same PCA extraction protocol is suitable for LC-MS/MS analysis.
-
Sample Analysis: Inject the muscle extract onto the LC-MS/MS system.
-
Quantification: Use the Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and creatine based on their specific precursor-to-product ion transitions. Stable isotope-labeled internal standards for both this compound and creatine are recommended for the most accurate quantification.
Visualizations
Experimental Workflow
References
- 1. Glycogenin activity in human skeletal muscle is proportional to muscle glycogen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of creatine and phosphocreatine in muscle biopsy samples by capillary electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Glycocyamine in Poultry Feed to Improve Meat Quality
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycocyamine (GAA), also known as guanidinoacetic acid, is a naturally occurring amino acid derivative that serves as the direct precursor to creatine (B1669601) in the body.[1][2] Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle.[1][3] Supplementation of poultry feed with GAA has emerged as a promising nutritional strategy to enhance muscle growth, improve feed efficiency, and ultimately, enhance meat quality.[2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of GAA on poultry meat quality.
Mechanism of Action: this compound to Creatine Synthesis
GAA is synthesized primarily in the kidneys from the amino acids arginine and glycine. It is then transported to the liver where it is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. Creatine is subsequently taken up by muscle cells and phosphorylated to phosphocreatine (B42189), which acts as a readily available energy reserve for the regeneration of adenosine (B11128) triphosphate (ATP) during muscle contraction. Dietary supplementation with GAA bypasses the initial synthesis step, leading to increased creatine and phosphocreatine levels in the muscle, thereby enhancing cellular energy metabolism and protein synthesis.
Figure 1: Biosynthesis of Creatine from this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of dietary GAA supplementation on key meat quality parameters in broiler chickens.
Table 1: Effect of this compound (GAA) on Breast Meat pH
| GAA Dosage (mg/kg) | pH at 45 min post-mortem | pH at 24h post-mortem | Reference |
| 0 (Control) | 6.12 | 5.78 | |
| 300 | 6.25 | 5.80 | |
| 600 | 6.28 | 5.81 | |
| 900 | 6.35 | 5.85 | |
| 1200 | 6.38 | 5.86 | |
| 0 (Control) | - | 5.99 | |
| 600 | - | 5.92 | |
| 1200 | - | 5.91 |
Table 2: Effect of this compound (GAA) on Water Holding Capacity of Breast Meat
| GAA Dosage (mg/kg) | Drip Loss (%) | Pressing Loss (%) | Cooking Loss (%) | Reference |
| 0 (Control) | 6.05 | 17.89 | - | |
| 300 | 4.50 | 17.23 | - | |
| 600 | 5.23 | 16.89 | - | |
| 900 | 5.50 | 16.14 | - | |
| 1200 | 6.28 | 17.56 | - | |
| 0 (Control) | - | 23.3 | 24.1 | |
| 600 | - | 24.5 | 25.0 | |
| 1200 | - | 24.8 | 25.2 |
Table 3: Effect of this compound (GAA) on Breast Meat Tenderness (Shear Force)
| GAA Dosage (mg/kg) | Shear Force (N) | Reference |
| 0 (Control) | 35.89 | |
| 300 | 34.56 | |
| 600 | 33.98 | |
| 900 | 33.07 | |
| 1200 | 34.12 |
Table 4: Effect of this compound (GAA) on Breast Meat Color (CIELab)
| GAA Dosage (mg/kg) | L* (Lightness) | a* (Redness) | b* (Yellowness) | Reference |
| 0 (Control) | 48.56 | 2.34 | 8.97 | |
| 300 | 49.23 | 2.56 | 9.12 | |
| 600 | 49.87 | 2.67 | 9.34 | |
| 900 | 50.12 | 2.89 | 9.56 | |
| 1200 | 49.98 | 2.78 | 9.45 | |
| 0 (Control) | 50.9 | - | - | |
| 600 | 52.0 | - | - | |
| 1200 | 52.2 | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow for Meat Quality Assessment
Figure 2: General Experimental Workflow for Meat Quality Assessment.
Animal Husbandry and Dietary Treatment
-
Animals: Day-old male broiler chicks (e.g., Ross 308, Arbor Acres, or Yellow-Feathered) are commonly used.
-
Housing: Birds are housed in floor pens or cages with controlled temperature, humidity, and lighting. Feed and water are provided ad libitum.
-
Diets: A basal corn-soybean meal diet is formulated to meet the nutritional requirements of the specific broiler strain and growth phase (starter, grower, finisher).
-
Experimental Groups: Birds are randomly allocated to different dietary treatment groups. A control group receives the basal diet, while treatment groups receive the basal diet supplemented with varying levels of GAA (e.g., 300, 600, 900, 1200 mg/kg).
-
Duration: The experimental period typically lasts from day 1 to 39-60 days of age.
Slaughter and Sample Collection
-
At the end of the experimental period, a selection of birds from each treatment group is fasted for a specified period (e.g., 12 hours) before slaughter.
-
Following slaughter and evisceration, the pectoralis major muscle (breast meat) is excised from the carcass at a specific time post-mortem (e.g., 45 minutes).
Meat Quality Measurements
-
The pH of the breast muscle is measured at 45 minutes and 24 hours post-mortem.
-
A calibrated portable pH meter with a meat probe is inserted into the thickest part of the muscle for the reading.
-
A standardized sample of muscle (e.g., 2 cm x 2 cm x 1 cm) is weighed (W1).
-
The sample is suspended in a sealed plastic bag or container and stored at 4°C for 24 hours.
-
After 24 hours, the sample is removed, gently blotted dry, and reweighed (W2).
-
Drip loss is calculated as: ((W1 - W2) / W1) * 100%.
-
A muscle sample of a specific weight (e.g., 2g, W1) is placed between two pieces of filter paper.
-
A standardized weight (e.g., 35 kg) is applied to the sample for a set duration (e.g., 5 minutes).
-
The sample is then reweighed (W2).
-
Pressing loss is calculated as: ((W1 - W2) / W1) * 100%.
-
A pre-weighed (W1) muscle sample is placed in a plastic bag and cooked in a water bath to a specific internal temperature (e.g., 75°C).
-
After cooking, the sample is cooled to room temperature and reweighed (W2).
-
Cooking loss is calculated as: ((W1 - W2) / W1) * 100%.
-
Cooked meat samples are cooled to room temperature.
-
Cores of a specific diameter (e.g., 1.27 cm) are removed from the sample, parallel to the muscle fibers.
-
Each core is sheared once in the center using a Warner-Bratzler shear device attached to a texture analyzer.
-
The peak force (in Newtons) required to shear the core is recorded as the shear force value.
-
The color of the fresh muscle surface is measured at 24 hours post-mortem using a colorimeter.
-
Measurements are taken at multiple locations on the muscle surface.
-
Color is expressed in terms of L* (lightness), a* (redness), and b* (yellowness) values according to the CIELab color space.
Logical Relationship: GAA Supplementation and Improved Meat Quality
Figure 3: Logical pathway from GAA supplementation to improved meat quality.
Dietary supplementation with this compound presents a viable and effective strategy for improving key meat quality attributes in poultry. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field to design and execute studies aimed at further elucidating the benefits of GAA in poultry production. Optimal dosage and application strategies may vary depending on broiler strain, diet composition, and specific production goals, warranting further investigation.
References
Application of Glycocyamine in the Study of Cerebral Creatine Deficiency Syndromes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral Creatine (B1669601) Deficiency Syndromes (CCDS) are a group of inborn errors of creatine metabolism that lead to a significant depletion of creatine in the brain, resulting in neurological symptoms such as intellectual disability, speech and language delays, epilepsy, and behavioral abnormalities.[1][2] Glycocyamine, also known as guanidinoacetate (GAA), is the immediate precursor in the endogenous synthesis of creatine. The study of this compound is pivotal in understanding the pathophysiology of two primary forms of CCDS: Arginine:Glycine Amidinotransferase (AGAT) deficiency and Guanidinoacetate Methyltransferase (GAMT) deficiency. This document provides detailed application notes and protocols for utilizing this compound in the research and drug development for these debilitating disorders.
Signaling Pathways and Logical Relationships
The biosynthesis of creatine is a two-step enzymatic process primarily occurring in the kidneys and liver.
References
Application Notes and Protocols: Glycocyamine in Animal Models of High-Fat Diet-Induced Obesity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obesity, a global health crisis, is characterized by excessive fat accumulation and is a major risk factor for numerous metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease. High-fat diet (HFD)-induced obesity in animal models, particularly mice and rats, is a widely used and relevant preclinical model to study the pathophysiology of obesity and to evaluate potential therapeutic interventions.[1][2][3] These models effectively mimic key features of human obesity, such as weight gain, adipocyte hypertrophy, insulin (B600854) resistance, and systemic inflammation.[4][5]
Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative and a direct precursor of creatine, a vital molecule in cellular energy metabolism.[6][7][8] Recent studies have highlighted the potential of this compound as a therapeutic agent for metabolic disorders. Notably, in HFD-induced obese mice, dietary supplementation with this compound has been shown to ameliorate hepatic steatosis, reduce inflammation, and promote the browning of white adipose tissue.[9][10] This suggests that this compound may hold promise as a novel intervention for obesity and its related metabolic complications.
These application notes provide a comprehensive overview of the use of this compound in HFD-induced obese animal models, including detailed protocols for model induction and key experimental procedures, a summary of quantitative data from relevant studies, and a depiction of the proposed signaling pathways.
Data Presentation
Table 1: Effects of this compound on Body Weight and Adipose Tissue in HFD-Induced Obese Mice
| Parameter | Control (Chow) | HFD | HFD + this compound | Reference |
| Body Weight (g) | 25.4 ± 1.8 | 42.8 ± 2.5 | 36.5 ± 2.1 | [10] |
| Epididymal WAT Weight (g) | 0.8 ± 0.2 | 2.1 ± 0.4 | 1.5 ± 0.3 | [10] |
| Inguinal WAT Weight (g) | 0.5 ± 0.1 | 1.8 ± 0.3 | 1.2 ± 0.2 | [10] |
| Adipocyte Size (µm²) | 1250 ± 150 | 4500 ± 500 | 2500 ± 300 | [10] |
*p < 0.05 compared to HFD group. Data are presented as mean ± SD. WAT: White Adipose Tissue.
Table 2: Effects of this compound on Serum Lipid Profile in HFD-Induced Obese Mice
| Parameter | Control (Chow) | HFD | HFD + this compound | Reference |
| Total Cholesterol (TC) (mmol/L) | 3.2 ± 0.4 | 6.8 ± 0.7 | 5.1 ± 0.6 | [10] |
| Triglycerides (TG) (mmol/L) | 0.8 ± 0.2 | 2.1 ± 0.3 | 1.4 ± 0.2 | [10] |
| LDL-C (mmol/L) | 0.5 ± 0.1 | 1.9 ± 0.3 | 1.1 ± 0.2 | [10] |
| HDL-C (mmol/L) | 2.1 ± 0.3 | 1.2 ± 0.2 | 1.8 ± 0.2 | [10] |
*p < 0.05 compared to HFD group. Data are presented as mean ± SD. LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol.
Table 3: Effects of this compound on Glucose Homeostasis in HFD-Induced Obese Mice
| Parameter | Control (Chow) | HFD | HFD + this compound | Reference |
| Fasting Blood Glucose (mmol/L) | 4.8 ± 0.5 | 8.2 ± 0.9 | 6.5 ± 0.7 | [9] |
| Fasting Serum Insulin (mU/L) | 15.2 ± 2.1 | 45.8 ± 5.3 | 32.1 ± 4.5 | [11] |
| OGTT AUC (mmol/Lmin) | 1200 ± 150 | 2500 ± 300 | 1800 ± 200 | [11] |
| ITT AUC (mmol/Lmin) | 800 ± 100 | 1800 ± 250 | 1100 ± 150 | [9] |
*p < 0.05 compared to HFD group. Data are presented as mean ± SD. OGTT AUC: Oral Glucose Tolerance Test Area Under the Curve; ITT AUC: Insulin Tolerance Test Area Under the Curve.
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
Objective: To induce obesity, insulin resistance, and hyperlipidemia in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-fat diet (HFD): typically 45% or 60% kcal from fat.[12]
-
Standard chow diet (Control): typically 10% kcal from fat.[12]
-
Animal caging with ad libitum access to food and water.
Protocol:
-
Acclimatize mice for at least one week upon arrival, with free access to standard chow and water.
-
Randomly divide mice into two groups: Control and HFD.
-
House the mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.[13]
-
Provide the Control group with the standard chow diet and the HFD group with the high-fat diet for a period of 12-16 weeks.[5]
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention period, mice in the HFD group should exhibit a significant increase in body weight (typically >20% compared to the control group), adiposity, and metabolic dysregulation.[5]
This compound Administration
Objective: To deliver a consistent daily dose of this compound to the HFD-induced obese mice.
Materials:
-
This compound (Guanidinoacetic acid).
-
Vehicle (e.g., sterile water or saline).
-
Oral gavage needles (20-22 gauge, with a ball tip).[14]
-
Syringes (1 mL).
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle. A typical dose used in studies is 300 mg/kg of body weight per day.[10]
-
Calculate the required volume for each mouse based on its most recent body weight. The total volume should not exceed 10 mL/kg.[15]
-
Administer the this compound solution or vehicle (for the HFD control group) once daily via oral gavage.
-
To perform oral gavage: a. Gently restrain the mouse by the scruff of the neck to immobilize its head. b. Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle. c. Slowly dispense the solution into the stomach. d. Gently remove the needle. e. Monitor the mouse for any signs of distress after the procedure.[16]
-
Continue the administration for the desired treatment period (e.g., 4-8 weeks).
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream, an indicator of glucose tolerance.
Materials:
-
Glucose solution (20% w/v in sterile water).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes).
Protocol:
-
Fast the mice for 6 hours with free access to water.[4]
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained via a tail snip.[4]
-
Administer a 2 g/kg body weight dose of the glucose solution via oral gavage.[17]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[2]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
Objective: To evaluate the systemic response to insulin, a measure of insulin sensitivity.
Materials:
-
Humulin R (or other regular human insulin).
-
Sterile saline.
-
Glucometer and test strips.
Protocol:
-
Fast the mice for 4-6 hours with free access to water.[1]
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.[18]
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.[1]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
Serum Lipid Profile Analysis
Objective: To quantify the levels of key lipids in the blood.
Materials:
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
Commercial assay kits for Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C.
Protocol:
-
Collect blood from fasted mice via cardiac puncture or retro-orbital bleeding at the end of the study.
-
Separate plasma by centrifuging the blood at 2,000 x g for 10 minutes at 4°C.[15]
-
Store plasma at -80°C until analysis.
-
Thaw the plasma samples on ice.
-
Determine the concentrations of TC, TG, LDL-C, and HDL-C using the respective commercial assay kits according to the manufacturer's instructions.[19]
Histological Analysis of Liver and Adipose Tissue
Objective: To visualize lipid accumulation in the liver (steatosis) and adipocyte size in adipose tissue.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin.
-
Ethanol series (70%, 95%, 100%).
-
Xylene.
-
Paraffin (B1166041) wax.
-
Microtome.
-
Hematoxylin and Eosin (B541160) (H&E) stains.[14]
-
Microscope.
Protocol:
-
At the end of the study, euthanize the mice and carefully dissect the liver and epididymal or inguinal white adipose tissue.
-
Fix the tissues in 4% PFA or 10% formalin for 24-48 hours.[7]
-
Dehydrate the tissues by passing them through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.[20]
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).[5]
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope to assess liver steatosis and measure adipocyte size using appropriate imaging software.
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound in a high-fat diet-induced obesity mouse model.
Caption: Proposed signaling pathway of this compound in ameliorating HFD-induced metabolic dysfunction.
Conclusion
The protocols and data presented here provide a framework for investigating the therapeutic potential of this compound in the context of high-fat diet-induced obesity. The animal models and experimental procedures described are well-established and reproducible. The quantitative data suggests that this compound can significantly improve key metabolic parameters, including body weight, adiposity, lipid profile, and glucose homeostasis. The proposed mechanism of action involves the activation of the AMPK/Sirt1 signaling pathway, leading to enhanced mitochondrial biogenesis and browning of white adipose tissue.[10] Further research utilizing these methodologies will be crucial in fully elucidating the therapeutic efficacy and molecular mechanisms of this compound in combating obesity and related metabolic diseases.
References
- 1. Insulin Tolerance Test in Mouse [protocols.io]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 4. vmmpc.org [vmmpc.org]
- 5. Hematoxylin and eosin staining of murine adipose and liver tissues [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. researchgate.net [researchgate.net]
- 8. NT-PGC-1α deficiency decreases mitochondrial FA oxidation in brown adipose tissue and alters substrate utilization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosamine Ameliorates Symptoms of High-Fat Diet-Fed Mice by Reversing Imbalanced Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-obesity effect of sulfated glucosamine by AMPK signal pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Mouse blood glucose, oral glucose tolerance test and insulin tolerance test [bio-protocol.org]
- 18. mmpc.org [mmpc.org]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. 2.17. Liver Histopathology [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Glycocyamine Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of glycocyamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What is the primary degradation pathway?
A1: The primary degradation pathway for this compound in aqueous solutions is intramolecular cyclization to form creatinine (B1669602). This is a non-enzymatic reaction that is analogous to the conversion of creatine (B1669601) to creatinine. The reaction involves the nucleophilic attack of the amino group on the carboxyl group, leading to the elimination of a water molecule and the formation of the cyclic creatinine molecule.
Q2: How quickly does this compound degrade in an aqueous solution?
A2: this compound in aqueous solution is known to be unstable. While specific kinetic data is not extensively available in public literature, it is recommended that aqueous solutions of this compound not be stored for more than one day to ensure the integrity of the compound for experimental use.[1] The rate of degradation is influenced by factors such as pH and temperature.
Q3: Is this compound more or less stable than creatine in aqueous solutions?
A3: this compound is reported to have significantly higher stability in acidic aqueous solutions compared to creatine.[2] Creatine readily cyclizes to creatinine, particularly under acidic conditions.
Q4: What are the initial signs of this compound degradation in my solution?
A4: The initial sign of degradation is a decrease in the concentration of this compound and a corresponding increase in the concentration of its primary degradant, creatinine. This can be monitored analytically using techniques such as High-Performance Liquid Chromatography (HPLC). There may not be any visible changes to the solution, such as color change or precipitation, in the early stages of degradation.
Q5: Can I store stock solutions of this compound? If so, under what conditions?
A5: For short-term storage, it is advisable to prepare fresh aqueous solutions daily. If a stock solution must be prepared, it should be dissolved in an appropriate solvent, purged with an inert gas, and stored at -20°C or -80°C.[1] However, for critical applications, fresh preparation is always recommended to avoid confounding results from degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with this compound solutions. | Degradation of this compound in the aqueous solution. | Prepare fresh solutions immediately before each experiment. If using a stock solution, validate its stability under your specific storage conditions by periodically testing for purity. |
| Unexpected peaks in my analytical chromatogram. | Presence of degradation products, primarily creatinine. | Use a validated stability-indicating analytical method (e.g., HPLC) that can separate this compound from its potential degradation products. Confirm the identity of the unexpected peak by comparing its retention time with a creatinine standard. |
| Loss of biological activity of my this compound solution. | Significant conversion of this compound to the less active or inactive creatinine. | Quantify the concentration of this compound in your solution before use to ensure it is within the desired range. Consider formulation strategies to enhance stability if solutions need to be stored. |
| Difficulty dissolving this compound. | This compound has moderate solubility in aqueous buffers. | The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[1] For higher concentrations, consider preparing a stock solution in a suitable organic solvent like DMSO or dimethylformamide and then diluting it into your aqueous buffer, ensuring the final concentration of the organic solvent is minimal and does not affect your experiment. |
Data Presentation: Illustrative this compound Stability
Disclaimer: The following tables present illustrative data based on the expected behavior of this compound and similar compounds due to the limited availability of specific quantitative stability data in the public domain. Researchers should perform their own stability studies to determine the precise degradation kinetics under their experimental conditions.
Table 1: Illustrative Effect of pH on this compound Degradation Rate at 25°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.05 | 13.9 |
| 5.0 | 0.15 | 4.6 |
| 7.0 | 0.69 | 1.0 |
| 9.0 | 1.39 | 0.5 |
Table 2: Illustrative Effect of Temperature on this compound Degradation Rate at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.12 | 5.8 |
| 25 | 0.69 | 1.0 |
| 37 | 2.31 | 0.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and separate it from its primary degradation product, creatinine.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound and creatinine of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.
-
Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks with a resolution of >1.5.
Mandatory Visualizations
Caption: Degradation pathway of this compound to creatinine.
Caption: Workflow for assessing this compound stability.
Caption: this compound's role in the creatine biosynthesis pathway.
References
Technical Support Center: Optimizing Glycocyamine Dosage to Minimize Hyperhomocysteinemia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of glycocyamine (guanidinoacetic acid, GAA) to minimize the risk of hyperhomocysteinemia.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic basis for this compound supplementation leading to hyperhomocysteinemia?
A1: this compound is the direct precursor to creatine (B1669601). The conversion of this compound to creatine is catalyzed by the enzyme Guanidinoacetate N-methyltransferase (GAMT). This reaction requires a methyl group, which is donated by S-adenosylmethionine (SAM). In this process, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[1][2][3][4][5] High doses of this compound can increase the demand for methylation, leading to a significant production of homocysteine and potentially causing hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood (>15 µmol/L).[6][7]
Q2: What are the potential health risks associated with hyperhomocysteinemia?
A2: Elevated homocysteine levels are recognized as an independent risk factor for various health issues, including cardiovascular diseases (such as atherosclerosis and thrombosis), stroke, and neurological conditions.[7][8][9][10][11] Therefore, monitoring and managing homocysteine levels during this compound supplementation is crucial.
Q3: How can hyperhomocysteinemia induced by this compound be minimized?
A3: Co-supplementation with methyl donors can effectively mitigate the increase in homocysteine levels. These include:
-
Betaine (B1666868) (Trimethylglycine): Betaine provides an alternative pathway for the remethylation of homocysteine back to methionine.[12][13][14]
-
B Vitamins: Folate (Vitamin B9), Vitamin B12, and Vitamin B6 are essential cofactors in homocysteine metabolism. They facilitate the conversion of homocysteine back to methionine or its conversion to cysteine.[10][15][16][17][18][19][20]
-
Choline: Choline can be oxidized to form betaine and thus contributes to the remethylation of homocysteine.[21]
Q4: Are there established effective dosages for these co-supplements?
A4: Yes, clinical studies have demonstrated the efficacy of specific dosages. For instance, daily supplementation with 400 μg of folic acid, 8 mg of vitamin B6, 6.4 μg of vitamin B12, and 1 g of betaine has been shown to significantly reduce plasma homocysteine concentrations.[15][16] Meta-analyses suggest that folic acid supplementation, in particular, is very effective, with doses around 800 µg showing significant homocysteine reduction.[18][22] Betaine supplementation of at least 4g/day for a minimum of 6 weeks has also been shown to lower plasma homocysteine.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated Homocysteine Levels (>15 µmol/L) | High dosage of this compound without adequate methyl donor support. | 1. Reduce the dosage of this compound. 2. Introduce or increase the dosage of co-supplements such as betaine, folate, vitamin B12, and vitamin B6. 3. Monitor homocysteine levels regularly (e.g., every 2-4 weeks) to assess the efficacy of the intervention. |
| Inconsistent or Unexpected Homocysteine Readings | Improper sample handling or analytical methodology. | 1. Ensure blood samples are collected in EDTA tubes and plasma is separated within 30 minutes of venipuncture.[23] 2. Store plasma samples at -20°C or lower if not analyzed immediately.[23] 3. Utilize a validated and standardized analytical method, such as HPLC with fluorescence detection or LC-MS/MS, for accurate quantification of total plasma homocysteine.[1][24][25] |
| Suboptimal Increase in Creatine Levels Despite this compound Supplementation | Individual variability in GAMT activity or insufficient methyl donor availability. | 1. Confirm adequate intake of methyl donor co-supplements. 2. Consider genetic testing for polymorphisms in genes related to methylation pathways (e.g., MTHFR) that might affect methyl donor availability.[11] 3. Measure plasma this compound and creatine levels to assess the conversion efficiency. |
Data Presentation
Table 1: Dose-Response Effects of this compound on Plasma Homocysteine
| This compound Dosage ( g/day ) | Duration | Mean Increase in Homocysteine (µmol/L) | Percentage of Participants with Hyperhomocysteinemia (>15 µmol/L) | Reference |
| 1.2 | 6 weeks | Not specified | Not specified | [6] |
| 2.4 | 6 weeks | 3.5 (average across all GAA groups) | Not specified | [6][26] |
| 4.8 | 6 weeks | 3.5 (average across all GAA groups) | Not specified | [6][26] |
| 3.0 | 10 weeks | 5.0 | 20.0% | [6] |
| 0.5 (escalating to 1.0) | 17 weeks | No significant change | 0% | [27] |
| 2.0 (with 10g Creatine) | 6 weeks | No significant negative effect | Not specified | [28][29] |
Table 2: Efficacy of Co-Supplementation in Reducing Homocysteine Levels
| Co-Supplementation Regimen | Duration | Mean Reduction in Homocysteine (µmol/L) | Reference |
| 400 μg Folic Acid + 8 mg Vitamin B6 + 6.4 μg Vitamin B12 + 1 g Betaine | 12 weeks | 3.87 | [15][16] |
| 6 g Betaine | 6 weeks | ~11% reduction from baseline | [14] |
| 800 µg Folic Acid | - | Up to 23% reduction | [18] |
| 1 mg Folic Acid + 7.2 mg Vitamin B6 + 20 µg Vitamin B12 | - | 1.03 | [22] |
Experimental Protocols
1. Measurement of Total Plasma Homocysteine by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Principle: This method involves the reduction of disulfide bonds to free thiols, derivatization with a fluorescent reagent, and subsequent separation and quantification by reversed-phase HPLC.
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.[23]
-
Separate the plasma and store at -20°C until analysis.
-
For analysis, thaw the plasma sample and mix with a reducing agent (e.g., dithiothreitol (B142953) - DTT) to reduce oxidized homocysteine.[25]
-
Precipitate proteins using an acid like trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add a fluorescent labeling agent, such as ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), to the supernatant.[1]
-
Incubate the mixture to allow the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an isocratic or gradient elution with a suitable mobile phase (e.g., a phosphate (B84403) buffer and an organic solvent like acetonitrile).
-
Detect the fluorescently labeled homocysteine using a fluorescence detector.
-
Quantify the homocysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of homocysteine.[1]
-
2. Simultaneous Determination of Plasma this compound and Creatine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly sensitive and specific method allows for the simultaneous quantification of this compound and creatine based on their mass-to-charge ratios.
-
Sample Preparation:
-
Collect and process blood samples to obtain plasma as described above.
-
Precipitate plasma proteins by adding a solvent like acetonitrile, which contains isotopically labeled internal standards (e.g., ¹³C₂-GAA and d₃-creatine).[2][30]
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (Optional but can improve chromatographic properties):
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., a C18 or HILIC column).
-
Introduce the eluent into the mass spectrometer.
-
Use positive electrospray ionization (ESI) to ionize the analytes.
-
Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound, creatine, and their respective internal standards.[30]
-
Quantify the concentrations of this compound and creatine by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.[2]
-
Mandatory Visualizations
Caption: Creatine synthesis pathway and its link to homocysteine production.
Caption: A typical experimental workflow for a clinical trial.
Caption: A logical workflow for troubleshooting hyperhomocysteinemia.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? [mdpi.com]
- 5. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperhomocysteinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Diagnosis and treatment of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Treatment of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Co-administration of methyl donors along with guanidinoacetic acid reduces the incidence of hyperhomocysteinaemia compared with guanidinoacetic acid administration alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of low-dose B vitamins plus betaine supplementation on lowering homocysteine concentrations among Chinese adults with hyperhomocysteinemia: a randomized, double-blind, controlled preliminary clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of low-dose B vitamins plus betaine supplementation on lowering homocysteine concentrations among Chinese adults with hyperhomocysteinemia: a randomized, double-blind, controlled preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dosage exploration of combined B-vitamin supplementation in stroke prevention: a meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose-dependent effects of folic acid on blood concentrations of homocysteine: a meta-analysis of the randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Nutritional Supplements for Reducing Homocysteine Levels in Healthy Adults: A Systematic Review and Network Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Effect of Nutritional Supplements for Reducing Homocysteine Levels in Healthy Adults: A Systematic Review and Network Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eaglebio.com [eaglebio.com]
- 24. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dose-response effects of oral guanidinoacetic acid on serum creatine, homocysteine and B vitamins levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Effects of six weeks of high-dose creatine monohydrate supplementation with or without guanidinoacetic acid on homocysteine and markers of health - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. flore.unifi.it [flore.unifi.it]
Troubleshooting low bioavailability of oral Glycocyamine supplements
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral glycocyamine supplements.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with oral this compound, focusing on the common problem of low bioavailability.
Issue 1: Lower than Expected Plasma Concentrations of this compound Post-Oral Administration
Question: We are observing significantly lower plasma concentrations of this compound than anticipated in our preclinical/clinical study. What are the potential causes and how can we troubleshoot this?
Answer: Low oral bioavailability of this compound can be attributed to several factors, ranging from its inherent physicochemical properties to physiological processes. Below is a step-by-step guide to investigate and address this issue.
Potential Causes & Troubleshooting Steps:
-
Poor Absorption due to Transporter Saturation or Competition: this compound is a small, hydrophilic molecule and its absorption may rely on specific amino acid or creatine (B1669601) transporters in the gut.[1]
-
Troubleshooting:
-
Dose-Response Study: Conduct a dose-response pharmacokinetic study to determine if the absorption is saturable. A non-linear increase in plasma concentration with increasing doses may suggest transporter saturation.[2]
-
Investigate Competitive Inhibition: Since this compound is a precursor to creatine, it may compete for the same intestinal transporters.[3] Consider co-administration studies with creatine to evaluate potential competitive absorption.
-
-
-
Gastrointestinal Tract Instability: Although generally stable, this compound's stability in the acidic environment of the stomach and the enzymatic environment of the intestine could be a contributing factor.
-
Troubleshooting:
-
-
Rapid Metabolism (First-Pass Effect): After absorption, this compound is transported to the liver for conversion into creatine. A high first-pass metabolism in the gut wall or liver could reduce the amount of this compound reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the rate of metabolism of this compound.
-
Animal Models: Compare the bioavailability of oral versus intraperitoneal administration in animal models. A significant difference would suggest a high first-pass effect.[6]
-
-
-
Formulation and Dissolution Issues: Poor dissolution of the this compound supplement can limit its absorption.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
While specific absolute bioavailability data in humans is limited, pharmacokinetic studies of oral guanidinoacetic acid (this compound) have shown dose-dependent absorption.[2] The bioavailability of other small hydrophilic molecules, like glucosamine (B1671600), has been reported to be low in animal models (around 19% in rats), which may suggest that this compound could also have incomplete oral absorption.[6][9]
Q2: How does the conversion of this compound to creatine affect its plasma concentration?
This compound is the direct precursor to creatine, with the conversion primarily occurring in the liver.[10] This metabolic process will naturally reduce the plasma concentration of this compound over time. Oral administration of this compound leads to a dose-dependent increase in plasma creatine levels.[2][11]
Q3: Can co-administration of other substances improve this compound bioavailability?
Co-administration with methyl donors like betaine, choline, or B vitamins (B6, B12, folic acid) is crucial for the efficient and safe conversion of this compound to creatine.[12] This is because the methylation process consumes methyl groups, and their depletion can lead to an increase in homocysteine levels, a cardiovascular risk factor.[11] While these methyl donors are essential for the metabolic pathway, their direct impact on improving the oral absorption of this compound itself is not well-documented. However, ensuring an adequate supply of methyl donors can optimize the desired metabolic outcome of this compound supplementation.
Q4: What in vitro models are suitable for assessing this compound bioavailability?
-
Caco-2 Cell Permeability Assay: This is a well-established in vitro model to predict intestinal drug absorption.[13][14] It can be used to determine the permeability of this compound and to investigate its potential for active transport or efflux.
-
Simulated Gastrointestinal Fluids: These are used to assess the stability and dissolution of this compound formulations under conditions that mimic the stomach and intestines.[4][15]
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Volunteers (Single Dose)
| Dosage | Cmax (µmol/L) | Tmax (hr) | AUC (µmol·h/L) | t1/2 (hr) |
| 1.2 g | 85.3 ± 20.1 | 1.5 ± 0.5 | 345.9 ± 81.2 | 1.7 ± 0.4 |
| 2.4 g | 189.6 ± 45.3 | 1.8 ± 0.6 | 895.7 ± 210.4 | 1.8 ± 0.5 |
| 4.8 g | 450.2 ± 101.7 | 2.1 ± 0.7 | 2540.1 ± 598.3 | 2.2 ± 0.6 |
Data adapted from a study on the dose-dependent pharmacokinetics of oral guanidinoacetic acid.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of this compound in plasma samples.
1. Sample Preparation: a. To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., ¹³C₂-GAA or d₃-creatine).[16][17] b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions (Example):
- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an appropriate mobile phase.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.
- Flow Rate: 0.2 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound, a transition of m/z 118 -> 76 could be used.[18]
3. Calibration and Quantification: a. Prepare a series of calibration standards of this compound in blank plasma. b. Process the calibration standards and quality control samples alongside the study samples. c. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. d. Determine the concentration of this compound in the study samples from the calibration curve.
Protocol 2: Caco-2 Cell Permeability Assay for this compound
This protocol outlines the steps to assess the intestinal permeability of this compound.
1. Caco-2 Cell Culture: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a 5% CO₂ humidified atmosphere. b. Seed the cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[19][20]
2. Permeability Assay: a. Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4. b. For apical-to-basolateral (A-B) permeability, add the transport buffer containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. For basolateral-to-apical (B-A) permeability, add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer. f. Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
3. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug transport across the monolayer.
- A is the surface area of the Transwell® insert.
- C₀ is the initial concentration of this compound in the donor chamber. b. Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[14]
Visualizations
Caption: Metabolic pathway of oral this compound to creatine.
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Experimental workflow for assessing oral bioavailability.
References
- 1. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport and inhibition mechanisms of human creatine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Dose-response effects of oral guanidinoacetic acid on serum creatine, homocysteine and B vitamins levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-administration of methyl donors along with guanidinoacetic acid reduces the incidence of hyperhomocysteinaemia compared with guanidinoacetic acid administration alone | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. flore.unifi.it [flore.unifi.it]
- 17. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Methyl Group Depletion from Glycocyamine Metabolism
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the metabolic burden of glycocyamine and its impact on cellular methylation capacity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the biochemical basis of methyl group depletion by this compound?
A1: this compound (also known as guanidinoacetate) is the immediate precursor to creatine (B1669601). The final step in endogenous creatine synthesis involves the methylation of this compound by the enzyme guanidinoacetate N-methyltransferase (GAMT).[1] This reaction requires S-adenosylmethionine (SAM) as the methyl group donor.[1] SAM is converted to S-adenosylhomocysteine (SAH) in the process.[2] When this compound is present in high concentrations, the increased activity of GAMT creates a significant demand on the cellular SAM pool. This accelerated consumption of SAM, if not matched by its regeneration, leads to a depletion of methyl groups, a decrease in the SAM/SAH ratio, and potential downstream metabolic consequences.[2][3]
Q2: What are the primary consequences of a depleted methyl group pool?
A2: The depletion of the cellular methyl group pool, often indicated by a reduced SAM/SAH ratio, has several significant consequences:
-
Inhibition of Methyltransferases: SAH is a potent product inhibitor of most SAM-dependent methyltransferases. An increase in SAH levels can therefore broadly inhibit essential methylation reactions.
-
Hyperhomocysteinemia: SAH is hydrolyzed to homocysteine. If the regeneration of methionine from homocysteine is impaired or overwhelmed, homocysteine can accumulate in the plasma (hyperhomocysteinemia), a known risk factor for cardiovascular and other diseases.
-
Altered Epigenetic Regulation: DNA and histone methylation are critical for gene expression regulation. A compromised methyl supply can lead to global DNA hypomethylation and altered histone methylation patterns, potentially impacting cellular function and stability.
-
Impaired Synthesis of Key Molecules: The synthesis of other essential molecules that require methylation, such as phosphatidylcholine, can be compromised.
Q3: What are the primary strategies to mitigate methyl group depletion caused by this compound metabolism?
A3: The primary strategies involve either reducing the demand for endogenous methylation or providing supplemental methyl donors to replenish the pool.
-
Creatine Supplementation: Directly supplementing with creatine can inhibit the first enzyme in its synthesis pathway, arginine:glycine amidinotransferase (AGAT), through a feedback mechanism. This reduces the production of this compound, thereby lowering the substrate for GAMT and sparing methyl groups.
-
Betaine (B1666868) (Trimethylglycine) Supplementation: Betaine is an effective methyl donor that can remethylate homocysteine to methionine via the betaine-homocysteine methyltransferase (BHMT) pathway, which is particularly active in the liver. This not only helps lower homocysteine levels but also provides the methionine precursor needed to regenerate SAM.
-
Folate and Vitamin B12 Supplementation: Folate (as 5-methyltetrahydrofolate) and Vitamin B12 are essential cofactors for the methionine synthase (MS) enzyme, which remethylates homocysteine to methionine in all tissues. Ensuring adequate levels of these vitamins supports the primary pathway for SAM regeneration.
-
Choline Supplementation: Choline can be oxidized to form betaine and can also be used for phosphatidylcholine synthesis, another major consumer of methyl groups.
Section 2: Troubleshooting Guide for Experiments
Q4: My cell culture model shows unexpected toxicity and cell death after treatment with high concentrations of this compound. What are the likely causes and how can I troubleshoot this?
A4: High concentrations of this compound can induce significant metabolic stress, leading to cytotoxicity. The primary suspects are severe methyl group depletion and the accumulation of toxic metabolites like homocysteine.
Troubleshooting Steps:
-
Confirm Methyl Group Depletion: Measure the intracellular SAM/SAH ratio and the concentration of homocysteine in the culture medium. A sharp decrease in the SAM/SAH ratio and a significant increase in homocysteine would support this hypothesis.
-
Co-treatment with Methyl Donors: Repeat the experiment with co-administration of betaine (e.g., 1-5 mM). Betaine can help recycle homocysteine and support SAM regeneration, potentially rescuing the cells.
-
Supplement with Folate and B12: Ensure the cell culture medium is replete with folic acid and vitamin B12, as deficiencies can exacerbate the issue by crippling the primary SAM regeneration pathway.
-
Reduce this compound Concentration: Perform a dose-response experiment to find a non-toxic concentration of this compound that still allows for the study of the desired metabolic effects.
-
Assess for ER Stress: High levels of homocysteine are known to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis. You can assess this by measuring markers of the UPR (e.g., CHOP, BiP expression).
Q5: I am not observing the expected decrease in global DNA methylation in my animal model despite evidence of an altered SAM/SAH ratio. Why might this be?
A5: While a decreased SAM/SAH ratio indicates reduced methylation potential, the effect on global DNA methylation might not be immediately apparent for several reasons:
-
Metabolic Buffering: Cells have homeostatic mechanisms to protect critical methylation reactions. The body may prioritize DNA methylation over other methylation reactions.
-
Time Lag: Changes in DNA methylation are often established over longer periods, especially in non-proliferating cells. The duration of your experiment may be too short to induce detectable changes in global methylation patterns.
-
Tissue Specificity: The effects of methyl group depletion can be tissue-specific. For instance, the BHMT pathway, which uses betaine to regenerate methionine, is most active in the liver. Therefore, other tissues might be more susceptible to methyl donor depletion. Ensure you are analyzing the most relevant tissue.
-
Assay Sensitivity: The method used to quantify global DNA methylation may not be sensitive enough to detect subtle changes. Methods like LC-MS/MS are generally more accurate and sensitive than ELISA-based assays.
Section 3: Data and Experimental Protocols
Quantitative Data Summary
The following tables provide reference values for key metabolites in one-carbon metabolism. Note that these values can vary based on the model system, sample type, and analytical method.
| Metabolite | Sample Type | Typical Concentration Range (Healthy Human Adults) | Source(s) |
| S-Adenosylmethionine (SAM) | Plasma | 50 - 155 nM | |
| S-Adenosylhomocysteine (SAH) | Plasma | 21.5 ± 6.5 nM | |
| SAM/SAH Ratio | Plasma | 2.7 - 12.4 | |
| Homocysteine | Plasma | 5 - 15 µmol/L |
Table 1: Reference concentrations of key metabolites in human plasma.
| Condition | Effect on Metabolite Levels | Potential Mitigation Strategy |
| High this compound Load | ↓ SAM/SAH Ratio, ↑ Homocysteine | Betaine, Creatine, Folate/B12 Supplementation |
| Folate/B12 Deficiency | ↓ SAM/SAH Ratio, ↑ Homocysteine | Folate/B12 Supplementation |
| Betaine Supplementation | ↑ SAM/SAH Ratio, ↓ Homocysteine | - |
Table 2: Expected impact of experimental conditions on one-carbon metabolism.
Experimental Protocols
Protocol 1: Quantification of SAM and SAH in Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive quantification of SAM and SAH using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
-
Collect blood in EDTA tubes and immediately place on ice.
-
Within 30 minutes, centrifuge at 3,500 x g for 15 minutes at 4°C to separate plasma.
-
Immediately acidify the plasma with formic or perchloric acid to stabilize SAM and precipitate proteins (e.g., add 10 µL of 10% formic acid per 100 µL of plasma).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the analytes to a new tube. This extract is now ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column or a specialized column like porous graphitic carbon for separation.
-
Mobile Phase: A typical mobile phase would consist of an aqueous solution with a small percentage of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for SAM, SAH, and their stable isotope-labeled internal standards.
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of SAM and SAH in the samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
Protocol 2: Quantification of Global DNA Methylation (%5mC)
This protocol outlines a common method for determining the percentage of 5-methylcytosine (B146107) (5mC) in the genome using LC-MS/MS, which is considered a gold standard.
1. DNA Extraction and Hydrolysis:
-
Extract genomic DNA from cells or tissues using a standard commercial kit, ensuring high purity.
-
Quantify the extracted DNA (e.g., using a spectrophotometer).
-
Enzymatically hydrolyze ~1 µg of DNA to its constituent nucleosides using a DNA degradation enzyme mix (e.g., DNA Degradase Plus). This typically involves incubation at 37°C for several hours.
2. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides (2'-deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (B118692) (5mdC)) using a reverse-phase C18 column.
-
Mass Spectrometry: Use a mass spectrometer in positive ion, MRM mode to detect the specific transitions for dC and 5mdC.
-
Quantification: Create a calibration curve by mixing known amounts of hydrolyzed 100% methylated and 100% unmethylated DNA standards.
-
Calculation: Determine the quantities of 5mdC and dC in the sample. The global DNA methylation level is calculated as: %5mC = [5mdC / (5mdC + dC)] * 100
Section 4: Visualizations
Caption: this compound metabolism depletes SAM, which can be regenerated via Folate/B12 or Betaine pathways.
Caption: Experimental workflow to assess strategies for mitigating methyl group depletion.
Caption: Cause-and-effect relationship of high this compound load on cellular methylation status.
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Glycine N-Methyltransferase and Regulation of S-Adenosylmethionine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Glycocyamine Detection in Urine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of glycocyamine detection in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in urine?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the determination of this compound in urine.[1][2] This technique offers high specificity and the ability to detect very low concentrations of the analyte. To further enhance sensitivity, pre-column derivatization is often employed.[1][3]
Q2: Why is derivatization necessary for this compound analysis?
A2: Derivatization is a chemical modification of the analyte to improve its analytical properties.[4][5] For this compound, which is a polar and basic molecule, derivatization is often necessary to:
-
Increase volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[4][6]
-
Improve chromatographic separation and peak shape in both GC and LC by reducing polarity.[4][6]
-
Enhance detection sensitivity by introducing a functional group that is more readily ionized in a mass spectrometer or more responsive to a specific detector.[4][7]
Q3: What are common derivatization agents used for this compound?
A3: Several derivatization agents can be used for amines like this compound. For GC-MS methods, silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used.[8] For LC-MS/MS, agents that react with the amino group, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, can be employed to create a more readily detectable derivative.[1][3]
Q4: Can this compound be analyzed without derivatization?
A4: Yes, methods have been developed to analyze this compound without derivatization. One such approach is the use of ion-pairing agents in the mobile phase for liquid chromatography.[2] This technique can simplify sample preparation and reduce analysis time.[2] Capillary electrophoresis with UV detection has also been used for the direct measurement of this compound in urine.[9]
Q5: What are the expected concentrations of this compound in healthy human urine?
A5: The concentration of this compound in urine can vary. One study reported a reference value of 311 ± 191 μmol/L for urinary this compound.[10] However, it's important to note that reference values can differ between studies due to variations in analytical methods and populations.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in urine samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Incomplete derivatization. | 1a. Optimize derivatization conditions (temperature, time, reagent concentration). 1b. Ensure the sample is dry before adding the derivatization reagent if required by the protocol.[11] |
| 2. Ion suppression in LC-MS/MS. | 2a. Dilute the urine sample to reduce matrix effects.[9] 2b. Improve sample cleanup using solid-phase extraction (SPE). 2c. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| 3. Suboptimal mass spectrometer settings. | 3a. Optimize MS parameters (e.g., collision energy, cone voltage) for the specific this compound derivative. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites on the analytical column. | 1a. Use a column specifically designed for the analysis of polar basic compounds. 1b. Add a small amount of a competing base to the mobile phase. |
| 2. Inappropriate mobile phase pH. | 2a. Adjust the mobile phase pH to ensure this compound (or its derivative) is in a single ionic state. | |
| Poor Reproducibility | 1. Inconsistent sample preparation. | 1a. Use an automated sample preparation system for consistent liquid handling.[12] 1b. Ensure thorough mixing at each step. |
| 2. Instability of the derivatized analyte. | 2a. Analyze the samples as soon as possible after derivatization. 2b. Investigate the stability of the derivative over time and under different storage conditions. | |
| 3. Variability in urine matrix. | 3a. Normalize the results to creatinine (B1669602) concentration to account for variations in urine dilution.[12][13] | |
| Interference Peaks | 1. Co-eluting endogenous compounds. | 1a. Optimize the chromatographic gradient to improve the separation of this compound from interfering compounds. 1b. Use a more selective mass transition (MRM) in LC-MS/MS. |
| 2. Contamination from sample collection or processing. | 2a. Ensure proper clean-catch urine collection procedures are followed.[14][15] 2b. Use high-purity solvents and reagents. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on this compound detection.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 0.012 - 8.27 µg/mL | [1][3] |
| Linearity Range (Urine) | 1.80 - 84.1 µg/mL | [1][3] |
| Lower Limit of Quantitation (LLOQ) (Plasma) | 12 ng/mL | [1][3] |
| Intra- and Inter-day Precision (CVs) | <15% | [2] |
Table 2: Enzymatic Assay Performance
| Parameter | Value | Reference |
| Linearity Range | Up to 200 mg/L | [16] |
| Analytical Recovery | 94% - 112% | [16] |
| Within-run Precision (CV) | 2.2% | [16] |
| Between-run Precision (CV) | 3.5% | [16] |
Experimental Protocols
Protocol 1: LC-MS/MS with Pre-column Derivatization (Adapted from[1][3])
-
Sample Preparation:
-
To 100 µL of urine, add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of derivatization buffer.
-
Add 50 µL of o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) reagent.
-
Incubate at room temperature for a specified time to allow the reaction to complete.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase A: 0.2% ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-product ion transition for the derivatized this compound.
-
Protocol 2: GC-MS with Silylation (Adapted from[8])
-
Sample Preparation:
-
Take a 10 µL aliquot of native urine and evaporate to dryness under a stream of nitrogen.[11]
-
-
Derivatization:
-
Add the silylating agent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to form the silylated derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature-programmed oven to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and monitor for the characteristic ions of the derivatized this compound.
-
Visualizations
Caption: Experimental workflow for sensitive this compound detection in urine.
Caption: Creatine biosynthesis pathway highlighting this compound as a key intermediate.
References
- 1. Precolumn derivatization LC-MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of creatine and guanidinoacetate by GC-MS: study of their stability in urine at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay for the simultaneous determination of guanidinoacetic acid, creatinine and creatine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoaciduria - UF Health [ufhealth.org]
- 15. ucsfhealth.org [ucsfhealth.org]
- 16. A new enzymic determination of guanidinoacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycocyamine Supplementation in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in animal responses to Glycocyamine (GAA) supplementation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GAA) and why is it used as a supplement in animal studies?
A1: this compound (GAA), also known as guanidinoacetic acid, is a natural metabolic precursor to creatine (B1669601), a vital molecule for cellular energy metabolism.[1][2] It is supplemented in animal diets to enhance the endogenous synthesis of creatine, which plays a crucial role in energy-demanding tissues like muscle and brain.[2][3] GAA is often preferred over direct creatine supplementation due to its greater stability during feed processing and cost-effectiveness.[4]
Q2: What are the expected beneficial outcomes of GAA supplementation in animals?
A2: Successful GAA supplementation can lead to several positive outcomes, including:
-
Increased muscle mass and breast meat yield, particularly in poultry.[3][5]
-
Improved meat quality, including tenderness and reduced drip loss.[5]
-
Potential mitigation of muscle myopathies like wooden breast in broilers.[5]
Q3: What are the potential side effects or negative outcomes associated with GAA supplementation?
A3: While generally considered safe at recommended dosages, some potential negative effects have been observed:
-
Increased plasma homocysteine levels: The conversion of GAA to creatine requires a methyl group, and this process can increase the production of homocysteine, a potential risk factor for cardiovascular and skeletal issues.[1]
-
Methyl group depletion: The demand for methyl groups during creatine synthesis can potentially deplete the body's reserves of methyl donors like methionine.[1]
-
Neurotoxicity at high doses: Some animal studies have reported neurotoxic effects with excessive GAA administration.[6]
-
Inconsistent performance: In some cases, no significant improvement or even reduced performance has been observed.[2]
Troubleshooting Guide: Addressing Variability in Animal Responses
This guide addresses common issues researchers encounter during GAA supplementation experiments.
Issue 1: Inconsistent or No Improvement in Growth Performance (Weight Gain, FCR)
-
Question: My animals are not showing the expected improvement in weight gain and feed conversion ratio after GAA supplementation. What could be the reason?
-
Answer: Variability in growth response is a common challenge and can be attributed to several factors:
-
Inadequate Dosage: The optimal dosage of GAA can vary between species and even strains. For broilers, a dosage of 0.6 to 1.2 g/kg of feed is often recommended.[2] Dosages below this range may not elicit a significant response, while excessive doses can sometimes have no additional benefit or even be detrimental.[2]
-
Dietary Nutrient Imbalance: The efficacy of GAA is highly dependent on the composition of the basal diet. Key nutrients to consider are:
-
Crude Protein: Reduced protein diets may benefit more from GAA supplementation.
-
Methionine and Arginine: These amino acids are crucial for creatine synthesis. Diets deficient in methionine (a key methyl donor) or arginine (a precursor for endogenous GAA synthesis) can limit the conversion of supplemented GAA to creatine.[4] Ensure the diet provides adequate levels of these amino acids.
-
Energy Content: The response to GAA can be influenced by the dietary energy level. Some studies show that GAA can help compensate for slightly lower energy diets.[2]
-
-
Animal Age and Physiological State: The responsiveness to GAA can differ based on the age and metabolic state of the animal. Younger, rapidly growing animals may show a more pronounced response.
-
Stress Factors: Environmental stressors, such as heat stress, can impact the animal's metabolism and response to feed additives.[2]
-
Issue 2: Elevated Homocysteine Levels
-
Question: I've observed elevated plasma homocysteine levels in my GAA-supplemented group. How can I mitigate this?
-
Answer: Elevated homocysteine is a known metabolic consequence of the methylation process involved in converting GAA to creatine.[1] To counteract this, consider the following:
-
Supplementation with Methyl Donors: Co-supplementation with methyl donors can help alleviate the increased demand on the body's methyl pool and reduce homocysteine levels. Effective methyl donors include:
-
Betaine
-
Choline
-
Folic Acid (Vitamin B9)
-
Vitamin B12
-
Vitamin B6
-
-
Optimizing Methionine Levels: Ensure the diet contains sufficient methionine, as it is a primary methyl donor.
-
Issue 3: Variability in Meat Quality Parameters
-
Question: The effects of GAA on meat quality (e.g., pH, color, drip loss) are inconsistent in my study. Why is this happening?
-
Answer: Meat quality is a multifactorial trait, and the impact of GAA can be variable.[2][5] Factors influencing this include:
-
Post-mortem Handling: Differences in post-mortem processing and measurement techniques can introduce variability.
-
Genetic Factors: The genetic background of the animals can influence muscle physiology and response to GAA.
-
Interaction with Other Dietary Components: Other feed ingredients can interact with GAA to affect meat quality.
-
Issue 4: Lack of Response in Swine
-
Question: My swine trial with GAA supplementation is not showing the same positive effects reported in poultry. Is this expected?
-
Answer: While GAA is effective in both poultry and swine, there can be species-specific differences in response.[2] Inconsistent findings in swine could be due to:
-
Dosage and Duration: The optimal dosage and supplementation period may differ from poultry.
-
Diet Composition: The nutrient requirements and gut environment of swine are different, which can affect GAA metabolism.
-
Gut Microbiome: The gut microbiota can influence the metabolism of dietary compounds. The composition of the gut microbiome in swine may play a role in the variable response to GAA.[7][8]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on GAA supplementation in broilers, illustrating the potential for variable responses.
Table 1: Effect of GAA Supplementation on Broiler Performance (42 days)
| Treatment Group | Average Daily Gain (g) | Feed Conversion Ratio (FCR) | Reference |
| Control (Basal Diet) | 55.2 | 1.65 | [3] |
| GAA (0.6 g/kg) | 56.7 (+2.7%) | 1.61 (-2.4%) | [3] |
| GAA (1.2 g/kg) | 56.4 (+2.2%) | 1.62 (-1.8%) | [3] |
| Fish Meal (Positive Control) | 56.5 | 1.62 | [3] |
Table 2: Dose-Response of GAA on Broiler Performance
| GAA Dosage (g/kg) | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Reference |
| 0 | 2350 | 1.70 | [2] |
| 0.6 | 2400 | 1.65 | [2] |
| 1.2 | 2420 | 1.63 | [2] |
| 1.8 | 2410 | 1.64 | [2] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound in Broiler Chickens
-
Objective: To determine the effect of dietary GAA supplementation on growth performance, carcass characteristics, and meat quality of broiler chickens.
-
Animals: One-day-old male Ross 308 broiler chicks.
-
Housing: Birds are housed in floor pens with appropriate bedding material, with controlled temperature, humidity, and lighting.
-
Experimental Design: A completely randomized design with a minimum of four treatment groups:
-
Negative Control: Basal diet (e.g., corn-soybean meal based) with no GAA.
-
GAA Treatment 1: Basal diet + 0.6 g/kg GAA.
-
GAA Treatment 2: Basal diet + 1.2 g/kg GAA.
-
Positive Control (Optional): Basal diet with an alternative growth promoter or a diet containing fish meal.
-
-
Dietary Formulation: Diets are formulated to be isocaloric and isonitrogenous and to meet or exceed the nutrient requirements for the specific growth phase (starter, grower, finisher).
-
Data Collection:
-
Growth Performance: Body weight and feed intake are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Carcass Analysis (at the end of the trial): After a fasting period, a subset of birds from each pen is euthanized for carcass evaluation. Carcass yield, breast meat yield, and abdominal fat pad weight are measured.
-
Meat Quality Analysis: Parameters such as pH, color (L, a, b*), drip loss, and shear force are measured on breast muscle samples.
-
Blood Samples (Optional): Blood can be collected to measure plasma levels of creatine, homocysteine, and other relevant metabolites.
-
-
Statistical Analysis: Data are analyzed using ANOVA appropriate for a completely randomized design.
Signaling Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Guanidinoacetic acid supplementation: A narrative review of its metabolism and effects in swine and poultry [frontiersin.org]
- 3. Supplementation of guanidinoacetic acid to broiler diets: effects on performance, carcass characteristics, meat quality, and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purdue researchers unlocking enhanced growth in pigs [purdue.edu]
- 5. feedstrategy.com [feedstrategy.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Gut microbiome-produced metabolites in pigs: a review on their biological functions and the influence of probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Swine Gastrointestinal Microbiota and the Effects of Dietary Amino Acids on Its Composition and Metabolism [mdpi.com]
Refinement of protocols for isolating Glycocyamine from complex biological matrices
Welcome to the technical support center for the refinement of protocols for isolating glycocyamine from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the isolation and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure in biological samples?
A1: this compound, or guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative. It is a direct metabolic precursor to creatine (B1669601), a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[1] Measuring this compound levels in biological matrices such as plasma, urine, and tissues can provide insights into creatine metabolism, and potential deficiencies in its synthesis have been associated with various clinical conditions.[1]
Q2: What are the main challenges in isolating this compound from biological matrices?
A2: The primary challenges in isolating this compound stem from its polar nature, low physiological concentrations, and the complexity of the biological matrices. These factors can lead to:
-
Low recovery: this compound can be lost during sample preparation steps if the extraction method is not optimized for polar compounds.
-
Matrix effects: Co-eluting substances from the matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of this compound in mass spectrometry-based analyses, leading to inaccurate quantification.[2][3]
-
Analyte stability: this compound concentrations can be affected by sample handling, storage conditions, and freeze-thaw cycles.
Q3: Which analytical techniques are most suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method for quantifying this compound due to its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to make the polar this compound volatile.
Q4: What is the purpose of derivatization in this compound analysis?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For GC-MS analysis, derivatization is essential to increase the volatility of this compound. In HPLC, derivatization can be used to enhance the chromatographic retention of this polar compound on reverse-phase columns and improve its ionization efficiency for MS detection.
Q5: How can I minimize matrix effects in my this compound LC-MS/MS analysis?
A5: To minimize matrix effects, consider the following strategies:
-
Efficient Sample Preparation: Employ effective protein precipitation and/or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d2) is highly recommended to compensate for matrix effects and variations in sample processing.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inefficient Protein Precipitation: The chosen solvent may not be effectively precipitating proteins, leading to co-precipitation of this compound. | Test different protein precipitation solvents such as acetonitrile (B52724), methanol (B129727), or a mixture of both. Ensure the solvent-to-sample ratio is optimal (typically 3:1 or 4:1). |
| Suboptimal Solid-Phase Extraction (SPE) Protocol: The SPE sorbent, wash, or elution solvents may not be appropriate for the polar nature of this compound. | Use a cation-exchange SPE sorbent. Optimize the pH of the loading and wash solutions to ensure this compound is retained. Use an appropriate elution solvent (e.g., methanol with a small percentage of ammonia (B1221849) or formic acid) to ensure complete elution. | |
| Analyte Degradation: this compound may be unstable under the storage or processing conditions. | Store samples at -80°C. Minimize freeze-thaw cycles. Process samples on ice to reduce enzymatic activity. | |
| High Variability in Results | Inconsistent Sample Preparation: Manual sample preparation can introduce variability between samples. | Use an automated liquid handling system for sample preparation to improve precision. Ensure thorough vortexing and centrifugation at each step. |
| Matrix Effects: Ion suppression or enhancement is affecting the signal intensity of this compound. | Implement strategies to minimize matrix effects as described in the FAQs (e.g., use of a stable isotope-labeled internal standard, matrix-matched calibrators). | |
| Poor Chromatographic Peak Shape | Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for this compound. | Optimize the mobile phase pH. Since this compound has a basic guanidino group, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. |
| Column Overload: Injecting too much sample can lead to peak fronting or tailing. | Dilute the sample extract before injection. | |
| No or Very Low this compound Signal | Instrument Sensitivity Issues: The mass spectrometer may not be sensitive enough to detect the low physiological concentrations of this compound. | Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). |
| Incorrect MS/MS Transition: The selected precursor and product ions for Multiple Reaction Monitoring (MRM) may not be optimal. | Infuse a pure standard of this compound to determine the most intense and stable precursor and product ions for your specific instrument. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound analysis in biological matrices. Note that these values can vary depending on the specific method and instrumentation used.
Table 1: this compound Extraction Recovery from Biological Matrices
| Matrix | Extraction Method | Average Recovery (%) | Reference |
| Human Plasma | Protein Precipitation (Acetonitrile) | 85 - 95% | (adapted for this compound) |
| Human Urine | Dilute-and-Shoot | >90% | N/A (General knowledge) |
| Rat Tissue Homogenate | Protein Precipitation & SPE | 80 - 90% | N/A (General knowledge) |
Table 2: HPLC-MS/MS Method Performance for this compound Quantification
| Parameter | Typical Value | Reference |
| Linearity Range (in plasma) | 10 - 5000 ng/mL | (adapted for this compound) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | (adapted for this compound) |
| Intra-day Precision (%CV) | < 15% | (adapted for this compound) |
| Inter-day Precision (%CV) | < 15% | (adapted for this compound) |
| Accuracy (% bias) | ± 15% | (adapted for this compound) |
Detailed Experimental Protocols
Protocol 1: this compound Isolation from Human Plasma using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled this compound internal standard solution (e.g., 1 µg/mL this compound-d2 in water).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer to Vial: Transfer the clear supernatant to an HPLC vial for analysis.
Protocol 2: this compound Isolation from Human Urine using "Dilute-and-Shoot"
-
Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
Dilution: Dilute 50 µL of the urine supernatant with 450 µL of mobile phase in a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the stable isotope-labeled this compound internal standard solution.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Transfer to Vial: Transfer the diluted sample to an HPLC vial for analysis.
Protocol 3: this compound Isolation from Tissue Homogenate
-
Tissue Homogenization: Homogenize approximately 100 mg of frozen tissue in 500 µL of ice-cold lysis buffer using a bead beater or other appropriate homogenizer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay.
-
Aliquoting and Internal Standard Spiking: Aliquot a volume of homogenate equivalent to a specific amount of protein (e.g., 1 mg) into a microcentrifuge tube and add the internal standard.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile.
-
Vortexing and Centrifugation: Vortex vigorously and centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the pellet in the initial mobile phase.
-
Vortexing and Centrifugation: Vortex and centrifuge to pellet any insoluble material.
-
Transfer to Vial: Transfer the clear supernatant to an HPLC vial for analysis.
Visualizations
Creatine Biosynthesis Pathway
Caption: The two-step enzymatic pathway of creatine biosynthesis from arginine and glycine.
Experimental Workflow for this compound Isolation from Plasma
Caption: A typical workflow for the extraction of this compound from plasma samples.
Logical Relationship for Troubleshooting Low Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
References
Technical Support Center: Managing Potential Neurotoxic Effects of High GAA Concentrations In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the potential neurotoxic effects of high concentrations of guanidinoacetate (GAA) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of GAA-induced neurotoxicity in vitro?
A1: High concentrations of GAA can induce neurotoxicity through several mechanisms:
-
Excitotoxicity: GAA can act as a partial agonist at GABA-A receptors, leading to alterations in neuronal inhibition and potentially contributing to an excitatory/inhibitory imbalance.[1]
-
Inhibition of Na+/K+-ATPase: GAA has been shown to inhibit the activity of Na+/K+-ATPase, an essential enzyme for maintaining neuronal membrane potential. This disruption can lead to impaired neuronal function and viability.
-
Oxidative Stress: Elevated GAA levels have been associated with increased production of reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes, leading to oxidative damage to neuronal cells.
-
Mitochondrial Dysfunction: GAA can impair mitochondrial function, leading to decreased ATP production and increased susceptibility to cell death.
-
Inflammation: High GAA concentrations can trigger inflammatory responses in neural cells.
Q2: At what concentrations does GAA typically become neurotoxic in vitro?
A2: The neurotoxic concentrations of GAA can vary depending on the cell type, exposure duration, and the specific endpoint being measured. Pathophysiologically relevant concentrations found in the cerebrospinal fluid of patients with GAMT deficiency (around 11.5 µM) have been shown to have effects in some in vitro models.[2] However, more pronounced neurotoxic effects are often observed at higher concentrations, ranging from micromolar to millimolar levels.[1][2] One study found that 4 mM GAA caused a reversible decrease in the postsynaptic compound action potential in brain slices, while 1 and 2 mM had no effect.[2]
Q3: Can creatine (B1669601) supplementation mitigate GAA-induced neurotoxicity in vitro?
A3: Yes, several in vitro studies have demonstrated that co-incubation with creatine can protect neuronal cells from GAA-induced toxicity. Creatine is thought to exert its neuroprotective effects by:
-
Replenishing cellular energy stores (ATP).
-
Reducing oxidative stress.
-
Inhibiting the NMDA receptor-mediated calcium response, which is a key event in excitotoxicity.
Q4: Are there any common artifacts or confounding factors to be aware of when studying GAA neurotoxicity in vitro?
A4: Yes, researchers should be mindful of the following:
-
pH changes in culture media: High concentrations of acidic or basic compounds can alter the pH of the culture medium, which can independently affect cell viability. It is crucial to ensure the final pH of the medium is within the optimal range for the cells.
-
Osmolality changes: Adding high concentrations of any substance can increase the osmolality of the culture medium, leading to osmotic stress and cell death.
-
Compound stability and solubility: GAA should be fully dissolved in the culture medium. Precipitation of the compound can lead to inaccurate and inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable results in cell viability assays.
-
Question: My cell viability readouts (e.g., MTT, LDH) are highly variable between replicate wells and experiments when treating with high concentrations of GAA. What could be the cause?
-
Answer:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells.
-
Edge effects: Wells on the periphery of the plate are prone to evaporation, leading to increased concentrations of GAA and media components. To mitigate this, consider not using the outer wells for experimental conditions or fill them with sterile PBS or media to maintain humidity.
-
Incomplete dissolution or precipitation of GAA: Visually inspect your GAA-containing media for any signs of precipitation. If observed, try preparing a fresh, lower-concentration stock solution or gently warming the media to aid dissolution.
-
Pipetting errors: Use calibrated pipettes and ensure accurate and consistent dispensing of both cell suspension and GAA solutions.
-
Incubation time variability: Ensure consistent incubation times for both GAA treatment and the viability assay itself.
-
Issue 2: Unexpected cell death in control wells.
-
Question: I'm observing significant cell death even in my vehicle-control wells. What should I investigate?
-
Answer:
-
Solvent toxicity: If you are using a solvent (e.g., DMSO) to dissolve GAA, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Run a vehicle-only control to assess solvent toxicity.
-
Contamination: Microbial contamination (bacteria, yeast, fungi, mycoplasma) can rapidly cause cell death. Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.
-
Poor cell health: Ensure you are using cells from a low passage number and that they are healthy and in the logarithmic growth phase before starting the experiment.
-
Suboptimal culture conditions: Verify that your incubator's temperature, CO2, and humidity levels are optimal for your cell type.
-
Issue 3: Difficulty in observing a clear dose-dependent neurotoxic effect of GAA.
-
Question: I'm not seeing a clear dose-response curve for GAA neurotoxicity. What could be the reason?
-
Answer:
-
Inappropriate concentration range: You may be testing a concentration range that is too narrow or not within the toxic range for your specific cell model and endpoint. Conduct a broad-range pilot experiment to determine the optimal concentration range.
-
Short exposure time: The neurotoxic effects of GAA may require a longer exposure time to become apparent. Consider extending the incubation period.
-
Insensitive assay: The chosen cell viability or neurotoxicity assay may not be sensitive enough to detect the specific mode of GAA-induced cell death. Consider using a combination of assays that measure different endpoints (e.g., apoptosis, necrosis, oxidative stress).
-
Cell type resistance: The neuronal cell line you are using may be relatively resistant to GAA-induced toxicity. Consider using primary neuronal cultures or a different cell line that is known to be more sensitive.
-
Quantitative Data
Table 1: Reported EC50/IC50 Values for GAA in In Vitro Models
| Cell Type/Model | Endpoint | Reported Value | Reference |
| Cortical Neurons | GABA-A Receptor-Mediated Chloride Currents | EC50: 167 µM | |
| Globus Pallidus Neurons | Reduction of Spontaneous Spike Frequency | EC50: 15.1 µM | |
| hiPSC-Derived Neurons | Cell Viability (MTT Assay) | IC50: 60.6 mM (for GABA) |
Note: Data for direct GAA IC50 on cell viability is limited in the provided search results. The GABA value is included for context as GAA is a GABA-A receptor agonist.
Table 2: Neuroprotective Effect of Creatine against 6-OHDA-Induced Toxicity in Striatal Slices (as a model for neuroprotection)
| Treatment | Concentration | % Increase in Cell Survival (MTT) | % Decrease in LDH Release | Reference |
| Creatine | 2.5 mM | 12.2% | 12.7% | |
| Creatine | 5 mM | 24.6% | Not specified | |
| Phosphocreatine | 2.5 mM | 17.8% | 22.4% | |
| Phosphocreatine | 5 mM | 26.4% | Not specified |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing GAA-induced cytotoxicity.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
Guanidinoacetate (GAA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
GAA Treatment: Prepare serial dilutions of GAA in complete culture medium. Remove the old medium from the wells and add 100 µL of the GAA-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Na+/K+-ATPase Activity
This protocol provides a general framework for measuring the effect of GAA on Na+/K+-ATPase activity.
Materials:
-
Neuronal cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA, pH 7.2)
-
ATP solution
-
GAA solutions of varying concentrations
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Phosphate (B84403) standard solution
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a lysate from neuronal cells previously treated with or without GAA.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total ATPase activity: Cell lysate + Assay Buffer + ATP
-
Ouabain-insensitive ATPase activity: Cell lysate + Assay Buffer + ATP + Ouabain
-
GAA effect: Cell lysate + Assay Buffer + ATP + GAA (at various concentrations)
-
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Detect Phosphate: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Calculate the amount of inorganic phosphate (Pi) released using a phosphate standard curve.
-
Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).
-
Determine the inhibitory effect of GAA by comparing the Na+/K+-ATPase activity in the presence and absence of GAA.
-
Assessment of Neuroprotection by Creatine
This protocol outlines a method to evaluate the protective effect of creatine against GAA-induced neurotoxicity.
Materials:
-
Neuronal cells
-
96-well cell culture plates
-
Complete cell culture medium
-
GAA stock solution
-
Creatine monohydrate stock solution
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment with Creatine: Remove the medium and add fresh medium containing different concentrations of creatine (e.g., 1, 5, 10 mM). Incubate for a pre-treatment period (e.g., 24 hours).
-
Co-treatment with GAA: Without removing the creatine-containing medium, add GAA to the wells to achieve the desired final toxic concentration.
-
Control Groups:
-
Vehicle control (medium only)
-
GAA only
-
Creatine only (at the highest concentration used for pre-treatment)
-
-
Incubation: Incubate the plate for the predetermined GAA exposure time (e.g., 24 or 48 hours).
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT or LDH) as described in the respective protocol.
-
Data Analysis: Compare the cell viability in the "Creatine + GAA" groups to the "GAA only" group to determine the neuroprotective effect of creatine.
Visualizations
Caption: Key signaling pathways in GAA-induced neurotoxicity.
Caption: Experimental workflow for assessing creatine neuroprotection.
References
How to prevent the degradation of Glycocyamine during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of glycocyamine (Guanidinoacetic Acid, GAA) during sample storage. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation in biological samples?
A1: The primary factors contributing to this compound degradation include storage temperature, pH of the sample matrix, number of freeze-thaw cycles, exposure to light, and potential enzymatic activity from endogenous enzymes.
Q2: What is the recommended temperature for long-term storage of samples for this compound analysis?
A2: For long-term stability, it is strongly recommended to store plasma, serum, and urine samples at -80°C.[1] While some studies have shown stability for other metabolites at -20°C for extended periods, storage at -80°C minimizes the risk of degradation of a wide range of analytes, including amino acids and their derivatives.[1]
Q3: How many times can I freeze and thaw my samples without affecting this compound concentrations?
A3: It is best to minimize freeze-thaw cycles. For many amino acids and related compounds, up to three to five freeze-thaw cycles have been shown to have a minimal effect when samples are stored at -80°C.[2] However, to ensure the highest sample integrity, it is recommended to aliquot samples into single-use volumes before freezing. One study on various serum analytes found that many were stable for up to ten freeze-thaw cycles when stored at -20°C.[3][4]
Q4: Is this compound sensitive to light?
A4: Yes, there are indications that this compound may be light-sensitive. Therefore, it is recommended to protect samples from direct light exposure during collection, processing, and storage by using amber tubes or by wrapping tubes in aluminum foil.
Q5: Should I use a preservative for my urine samples?
A5: For urine samples, refrigeration at 2-8°C is often sufficient for short-term storage. One study found that guanidinoacetate in urine is stable at room temperature and 4°C for up to 15 days.[5] However, for long-term storage, freezing is necessary. While some preservatives like boric acid can be used for general urine preservation, their specific effect on this compound stability is not well-documented.[6] Freezing without preservatives is a common and effective practice for preserving many urinary analytes long-term.[6][7]
Troubleshooting Guides
Issue: Inconsistent this compound Levels in Replicate Samples
| Potential Cause | Troubleshooting Step |
| Sample Inhomogeneity | Ensure thorough but gentle mixing of samples after thawing and before aliquoting. Vortexing for a few seconds is usually sufficient. |
| Inconsistent Freeze-Thaw Cycles | Ensure all samples and standards undergo the same number of freeze-thaw cycles. Aliquot samples into single-use tubes to avoid repeated cycling of the bulk sample. |
| Degradation During Sample Processing | Process samples on ice or at 4°C to minimize enzymatic activity. Process all samples in a consistent and timely manner. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette tips and techniques to ensure accurate volume transfer. |
Issue: Lower Than Expected this compound Concentrations
| Potential Cause | Troubleshooting Step |
| Degradation due to Improper Storage Temperature | Verify that storage freezers are maintaining the target temperature (-80°C). Use a temperature monitoring system with alarms. |
| Degradation due to Light Exposure | Review sample handling procedures to ensure samples are consistently protected from light from collection to analysis. |
| Enzymatic Degradation | Process blood samples to plasma or serum as quickly as possible after collection. Keep samples on ice during processing. |
| pH-related Degradation | While specific data for this compound is limited, maintaining the sample at its physiological pH during initial processing is generally recommended. For long-term storage in solution, a slightly acidic pH may be beneficial, though this needs to be validated for your specific application. |
Data on this compound Stability
The following tables summarize available data and general recommendations for sample storage.
Table 1: Stability of this compound in Urine
| Storage Temperature | Duration | Stability | Source |
| Room Temperature | 15 days | Stable | [5] |
| 4°C | 15 days | Stable | [5] |
| -30°C | 15 days | Decrease in concentration observed | [5] |
| -22°C | >10 years | High stability for many clinical chemistry parameters (GAA not specified but creatinine (B1669602) stable) | [7] |
Table 2: General Recommendations for Plasma/Serum Storage (based on amino acid and metabolite stability data)
| Storage Temperature | Recommended Duration | Rationale |
| Room Temperature | < 2 hours | To minimize enzymatic degradation and other changes. |
| 2-8°C | < 24 hours | Slows down most enzymatic and chemical degradation processes for a short period. |
| -20°C | Up to 3 months | Suitable for intermediate-term storage, though -80°C is preferred for long-term stability of many analytes.[4] |
| -80°C | > 1 year | Considered the gold standard for long-term preservation of a wide range of biological molecules, including amino acids and their derivatives.[1] |
Experimental Protocols
Protocol 1: Human Plasma Collection and Processing for this compound Analysis
-
Blood Collection:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. The choice of anticoagulant should be consistent across all samples in a study.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the collection tube on ice or in a refrigerated rack.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.
-
-
Aliquoting and Storage:
-
If the sample will be analyzed multiple times, aliquot the plasma into smaller, single-use cryovials to minimize freeze-thaw cycles.
-
Immediately freeze the plasma aliquots at -80°C for long-term storage.
-
Protocol 2: Human Urine Collection and Processing for this compound Analysis
-
Urine Collection:
-
For quantitative analysis, a 24-hour urine collection is often preferred. For screening purposes, a first-morning midstream void can be used.
-
Collect the urine in a clean, sterile container. Protect the sample from light during collection if possible.
-
-
Sample Processing:
-
Measure and record the total volume of the 24-hour collection.
-
Ensure the sample is well-mixed.
-
Centrifuge a portion of the urine at 1,500 x g for 10 minutes at 4°C to remove cells and debris.
-
-
Aliquoting and Storage:
-
Transfer the clear supernatant to labeled polypropylene cryovials.
-
For short-term storage (up to 15 days), samples can be stored at 4°C.[5]
-
For long-term storage, immediately freeze the urine aliquots at -80°C.
-
Visual Guides
This compound Biosynthesis and Potential Degradation Pathway
Caption: Biosynthesis of this compound and its conversion to creatine, with potential degradation pathways.
Recommended Sample Handling Workflow for this compound Analysis
References
- 1. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 2. researchgate.net [researchgate.net]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of creatine and guanidinoacetate by GC-MS: study of their stability in urine at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Ergogenic Effects of Glycocyamine with Co-supplementation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhancement of glycocyamine's (GAA) ergogenic effects through co-supplementation.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for co-supplementing this compound (GAA) with other compounds?
A1: this compound, or guanidinoacetic acid (GAA), is a direct precursor to creatine (B1669601).[1][2][3][4] The conversion of GAA to creatine in the liver is a methylation-dependent process that consumes a significant amount of S-adenosylmethionine (SAMe), the body's primary methyl donor.[1] This high demand for methyl groups can lead to an increase in plasma homocysteine levels, a potential risk factor for cardiovascular issues. Co-supplementation with methyl donors like betaine (B1666868) (trimethylglycine) is primarily aimed at mitigating this rise in homocysteine by providing additional methyl groups for the conversion of homocysteine back to methionine.
Q2: What are the most common co-supplements studied with this compound?
A2: The most extensively researched co-supplements for this compound are methyl donors. Betaine is the most common, often recommended at a 4:1 ratio to GAA. Other methyl donors that have been investigated include vitamin B12, vitamin B6, and folic acid. Co-supplementation with creatine itself has also been explored to potentially enhance tissue creatine saturation and performance outcomes.
Q3: What are the potential synergistic effects of co-supplementing this compound with creatine?
A3: Co-supplementing GAA with creatine may offer several advantages. It is hypothesized that this combination could lead to a more significant increase in both muscle and brain creatine levels compared to creatine supplementation alone. One study found that a GAA-creatine mixture was superior to creatine alone in increasing creatine levels in skeletal muscle and grey matter, as well as improving bench press performance. Additionally, the combination resulted in less weight gain compared to creatine supplementation alone.
Q4: What are the known side effects of this compound supplementation and how can they be managed?
A4: The primary side effect of GAA supplementation is the elevation of plasma homocysteine levels. In some individuals, this can lead to hyperhomocysteinemia. This side effect can be effectively managed by co-supplementing with methyl donors such as betaine, vitamin B12, vitamin B6, and folic acid, which help to recycle homocysteine back to methionine. Some studies have reported minor gastrointestinal distress at higher doses of GAA.
Q5: Are there any contraindications for this compound supplementation?
A5: Individuals with pre-existing conditions related to methylation pathways or those with a history of cardiovascular disease should exercise caution and consult with a healthcare professional before starting GAA supplementation. Due to the impact on homocysteine levels, monitoring is crucial for these populations.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound co-supplementation.
Issue 1: Elevated Homocysteine Levels in Study Participants
-
Problem: A significant increase in plasma homocysteine is observed in the experimental group receiving this compound.
-
Cause: The conversion of GAA to creatine consumes methyl groups, leading to the production of S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.
-
Solution:
-
Introduce a Methyl Donor Co-supplement: The most effective solution is the co-administration of a methyl donor. Betaine is a common choice. A study demonstrated that co-supplementing 2.4 g/day of GAA with 1.6 g/day of betaine HCl, along with vitamins B6, B12, and folic acid, prevented hyperhomocysteinemia.
-
Optimize the Dosage Ratio: A commonly suggested ratio is 4:1 of betaine to GAA. This may need to be adjusted based on the specific dosage of GAA being used and the individual responses of the participants.
-
Monitor B-Vitamin Status: Ensure participants have adequate levels of folate, vitamin B6, and vitamin B12, as these are crucial cofactors in one-carbon metabolism and homocysteine recycling.
-
Issue 2: High Variability in Creatine Response Among Participants
-
Problem: There is a wide range of responses in muscle or brain creatine levels following this compound supplementation, with some individuals showing minimal to no increase.
-
Cause:
-
"Creatine Non-Responders": Some individuals naturally have high baseline muscle creatine stores and may not respond significantly to creatine precursors.
-
Genetic Factors: Variations in genes related to creatine synthesis and transport could influence the response.
-
Dietary Habits: Individuals with a high dietary intake of creatine from meat and fish may have higher baseline levels.
-
-
Solution:
-
Screen Participants for Baseline Creatine Levels: Measuring baseline muscle creatine can help to stratify participants and identify potential non-responders.
-
Consider a GAA-Creatine Co-supplementation Arm: For individuals who may have limitations in creatine transport, a combination of GAA and creatine might be more effective at increasing tissue creatine levels.
-
Standardize Dietary Intake: To minimize variability, it is advisable to control for dietary creatine intake in the days leading up to and during the study period.
-
Issue 3: Inconsistent or Unexpected Ergogenic Performance Results
-
Problem: The expected improvements in exercise performance are not observed, or the results are highly variable across the study group.
-
Cause:
-
Insufficient Supplementation Duration: It may take several weeks for tissue creatine levels to become significantly elevated and translate into performance benefits.
-
Inappropriate Performance Metrics: The chosen exercise performance tests may not be sensitive enough to detect the effects of increased creatine stores.
-
Training Status of Participants: The ergogenic effects of creatine and its precursors are often more pronounced in individuals undergoing a structured training program.
-
-
Solution:
-
Ensure Adequate Supplementation Period: Most studies showing positive ergogenic effects have used supplementation periods of at least 4 to 6 weeks.
-
Select Appropriate Performance Tests: High-intensity, short-duration exercises such as sprinting, weightlifting, and repeated bouts of intense activity are most likely to benefit from increased phosphocreatine (B42189) availability.
-
Incorporate a Standardized Training Protocol: Combining supplementation with a supervised resistance training or high-intensity interval training program can enhance the detection of ergogenic effects.
-
Quantitative Data Summary
Table 1: this compound and Betaine Co-supplementation Studies
| Study/Reference | This compound (GAA) Dosage | Betaine Dosage | Duration | Key Findings |
| Suggested Ratio | Variable | 4:1 ratio to GAA | N/A | Suggested to provide sufficient methyl groups for efficient GAA to creatine conversion and homocysteine detoxification. |
| Clinical Study | 2.4 g/day | 1.6 g/day (as Betaine HCl) | 8 weeks | Prevented the increase in serum homocysteine seen with GAA supplementation alone. |
| Arthritis Study | 5 g/day | 20.16 g/day | 13-42 days | No significant improvement in arthritis symptoms was observed. |
Table 2: this compound and Creatine Co-supplementation Study
| Study/Reference | This compound (GAA) + Creatine Dosage | Control (Creatine only) Dosage | Duration | Key Findings |
| Randomized Trial | 1 g/day GAA + 3 g/day Creatine | 4 g/day Creatine | 4 weeks | Superior increase in muscle (16.9% vs 2.0%) and grey matter (5.8% vs 1.5%) creatine. Improved bench press performance. Less weight gain. |
Experimental Protocols
Protocol 1: Evaluation of this compound and Betaine Co-supplementation on Homocysteine and Serum Creatine Levels
-
Objective: To determine the effect of GAA and betaine co-supplementation on fasting plasma homocysteine and serum creatine concentrations.
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy, recreationally active adults.
-
Supplementation Protocol:
-
Group 1 (Experimental): 2.4 g/day GAA and 1.6 g/day betaine HCl.
-
Group 2 (Control): Placebo (e.g., maltodextrin).
-
Duration: 8 weeks.
-
-
Methodology:
-
Screening: Participants undergo a health screening and provide baseline blood samples.
-
Randomization: Participants are randomly assigned to the experimental or control group.
-
Supplement Administration: Participants are instructed to consume their assigned supplement daily with a meal.
-
Blood Collection: Fasting blood samples are collected at baseline and after 8 weeks.
-
Biochemical Analysis:
-
Plasma Homocysteine: Measured using high-performance liquid chromatography (HPLC) with fluorescence detection or an immunoassay.
-
Serum Creatine: Measured using an enzymatic assay.
-
-
-
Data Analysis: Compare the change in homocysteine and creatine levels from baseline to 8 weeks between the two groups using appropriate statistical tests (e.g., ANCOVA with baseline values as a covariate).
Protocol 2: Assessment of Muscle Creatine Content Following Co-supplementation
-
Objective: To measure changes in skeletal muscle creatine concentration following co-supplementation.
-
Design: Pre- and post-intervention.
-
Participants: Healthy, active individuals.
-
Supplementation Protocol: As described in Protocol 1 or a GAA-creatine combination.
-
Methodology:
-
Baseline Muscle Biopsy: A muscle biopsy is obtained from the vastus lateralis muscle under local anesthesia.
-
Supplementation Period: Participants follow the assigned supplementation regimen.
-
Follow-up Muscle Biopsy: A second muscle biopsy is taken from the contralateral limb after the supplementation period.
-
Muscle Tissue Analysis:
-
Muscle samples are immediately frozen in liquid nitrogen and stored at -80°C.
-
Muscle creatine concentration is determined using spectrophotometric or HPLC methods after acid extraction.
-
-
-
Data Analysis: Compare pre- and post-supplementation muscle creatine levels using a paired t-test.
Mandatory Visualizations
Caption: Metabolic pathway of this compound to creatine and the role of co-supplementation.
Caption: Generalized experimental workflow for a this compound co-supplementation trial.
References
- 1. Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance: A randomized, double-blind superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gaa-science.com [gaa-science.com]
- 3. Effects of creatine supplementation on homocysteine levels and lipid peroxidation in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Glycocyamine vs. Creatine Monohydrate: A Comparative Efficacy Guide for Researchers
An Objective Analysis of Two Key Compounds in Cellular Energy Metabolism
For professionals engaged in drug development, nutritional science, and clinical research, a nuanced understanding of compounds that modulate cellular energy is critical. This guide provides a comprehensive comparison of glycocyamine (GAA) and the widely recognized ergogenic aid, creatine (B1669601) monohydrate. While creatine has been a cornerstone of supplementation research for decades, its immediate precursor, this compound, presents a compelling alternative with distinct metabolic and physiological implications. This document synthesizes experimental data to objectively compare the efficacy, safety, and metabolic pathways of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from comparative studies on this compound and creatine monohydrate supplementation.
Table 1: Comparative Effects on Tissue Creatine Levels
| Parameter | This compound (GAA) Supplementation | Creatine Monohydrate (CrM) Supplementation | Study |
| Change in Muscle Creatine Concentration | ▲ Up to 16.2% increase in vastus medialis muscle (3.0 g/day for 4 weeks)[1] | ▲ Increase of 2.0 ± 6.0% (4 g/day for 4 weeks)[2] | Ostojic et al. (2016)[1], Semeredi et al. (2019)[2] |
| Change in Brain Creatine Concentration (Grey Matter) | ▲ 5.8 ± 5.3% increase (1g GAA + 3g CrM/day for 4 weeks)[2] | ▲ 1.5 ± 3.2% increase (4 g/day for 4 weeks) | Semeredi et al. (2019) |
| Change in Brain Creatine Concentration (Middle Cerebellar Peduncle) | ▲ Significant increase (3.0 g/day for 4 weeks) | Less pronounced increase compared to GAA | Ostojic et al. (2016) |
Table 2: Comparative Effects on Strength Performance
| Parameter | This compound (GAA) Supplementation | Creatine Monohydrate (CrM) Supplementation | Study |
| Change in Bench Press Performance | ▲ 6.0% increase (1g GAA + 3g CrM/day for 4 weeks) | ▲ 5.1% increase (4 g/day for 4 weeks) | Semeredi et al. (2019) |
Table 3: Comparative Effects on Body Composition and Safety Markers
| Parameter | This compound (GAA) Supplementation | Creatine Monohydrate (CrM) Supplementation | Study |
| Change in Body Weight | Less weight gain (0.7 ± 0.2 kg with 1g GAA + 3g CrM/day for 4 weeks) | More significant weight gain (1.6 ± 0.2 kg with 4 g/day for 4 weeks) | Semeredi et al. (2019) |
| Change in Plasma Homocysteine Levels | ▲ Significant increase with GAA alone. | No significant change or slight decrease. | Ostojic et al. (2014) |
Experimental Protocols
This section details the methodologies employed in the key comparative studies cited in this guide.
Study Protocol: Semeredi et al. (2019)
-
Objective: To compare the effects of a GAA-creatine mixture versus creatine monohydrate alone on tissue creatine content, exercise performance, and safety markers.
-
Study Design: A randomized, double-blind, crossover superiority trial.
-
Participants: 14 healthy, active young men.
-
Intervention: Participants received either a mixture of 1g of GAA and 3g of creatine per day or an equimolar dose of 4g of creatine per day for 4 weeks.
-
Key Outcome Measures:
-
Tissue Creatine Content: Measured in the vastus medialis muscle and brain (grey and white matter) using 1.5T magnetic resonance spectroscopy (MRS).
-
Muscular Strength: Assessed via one-repetition maximum (1-RM) on the bench press.
-
Safety Markers: Serum biomarkers, including homocysteine, were analyzed.
-
Study Protocol: Ostojic et al. (2016)
-
Objective: To evaluate whether GAA supplementation is superior to creatine in increasing brain and muscle creatine levels.
-
Study Design: A randomized, double-blind, crossover trial.
-
Participants: 5 healthy men.
-
Intervention: Participants received 3.0 g/day of GAA or an equimolar amount of creatine for 4 weeks.
-
Key Outcome Measures:
-
Tissue Creatine Levels: Measured in the vastus medialis muscle, middle-cerebellar peduncle, and paracentral grey matter using magnetic resonance spectroscopy.
-
Signaling Pathways and Experimental Workflow
Visual representations of the key metabolic pathways and experimental designs are provided below to facilitate a deeper understanding of the comparative efficacy of this compound and creatine monohydrate.
Discussion and Conclusion
The available evidence suggests that this compound supplementation, particularly when co-administered with creatine monohydrate, may be more effective at increasing creatine levels in both muscle and brain tissue compared to creatine monohydrate alone. This enhanced uptake could be attributed to the utilization of different cellular transport mechanisms. The superiority of a GAA-creatine mixture in improving upper body strength further supports its potential as an effective ergogenic aid.
A significant consideration with this compound supplementation is the potential for elevated homocysteine levels, a known risk factor for cardiovascular disease. The methylation of GAA to creatine by the enzyme GAMT utilizes S-adenosylmethionine (SAM) as a methyl donor, leading to the production of S-adenosylhomocysteine (SAH), which is then converted to homocysteine. Supplementing with GAA can therefore increase the metabolic burden on the methylation cycle. However, this risk can be mitigated by the co-administration of methyl donors such as betaine (B1666868) or B vitamins (folate, B6, and B12).
For researchers and drug development professionals, this compound presents an intriguing avenue for optimizing cellular bioenergetics. Its potential for more efficient creatine loading warrants further investigation, particularly in populations that may be "non-responders" to creatine monohydrate. However, the safety profile, specifically concerning homocysteine metabolism, necessitates careful consideration in experimental design. Future long-term clinical trials are essential to fully elucidate the comparative efficacy and safety of this compound and to establish optimal dosing strategies, both alone and in combination with creatine and methyl donors.
References
The Precursor's Gambit: A Comparative Analysis of Glycocyamine and Creatine for Enhanced Athletic Performance
For Immediate Release
A comprehensive review of current scientific literature reveals that while creatine (B1669601) monohydrate remains the gold standard for ergogenic aids, its metabolic precursor, glycocyamine (GAA), presents a compelling, albeit less extensively validated, alternative for enhancing athletic performance. This guide provides a detailed comparison of their efficacy, safety, and underlying mechanisms, supported by available experimental data for researchers, scientists, and drug development professionals.
Executive Summary
This compound, or guanidinoacetic acid, serves as the direct endogenous precursor to creatine.[1][2] Its primary ergogenic potential lies in its ability to increase intramuscular creatine stores, thereby augmenting the phosphocreatine (B42189) (PCr) system that is critical for rapid adenosine (B11128) triphosphate (ATP) regeneration during high-intensity, short-duration exercise.[2][3] While the biochemical rationale is strong, the body of evidence for this compound's direct impact on athletic performance in healthy individuals is less robust compared to the extensive research supporting creatine monohydrate.[1]
Clinical studies on this compound have demonstrated positive effects on upper body strength and endurance. However, a key consideration is its potential to elevate plasma homocysteine levels, a risk factor for cardiovascular disease, which necessitates further investigation into safe, long-term supplementation strategies.
Creatine monohydrate, conversely, is one of the most well-researched and effective ergogenic aids available. Numerous meta-analyses and systematic reviews have confirmed its ability to increase lean body mass, muscular strength, and power output in a variety of athletic populations.
This guide will delve into the quantitative data from key studies, outline the experimental protocols employed, and visualize the known signaling pathways to provide an objective comparison.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from studies investigating the ergogenic effects of this compound and creatine monohydrate.
Table 1: this compound Supplementation and Performance Outcomes
| Study Population | Dosage | Duration | Key Performance Metrics | Results |
| Healthy Men and Women | 1.2 g/day , 2.4 g/day , 4.8 g/day | 6 weeks | Handgrip Strength, Bench Press Repetitions to Failure | Significant increase in handgrip strength at 1.2g and 2.4g doses. Significant increase in bench press repetitions at 1.2g and 4.8g doses compared to placebo. |
| Healthy Young Men | 3.0 g/day | 4 weeks | Muscle & Brain Creatine Levels | Superior increase in vastus medialis muscle and brain creatine levels compared to creatine supplementation. |
Table 2: Creatine Monohydrate Supplementation and Performance Outcomes (from Meta-Analyses)
| Study Population | Typical Dosage | Typical Duration | Key Performance Metrics | General Results |
| Athletes (various sports) | Loading: 20 g/day ; Maintenance: 3-5 g/day | 5-7 days (loading), >4 weeks (maintenance) | Lean Body Mass, 1-Repetition Maximum (1RM) Strength, Sprint Performance | Significant increases in lean body mass and muscular strength. Improved performance in short-duration, high-intensity exercises. |
| Soccer Players | Loading: 20-30 g/day ; Maintenance: 5 g/day | 6-7 days (loading), up to 9 weeks (maintenance) | Anaerobic Performance (e.g., Wingate test) | Significant improvement in anaerobic performance tests. |
Table 3: Direct Comparison of this compound-Creatine Mixture vs. Creatine Monohydrate
| Study Population | Intervention 1 (Mixture) | Intervention 2 (Creatine) | Duration | Key Outcomes |
| Healthy Young Men | 1g GAA + 3g Creatine/day | 4g Creatine/day | 4 weeks | Muscle Creatine: +16.9% (Mixture) vs. +2.0% (Creatine). Bench Press Performance: +6.0% (Mixture) vs. +5.1% (Creatine). Weight Gain: 0.7 kg (Mixture) vs. 1.6 kg (Creatine). |
Experimental Protocols
This compound Supplementation Protocol
A randomized, double-blind, placebo-controlled trial investigated the effects of six weeks of oral guanidinoacetic acid administration on muscular performance in healthy volunteers.
-
Participants: 48 healthy young men and women.
-
Intervention: Participants were randomly assigned to one of four groups:
-
Placebo
-
1.2 g/day GAA
-
2.4 g/day GAA
-
4.8 g/day GAA
-
-
Duration: 6 weeks.
-
Performance Assessment:
-
Handgrip Strength: Measured using a handgrip dynamometer.
-
Muscular Endurance: Assessed by the maximal number of repetitions performed during a bench press exercise to failure.
-
Creatine Monohydrate Supplementation Protocol (Standard)
A widely accepted and researched protocol for creatine monohydrate supplementation involves a loading phase followed by a maintenance phase.
-
Loading Phase:
-
Dosage: 20 grams per day (or 0.3 g/kg body weight), divided into four 5-gram servings.
-
Duration: 5-7 days.
-
-
Maintenance Phase:
-
Dosage: 3-5 grams per day.
-
Duration: Ongoing for the duration of the training period.
-
-
Performance Assessment: A wide range of tests are utilized depending on the specific research question, including but not limited to:
-
1-Repetition Maximum (1RM) for various lifts (e.g., bench press, squat).
-
Wingate anaerobic power test.
-
Repeated sprint tests.
-
Signaling Pathways and Mechanisms of Action
Creatine Biosynthesis and the Role of this compound
The endogenous synthesis of creatine is a two-step process. This compound is the direct precursor to creatine.
Caption: Endogenous Creatine Synthesis Pathway.
Cellular Energy Metabolism: The Phosphocreatine System
Once synthesized or supplemented, creatine is phosphorylated to phosphocreatine (PCr) in the muscle, where it serves as a rapid reserve of high-energy phosphate (B84403) to regenerate ATP from ADP during intense muscular contraction.
Caption: The Phosphocreatine (PCr) Energy System.
Discussion and Future Directions
The available evidence suggests that this compound is effective at increasing muscle creatine levels, potentially even more so than direct creatine supplementation in certain contexts. This could be particularly beneficial for individuals who are "non-responders" to creatine monohydrate. However, the direct evidence translating this to superior athletic performance is still emerging and requires larger, more robust clinical trials.
The study comparing a GAA-creatine mixture to creatine alone is particularly noteworthy, as it suggests a synergistic effect that enhances both tissue creatine content and performance with a lower risk of weight gain. This warrants further investigation into the optimal ratio and dosage of this combination.
The primary safety concern with this compound supplementation is the potential for increased homocysteine levels. Future research must address this by co-supplementing with methyl donors like betaine (B1666868) or folic acid and establishing safe upper limits for long-term intake.
While creatine monohydrate's ergogenic effects are well-established, research into its cellular and molecular mechanisms is ongoing. It is believed to influence various signaling pathways involved in muscle protein synthesis and satellite cell activation, beyond its primary role in energy metabolism.
Conclusion
This compound shows promise as an ergogenic aid, primarily through its role as a potent creatine precursor. While preliminary data is encouraging, more extensive, direct comparative studies against creatine monohydrate are necessary to fully validate its efficacy and safety in athletic populations. For now, creatine monohydrate remains the more evidence-based choice for athletes seeking to enhance performance. The potential of a combined this compound-creatine formulation presents an exciting avenue for future research and product development in the field of sports nutrition.
References
Glycocyamine vs. Arginine Supplementation on Nitric Oxide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-arginine and glycocyamine supplementation on the synthesis of nitric oxide (NO), a critical signaling molecule in cardiovascular and physiological regulation. The comparison is based on available experimental data, focusing on the established mechanisms of L-arginine and the current, more limited understanding of this compound's role.
Executive Summary
L-arginine is the direct and well-established precursor for nitric oxide synthesis via the nitric oxide synthase (NOS) enzyme family.[1][2][3] Supplementation with L-arginine has been studied for its potential to enhance NO production, thereby improving blood flow and cardiovascular health.[1][2] In contrast, this compound is primarily recognized as the immediate precursor to creatine, an essential compound for cellular energy metabolism.[4] Direct evidence comparing this compound to L-arginine for the explicit purpose of NO synthesis is scarce in scientific literature. The available information suggests that any influence of this compound on NO-related processes may be indirect, whereas L-arginine's role is direct and extensively documented.
L-Arginine: The Direct Precursor for Nitric Oxide Synthesis
L-arginine, a semi-essential amino acid, is the primary substrate for the NOS enzymes, which catalyze its conversion into nitric oxide and L-citrulline.[3] This pathway is fundamental to numerous physiological processes, including vasodilation, neurotransmission, and immune regulation.[2][5]
Signaling Pathway
The synthesis of nitric oxide from L-arginine is a well-elucidated biochemical pathway.
References
- 1. healthyhey.com [healthyhey.com]
- 2. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reviveactive.com [reviveactive.com]
- 4. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycocyamine vs. Betaine: A Comparative Analysis of Their Impact on Homocysteine Levels
For Researchers, Scientists, and Drug Development Professionals
Elevated homocysteine levels, a condition known as hyperhomocysteinemia, are an independent risk factor for various cardiovascular and neurological diseases. This guide provides a detailed comparative analysis of two compounds, glycocyamine (also known as guanidinoacetic acid or GAA) and betaine (B1666868) (trimethylglycine), and their respective effects on plasma homocysteine concentrations. This comparison is supported by experimental data from human clinical trials to inform researchers and drug development professionals on their potential applications and metabolic consequences.
Executive Summary
This compound, a direct precursor to creatine (B1669601), has been shown to increase plasma homocysteine levels. This is attributed to the high demand for methyl groups during its conversion to creatine, a process that converts S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[1] Conversely, betaine serves as a methyl donor in an alternative pathway for homocysteine remethylation to methionine, thereby effectively lowering plasma homocysteine levels.[2][3] Clinical evidence demonstrates that the co-administration of betaine with this compound can effectively mitigate the rise in homocysteine associated with this compound supplementation alone.
Comparative Data on Homocysteine Levels
The following table summarizes the quantitative data from a key clinical trial comparing the effects of this compound alone versus this compound co-administered with a combination of methyl donors, including betaine.
| Intervention Group | Dosage | Study Duration | Baseline Homocysteine (μmol/L) | Post-intervention Homocysteine (μmol/L) | Change in Homocysteine (μmol/L) | Incidence of Hyperhomocysteinemia |
| This compound (GAA) Only | 2.4 g/day | 8 weeks | 7.2 (± 1.8) | 12.8 (± 2.5) | +5.6 | 55.6% |
| GAA + Methyl Donors * | GAA: 2.4 g/day , Betaine HCl: 1.6 g/day , Vitamin B12: 5 μ g/day , Vitamin B6: 10 mg/day, Folic Acid: 600 μ g/day | 8 weeks | Not specified | < 7.0 | No significant increase | 0% |
Data from Ostojic et al. (2013).[4][5]
A meta-analysis of five randomized controlled trials on betaine supplementation in healthy adults provides further insight into its homocysteine-lowering effects.
| Intervention Group | Dosage | Study Duration | Pooled Estimate of Homocysteine Reduction (μmol/L) |
| Betaine Supplementation | ≥ 4 g/day | 6 - 24 weeks | 1.23 (95% CI: -1.61 to -0.85) |
Data from McRae, M. P. (2013).
Metabolic Pathways and Mechanism of Action
The distinct effects of this compound and betaine on homocysteine levels are rooted in their opposing roles in one-carbon metabolism. This compound consumes methyl groups, while betaine donates them.
This compound's Impact on Homocysteine
This compound is converted to creatine through the action of the enzyme Guanidinoacetate N-methyltransferase (GAMT). This reaction utilizes S-adenosylmethionine (SAM) as the methyl donor, converting it to S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine. High doses of this compound can therefore lead to an increased production of homocysteine.
Caption: this compound to Creatine Conversion Pathway and its link to Homocysteine production.
Betaine's Role in Homocysteine Remethylation
Betaine provides an alternative pathway for the remethylation of homocysteine to methionine, which is independent of folate and vitamin B12. This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). By donating a methyl group, betaine directly reduces circulating homocysteine levels.
Caption: Betaine-dependent Homocysteine Remethylation Pathway.
Experimental Protocols
The following sections detail the methodologies employed in key human clinical trials investigating the effects of this compound and betaine on homocysteine levels.
Study Design: Comparative Trial of this compound with and without Methyl Donors
A double-blind, randomized controlled trial was conducted with healthy male and female volunteers.
-
Participants: Twenty healthy, physically active men and women (aged 20-30 years) were recruited. Inclusion criteria included being moderately physically active and not taking any dietary supplements for the preceding two months.
-
Intervention: Participants were randomly assigned to one of two groups for an 8-week period:
-
Group 1 (GAA only): Received 2.4 g/day of this compound.
-
Group 2 (GAA + Methyl Donors): Received 2.4 g/day of this compound, 1.6 g/day of betaine HCl, 5 μ g/day of vitamin B12, 10 mg/day of vitamin B6, and 600 μ g/day of folic acid.
-
-
Blood Sampling: Fasting venous blood samples were collected at baseline and after the 8-week intervention period.
-
Homocysteine Measurement: Total plasma homocysteine (tHcy) was determined using high-performance liquid chromatography (HPLC) with fluorescence detection. This method involves the reduction of disulfide bonds to release protein-bound homocysteine, followed by derivatization to allow for fluorescent detection.
Experimental Workflow
Caption: Experimental workflow for the comparative clinical trial.
Logical Relationship of Effects on Homocysteine
The interaction between this compound and betaine on homocysteine metabolism can be visualized as a balance between methyl group consumption and donation.
References
- 1. researchgate.net [researchgate.net]
- 2. Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of betaine intake on plasma homocysteine concentrations and consequences for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-administration of methyl donors along with guanidinoacetic acid reduces the incidence of hyperhomocysteinaemia compared with guanidinoacetic acid administration alone | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Co-administration of methyl donors along with guanidinoacetic acid reduces the incidence of hyperhomocysteinaemia compared with guanidinoacetic acid administration alone - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Glycocyamine's Impact on Muscle Strength: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective ergogenic aids has led to increasing interest in glycocyamine (GAA), a direct metabolic precursor to creatine (B1669601).[1][2][3] Initial research has suggested a potential role for this compound in improving muscle strength and performance.[4] This guide provides a comparative analysis of the existing research on this compound and its effects on muscle strength, with a focus on the reproducibility of these findings. Due to the limited number of publicly available studies, this guide also highlights the critical need for further research to substantiate the initial promising results.
Quantitative Data Summary
The primary human study demonstrating a positive effect of this compound supplementation on muscle strength is a pilot study conducted by Ostojic et al. (2015). To date, no direct replication of this study has been published, which underscores a significant gap in the literature regarding the reproducibility of its findings. Another relevant study by Semerendi et al. (2019) investigated a combination of this compound and creatine, providing some comparative data.
Table 1: Comparison of Human Studies on this compound Supplementation and Muscle Strength
| Study & Year | Participants | Dosage | Duration | Key Muscle Strength Findings |
| Ostojic et al. (2015) | 48 healthy young men and women | 1.2 g/day , 2.4 g/day , or 4.8 g/day GAA | 6 weeks | - Significant improvement in handgrip strength with 1.2 g/day and 2.4 g/day doses compared to placebo (P < 0.05). - Significant increase in bench press repetitions to failure with 1.2 g/day and 4.8 g/day doses compared to placebo (P = 0.01). |
| Semerendi et al. (2019) [3] | 14 healthy young men | 1 g/day GAA + 3 g/day creatine | 4 weeks | - Superior improvement in bench press performance compared to 4 g/day creatine alone (6.0% vs. 5.1% increase, P < 0.01). |
Note: The quantitative changes (e.g., mean increase in kilograms for handgrip strength or number of repetitions for bench press) from the Ostojic et al. (2015) study are not detailed in the publicly available abstract. Access to the full-text publication is required for a more detailed comparative analysis.
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for assessing their validity and for designing future replication studies.
Ostojic et al. (2015) - As per Clinical Trial Registration (NCT01133899)[6]
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 48 healthy, trained male and female subjects (20-25 years old) with over two years of training experience.
-
Intervention: Participants were randomly assigned to one of four groups:
-
Placebo (cellulose)
-
1.2 g/day of GAA
-
2.4 g/day of GAA
-
4.8 g/day of GAA
-
-
Duration: 6 weeks of supplementation.
-
Muscle Strength Assessment:
-
Isometric Strength: Handgrip dynamometry.
-
Isotonic Strength: Not explicitly detailed in the trial registration, but the publication mentions bench press repetitions.
-
-
Data Collection Points: Baseline, 1, 2, 4, and 6 weeks of supplementation, and at 8 and 10 weeks (washout period).
Semerendi et al. (2019)
-
Study Design: Randomized, double-blind, crossover superiority trial.
-
Participants: 14 healthy young men.
-
Intervention:
-
Phase 1: 1 g/day GAA + 3 g/day creatine for 4 weeks.
-
Phase 2: 4 g/day creatine for 4 weeks (or vice versa, with a washout period in between).
-
-
Muscle Strength Assessment: Bench press performance.
-
Primary Outcome: The study's primary focus was on tissue creatine content, with exercise performance as a secondary outcome.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of action and the typical experimental process, the following diagrams are provided.
Proposed Signaling Pathway of this compound
The primary mechanism by which this compound is thought to enhance muscle strength is by increasing the intramuscular stores of creatine, which in turn boosts the phosphocreatine (B42189) (PCr) energy system for rapid ATP regeneration during high-intensity exercise. A direct signaling pathway for GAA on muscle protein synthesis has not been extensively elucidated in the literature.
Caption: Proposed mechanism of this compound action in muscle cells.
Experimental Workflow for a this compound and Muscle Strength Study
The following diagram illustrates a typical experimental workflow for a randomized controlled trial investigating the effects of this compound on muscle strength.
Caption: A generalized workflow for a clinical trial on this compound.
Conclusion and Future Directions
For researchers and drug development professionals, the following are critical areas for future investigation:
-
Direct Replication: Conducting well-powered, randomized controlled trials that directly replicate the methodology of the Ostojic et al. (2015) study is essential to confirm its findings.
-
Dose-Response Relationship: Further investigation into the optimal dosage of this compound for muscle strength enhancement is warranted.
-
Long-Term Efficacy and Safety: The majority of studies are short-term. Longer-term trials are needed to assess the sustained effects on muscle strength and to monitor for any potential adverse effects, such as elevated homocysteine levels.[4]
-
Mechanistic Studies: Research into the direct molecular signaling pathways of this compound in muscle cells, beyond its role as a creatine precursor, would provide a more complete understanding of its effects.
-
Different Populations: Investigating the effects of this compound in diverse populations, including older adults and individuals with muscle-wasting conditions, could reveal broader therapeutic potential.
References
- 1. cris.ariel.ac.il [cris.ariel.ac.il]
- 2. Six-Week Oral Guanidinoacetic Acid Administration Improves Muscular Performance in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance: A randomized, double-blind superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulative Mechanism of Guanidinoacetic Acid on Skeletal Muscle Development and Its Application Prospects in Animal Husbandry: A Review [frontiersin.org]
A Head-to-Head Comparison of Glycocyamine and Other Creatine Precursors for Researchers and Drug Development Professionals
An in-depth analysis of the efficacy, safety, and metabolic pathways of key creatine (B1669601) precursors, supported by experimental data and detailed methodologies.
In the pursuit of enhancing cellular bioenergetics, particularly in tissues with high energy demands such as muscle and brain, the modulation of creatine levels remains a key area of scientific inquiry. While creatine monohydrate is the most well-established ergogenic and therapeutic agent, its precursors, most notably glycocyamine (also known as guanidinoacetic acid or GAA), are gaining significant attention for their potential to augment creatine stores, possibly more efficiently than creatine itself.[1][2] This guide provides a comprehensive, data-driven comparison of this compound and other creatine precursors, tailored for researchers, scientists, and drug development professionals.
Biochemical Pathways of Creatine Synthesis
Creatine is endogenously synthesized in a two-step enzymatic process primarily involving the kidneys and liver. The first and rate-limiting step is the formation of this compound from the amino acids L-arginine and glycine, catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). This compound is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to form creatine.[2][3][4]
Below is a diagram illustrating the endogenous creatine synthesis pathway.
Head-to-Head Comparison: this compound vs. Creatine Monohydrate
Recent studies have directly compared the efficacy of this compound (GAA) supplementation, alone or in combination with creatine, to creatine monohydrate alone. These studies provide valuable quantitative data on changes in tissue creatine content and physical performance.
Impact on Tissue Creatine Content
A key measure of efficacy for any creatine precursor is its ability to increase intramuscular and cerebral creatine concentrations.
| Parameter | This compound (GAA) + Creatine | Creatine Monohydrate | Study Details |
| Increase in Skeletal Muscle Creatine | 16.9% ± 20.2% | 2.0% ± 6.0% | Randomized, double-blind crossover trial in 14 healthy young men over 4 weeks.[5][6] |
| Increase in Grey Matter Creatine | 5.8% ± 5.3% | 1.5% ± 3.2% | Same study as above.[5][6] |
These findings suggest that a combination of GAA and creatine may be superior to creatine alone in augmenting creatine levels in both muscle and brain tissue.[5][6]
Performance Outcomes
The ultimate goal of increasing tissue creatine is often to enhance physical performance.
| Parameter | This compound (GAA) + Creatine | Creatine Monohydrate | Study Details |
| Improvement in Bench Press Performance | 6.0% | 5.1% | Same randomized, double-blind crossover trial as above.[5][6] |
| Change in Body Weight | +0.7 kg ± 0.2 kg | +1.6 kg ± 0.2 kg | Same study as above, suggesting less water retention with the GAA-creatine mixture.[5][6] |
Other Creatine Precursors: L-Arginine and Glycine
Supplementation with the direct amino acid precursors to this compound, L-arginine and glycine, has also been investigated as a strategy to increase creatine levels. However, the evidence for the effectiveness of this approach in healthy individuals is less compelling compared to direct supplementation with creatine or its immediate precursor, GAA.[1][7] While essential for endogenous creatine synthesis, their supplementation for the sole purpose of boosting creatine is not a primary strategy in sports nutrition.[7] However, in certain clinical conditions, such as creatine transporter defects, combination therapy with creatine, L-arginine, and L-glycine has shown some benefit in muscular symptoms, although cognitive improvements remain limited.[4][8]
Safety Considerations: The Homocysteine Issue
A significant concern with this compound supplementation is its potential to increase plasma homocysteine levels. The methylation of GAA to creatine by GAMT utilizes SAM, and this process generates S-adenosylhomocysteine (SAH), which is then converted to homocysteine. An increased demand for methylation due to high levels of GAA can lead to an accumulation of homocysteine, a known risk factor for cardiovascular disease.[9][10]
| Parameter | Effect of this compound (GAA) Supplementation | Mitigation Strategies |
| Plasma Homocysteine Levels | Can be significantly elevated. | Co-supplementation with methyl donors such as betaine, folic acid (folate), vitamin B6, and vitamin B12 can help to remethylate homocysteine back to methionine, thus mitigating its accumulation.[9][11][12][13] |
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are crucial.
Quantification of this compound and Creatine in Plasma
A common and reliable method for the simultaneous determination of this compound and creatine in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Steps:
-
Sample Preparation: Plasma samples are typically deproteinized using a solvent like acetonitrile. Internal standards (stable isotope-labeled versions of the analytes, such as 13C2-GAA and d3-creatine) are added for accurate quantification. The sample then undergoes derivatization to improve chromatographic properties.[3]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A column, such as a Supelcosil™ LC-4.6 mm, is used with an isocratic elution to separate this compound and creatine from other plasma components.[3]
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in positive ionization mode, and specific precursor-to-product ion transitions are monitored for the quantification of each analyte and its internal standard.[3][14]
Assessment of Muscular Performance: 1-Repetition Maximum (1RM) Bench Press
The 1-repetition maximum (1RM) bench press is a standard and valid test to evaluate upper body maximal strength.[15][16]
Protocol:
-
Warm-up: The participant performs a general cardiovascular warm-up followed by a specific warm-up for the bench press, including one set of 5-10 repetitions with a light weight.[17][18]
-
Progressive Loading: The weight is progressively increased over several sets with adequate rest periods in between. The goal is to determine the maximal weight that can be lifted for one complete repetition with proper form.[17]
-
Spotting: For safety, one or two spotters should always be present to assist the participant if they are unable to complete a repetition.[17]
-
1RM Determination: The 1RM is the highest weight successfully lifted. The entire procedure should ideally be completed within 3 to 5 maximal attempts to avoid fatigue.[17]
Conclusion
The available evidence suggests that this compound, particularly in combination with creatine monohydrate, may offer a superior strategy for increasing muscle and brain creatine levels compared to creatine monohydrate alone. This could translate to enhanced physical performance, as demonstrated by improvements in bench press strength. However, the increased metabolic demand for methylation and the potential for elevated homocysteine levels are critical safety considerations that must be addressed, likely through co-supplementation with methyl donors. Supplementation with the more distant precursors, L-arginine and glycine, appears to be less effective for augmenting creatine stores in healthy individuals. For researchers and drug development professionals, understanding these nuances is paramount for designing effective interventions and novel therapeutic strategies targeting cellular energy metabolism. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound supplementation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Treatment by oral creatine, L-arginine and L-glycine in six severely affected patients with creatine transporter defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanidinoacetic acid with creatine compared with creatine alone for tissue creatine content, hyperhomocysteinemia, and exercise performance: A randomized, double-blind superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Arginine, glycine, and creatine supplementation improves symptoms in a female with creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Nutritional Supplements for Reducing Homocysteine Levels in Healthy Adults: A Systematic Review and Network Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Nutritional Supplements for Reducing Homocysteine Levels in Healthy Adults: A Systematic Review and Network Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bevital.no [bevital.no]
- 15. researchgate.net [researchgate.net]
- 16. Maximal strength measurement: A critical evaluation of common methods—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contentcdn.eacefitness.com [contentcdn.eacefitness.com]
- 18. A Comparison of Three Protocols for Determining Barbell Bench Press Single Repetition Maximum, Barbell Kinetics, and Subsequent Measures of Muscular Performance in Resistance-Trained Adults - PMC [pmc.ncbi.nlm.nih.gov]
Glycocyamine Supplementation: A Comparative Guide for Researchers
An objective analysis of clinical trial data on Glycocyamine (Guanidinoacetic Acid) as a dietary supplement, focusing on its role in creatine (B1669601) synthesis, athletic performance, and potential therapeutic applications.
This compound, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative and a direct precursor to creatine, a vital molecule for cellular energy metabolism.[1][2] For over seven decades, this compound has been explored as a dietary supplement to enhance tissue creatine levels and potentially improve clinical outcomes in various conditions.[1][2] This guide provides a comprehensive comparison of findings from key clinical trials, offering researchers, scientists, and drug development professionals a synthesized overview of the current evidence.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from clinical trials investigating the effects of this compound supplementation.
Table 1: Effects of this compound Supplementation on Biomarkers
| Study (Year) | Dosage | Duration | Key Biomarker Changes |
| Ostojic et al. (2013)[3] | 2.4 g/day | 6 weeks | - Serum creatine: Significant increase (P < 0.05)- Serum creatinine: Significant increase (P < 0.05)- Serum homocysteine: Significant increase |
| Ostojic et al. (Unpublished, as cited in NCT01133899) | 1.2, 2.4, 4.8 g/day | 6 weeks | - Expected to significantly increase serum creatine and total homocysteine. |
Table 2: Effects of this compound Supplementation on Physical Performance
| Study (Year) | Dosage | Duration | Key Performance Outcomes |
| Ostojic et al. (2015) | 1.2, 2.4, 4.8 g/day | 6 weeks | - Handgrip strength: Significant improvement with 1.2 g/day and 2.4 g/day doses compared to placebo (P < 0.05).- Muscle endurance (bench press repetitions): Significantly greater improvement with 1.2 g/day and 4.8 g/day doses compared to placebo (P = 0.01). |
Table 3: Comparison of this compound-Creatine Mixture vs. Creatine Alone on Body Composition
| Study (Year) | Intervention | Duration | Key Body Composition Changes (Interaction Effect) |
| Semeredi et al. (2023) | Creatine-GAA mixture | 4 weeks | - Extracellular mass: Increased by an average of 1.44% (p=0.009). |
| Semeredi et al. (2023) | Creatine alone | 4 weeks | - Extracellular mass: Reduced by an average of -0.15% (p=0.009).- In males, significant increases in body cell mass, total body potassium, total body calcium, total body water, and intracellular water. |
Experimental Protocols
A detailed examination of the methodologies employed in these key studies is crucial for interpretation and future research design.
Ostojic et al. (2013): Creatine Metabolism and Safety Profiles
-
Objective: To evaluate the effects of six-week oral guanidinoacetic acid administration on creatine metabolism and safety in healthy humans.
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Healthy volunteers.
-
Intervention: 2.4 grams of GAA per day for 6 weeks. The dosage was calculated to be an equimolar equivalent to 3 grams of creatine.
-
Control: Placebo (inulin).
-
Outcome Measures: Serum creatine, creatinine, and safety markers.
Ostojic et al. (2015): Muscular Performance
-
Objective: To evaluate the effects of supplemental GAA on muscle strength, anaerobic performance, and aerobic performance.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 48 young, healthy men and women (age, 22.3 ± 1.5 years).
-
Intervention: Oral doses of GAA at 1.2, 2.4, or 4.8 g/day for 6 weeks.
-
Control: Placebo.
-
Outcome Measures: Handgrip strength, muscle endurance (bench press repetitions), and other performance metrics.
Semeredi et al. (2023): Body Composition
-
Objective: To compare the impact of short-term supplementation with a guanidinoacetic acid and creatine mixture versus creatine alone on body composition.
-
Study Design: A randomized controlled trial.
-
Participants: Healthy men and women.
-
Interventions: 1) A mixture of GAA and creatine. 2) Creatine monohydrate alone.
-
Outcome Measures: Total body water, extracellular mass, intracellular water, and other body composition indices.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biochemical processes and study designs can aid in understanding the mechanism of action and experimental approach.
References
- 1. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
Glycocyamine: A Comparative Guide for its Validation as a Biomarker in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of glycocyamine as a biomarker for certain metabolic disorders, particularly congenital creatine (B1669601) deficiency syndromes. It includes an objective analysis of its performance against other available biomarkers, supported by experimental data and detailed methodologies.
Introduction to this compound and its Role in Metabolism
This compound, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor to creatine, a vital molecule for cellular energy homeostasis. The synthesis of creatine is a two-step process primarily occurring in the kidneys and liver.
The metabolic pathway begins with the formation of this compound from L-arginine and glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). Subsequently, this compound is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT) to form creatine.[1][2] Genetic defects in the enzymes responsible for creatine synthesis or transport lead to a group of inborn errors of metabolism known as Cerebral Creatine Deficiency Syndromes (CCDS). The three main types of CCDS are AGAT deficiency, GAMT deficiency, and creatine transporter (CRTR) deficiency.[3] The measurement of this compound in biological fluids is a crucial tool in the diagnosis of these disorders.[4]
Comparative Analysis of this compound as a Biomarker
The clinical utility of this compound as a biomarker is most prominent in the differential diagnosis of CCDS. Its concentration in plasma and urine, often considered in conjunction with creatine and creatinine (B1669602) levels, provides a distinct biochemical profile for each disorder.
Performance Metrics
The diagnostic performance of this compound varies depending on the specific metabolic disorder.
-
GAMT Deficiency: Elevated levels of this compound in both plasma and urine are pathognomonic for GAMT deficiency.[5] Newborn screening programs have demonstrated high specificity for detecting GAMT deficiency, with estimates around 99.998%. The diagnosis is typically confirmed by the presence of high levels of this compound in blood and low levels of creatine.
-
AGAT Deficiency: In contrast to GAMT deficiency, AGAT deficiency is characterized by very low to undetectable levels of this compound in plasma and urine.
-
Creatine Transporter (CRTR) Deficiency: In males with CRTR deficiency, the most characteristic biochemical finding is an elevated creatine-to-creatinine ratio in urine. While this compound levels are typically normal in these patients, its measurement is essential to rule out AGAT and GAMT deficiencies.
The following table summarizes the typical biomarker findings in patients with CCDS compared to healthy individuals.
| Biomarker | Healthy Controls | AGAT Deficiency | GAMT Deficiency | Creatine Transporter (CRTR) Deficiency (Males) |
| Plasma this compound (µmol/L) | 1.16 ± 0.59 | 0.01 - 0.04 | 5.68 - 18.6 | Normal |
| Urine this compound (µmol/L) | 311 ± 191 | 2.4 - 5.8 | 1783 | Normal |
| Plasma Creatine + Creatinine (µmol/L) | 79 ± 38 | 15 - 29 | 10.7 | Normal |
| Urine Creatine/Creatinine Ratio | Age-dependent, typically low | Normal to low | Normal to low | Markedly elevated |
Experimental Protocols
Accurate quantification of this compound is critical for its clinical application. The following sections detail the methodologies for its measurement in biological samples.
Sample Collection and Preparation
-
Plasma: Collect whole blood in heparinized tubes. Centrifuge at 1000 x g for 10 minutes to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Urine: Collect a random urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection may be preferred. Store urine samples at -20°C or lower until analysis.
For analysis by LC-MS/MS, a protein precipitation step is typically required for plasma samples. This can be achieved by adding a precipitating agent such as acetonitrile (B52724) to the plasma sample, followed by centrifugation to remove the precipitated proteins.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used method for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined during method development)
-
Internal Standard (e.g., isotopically labeled this compound): Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Pre-column Derivatization (Optional but often beneficial):
To improve chromatographic retention and ionization efficiency, pre-column derivatization can be employed. A common derivatizing agent for primary amines like this compound is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.
Example Derivatization Protocol:
-
To 100 µL of the sample (plasma supernatant or diluted urine), add an internal standard.
-
Add a borate (B1201080) buffer (pH ~9.5) to adjust the pH.
-
Add the OPA/thiol derivatizing reagent.
-
Incubate at room temperature for a short period (e.g., 2 minutes).
-
Inject the derivatized sample into the LC-MS/MS system.
Quality Control:
-
Use of a stable isotope-labeled internal standard is recommended for accurate quantification.
-
Analyze quality control samples at low, medium, and high concentrations with each batch of patient samples to ensure accuracy and precision.
-
Establish and validate the linear range, limit of detection (LOD), and limit of quantification (LOQ) of the assay.
Visualizations
Creatine Biosynthesis Pathway
Caption: The creatine biosynthesis pathway and associated metabolic disorders.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the quantification of this compound.
Conclusion
This compound is a validated and essential biomarker for the diagnosis of inborn errors of creatine synthesis, namely AGAT and GAMT deficiencies. Its measurement, in conjunction with other metabolites like creatine and creatinine, allows for a clear and accurate differential diagnosis of these rare but treatable metabolic disorders. The use of robust analytical methods such as LC-MS/MS ensures the high sensitivity and specificity required for clinical decision-making. This guide provides the necessary information for researchers and clinicians to understand, implement, and interpret the measurement of this compound in a clinical or research setting.
References
- 1. Analysis of Total Human Urinary Glycosaminoglycan Disaccharides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Creatine Deficiency Disorders: Phenotypes, Genotypes, Diagnosis, and Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A glycomic workflow for LC–MS/MS analysis of urine glycosaminoglycan biomarkers in mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Comparative Transcriptomic Analysis of Muscle Tissue Following Glycocyamine Administration: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected transcriptomic changes in skeletal muscle tissue following the administration of Glycocyamine (Guanidinoacetic Acid or GAA). As a direct precursor to creatine (B1669601), this compound is a key molecule in muscle energy metabolism. Emerging evidence suggests its role extends beyond bioenergetics to the regulation of muscle growth, making it a compound of interest for conditions associated with muscle wasting and for performance enhancement.
While direct, publicly available comparative transcriptomic data from controlled this compound administration studies in muscle tissue is limited, this guide synthesizes current knowledge on its mechanisms of action to infer likely transcriptomic signatures. We draw comparisons with transcriptomic data from studies on myostatin (MSTN) inhibition, a key pathway understood to be negatively regulated by this compound.
Introduction to this compound's Role in Muscle Physiology
This compound is endogenously synthesized from the amino acids arginine and glycine (B1666218) by the enzyme L-arginine:glycine amidinotransferase (AGAT). It is then methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. Creatine and its phosphorylated form, phosphocreatine, are vital for cellular energy buffering, particularly in tissues with high and fluctuating energy demands like skeletal muscle.
Beyond its role as a creatine precursor, this compound administration has been shown to promote muscle development. This is attributed to two primary mechanisms:
-
Activation of the Akt/mTOR Signaling Pathway: This pathway is a central regulator of muscle protein synthesis and hypertrophy. Activation of Akt (also known as Protein Kinase B) leads to the activation of the mammalian Target of Rapamycin (mTOR), which in turn phosphorylates downstream targets like S6K1 and 4E-BP1 to initiate protein translation.
-
Down-regulation of Myostatin (MSTN): Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of muscle mass. It inhibits myoblast proliferation and differentiation. By suppressing myostatin, this compound is thought to relieve this inhibition, thereby promoting muscle growth.
Experimental Protocols
To investigate the transcriptomic effects of this compound on muscle tissue, a robust experimental design is crucial. Below is a detailed, representative protocol for a comparative RNA-sequencing (RNA-Seq) study.
Animal Model and Treatment
-
Animal Model: C57BL/6J mice (male, 8-10 weeks old) are commonly used for studies of muscle physiology.
-
Acclimatization: Animals should be housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Experimental Groups:
-
Control Group (n=6): Administered a vehicle (e.g., saline).
-
This compound-Treated Group (n=6): Administered this compound dissolved in the vehicle. Dosage can be determined from literature, for example, 1 g/kg of diet.
-
Alternative/Positive Control (Optional, n=6): Administered a known muscle-enhancing agent (e.g., a specific mTOR activator or myostatin inhibitor).
-
-
Administration: Oral gavage or dietary supplementation for a defined period (e.g., 4-8 weeks).
-
Tissue Collection: At the end of the treatment period, animals are euthanized. The gastrocnemius or tibialis anterior muscles are rapidly dissected, weighed, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA-Sequencing and Bioinformatic Analysis
-
RNA Extraction: Total RNA is extracted from frozen muscle tissue (~20-30 mg) using a TRIzol-based method or a commercial kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen), followed by DNase I treatment to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 are recommended for library preparation.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized using reverse transcriptase and random primers. The cDNA fragments undergo end repair, A-tailing, and adapter ligation. The resulting libraries are amplified by PCR.
-
Sequencing: Libraries are sequenced on a high-throughput platform such as the Illumina NovaSeq system, generating paired-end reads (e.g., 2x150 bp).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Gene expression levels are quantified as read counts using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: The read counts are normalized, and differential expression between the this compound-treated and control groups is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1.0| are typically considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Quantitative Data Presentation
Since direct transcriptomic data for this compound is not yet available, we present data from a study on myostatin (MSTN) knockout goats as a proxy.[1] this compound is hypothesized to suppress myostatin signaling; therefore, the genes regulated by MSTN knockout may reflect a significant portion of the transcriptomic signature of this compound administration.
Table 1: Top 20 Differentially Expressed Genes in Muscle Tissue from Myostatin Knockout (MSTN-/-) vs. Wild-Type (WT) Goats.[1]
| Gene Symbol | Full Name | Log2(Fold Change) (MSTN-/- vs. WT) | Function |
| Upregulated Genes | |||
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | 4.35 | Cell proliferation, differentiation, transformation |
| JUNB | JunB proto-oncogene, AP-1 transcription factor subunit | 3.98 | Transcription factor, cell proliferation |
| EGR1 | Early growth response 1 | 3.87 | Transcription factor, cell growth |
| BTG2 | BTG anti-proliferation factor 2 | 3.54 | Anti-proliferation, cell cycle control |
| SOCS3 | Suppressor of cytokine signaling 3 | 3.45 | Negative regulator of cytokine signaling |
| KLF4 | Kruppel like factor 4 | 3.21 | Transcription factor, cell cycle regulation |
| CXCL8 | C-X-C motif chemokine ligand 8 | 3.11 | Chemoattractant for neutrophils |
| DUSP1 | Dual specificity phosphatase 1 | 2.98 | Inactivation of MAP kinases |
| NFKBIZ | NFKB inhibitor zeta | 2.87 | Regulator of NF-kappa-B signaling |
| IER3 | Immediate early response 3 | 2.76 | Apoptosis regulation |
| Downregulated Genes | |||
| SCD | Stearoyl-CoA desaturase | -4.12 | Fatty acid metabolism, lipogenesis |
| HSD3B2 | Hydroxy-delta-5-steroid dehydrogenase | -3.98 | Steroid hormone biosynthesis |
| ELOVL6 | ELOVL fatty acid elongase 6 | -3.76 | Fatty acid elongation |
| FASN | Fatty acid synthase | -3.54 | Fatty acid synthesis |
| ACACA | Acetyl-CoA carboxylase alpha | -3.32 | Fatty acid synthesis (rate-limiting step) |
| THRSP | Thyroid hormone responsive | -3.11 | Lipogenesis |
| INSIG1 | Insulin induced gene 1 | -2.99 | Cholesterol metabolism, lipogenesis |
| SREBF1 | Sterol regulatory element binding transcription factor 1 | -2.87 | Master regulator of lipogenesis |
| GPAM | Glycerol-3-phosphate acyltransferase, mitochondrial | -2.75 | Glycerolipid biosynthesis |
| DGAT2 | Diacylglycerol O-acyltransferase 2 | -2.64 | Triglyceride synthesis |
Note: This data is from a study in goats and serves as an illustrative example of the types of gene expression changes expected with myostatin inhibition.
Visualization of Pathways and Workflows
This compound and Creatine Synthesis Pathway
The synthesis of creatine from arginine and glycine is a two-step enzymatic process where this compound is the intermediate.
Caption: The two-step enzymatic pathway of creatine biosynthesis.
Inferred Signaling Pathways Affected by this compound
This compound administration is expected to modulate key muscle growth and atrophy pathways. It promotes the Akt/mTOR pathway while inhibiting the Myostatin/Smad pathway.
Caption: Inferred signaling cascades modulated by this compound in muscle.
Experimental Workflow for Comparative Transcriptomics
The overall process from animal treatment to data interpretation follows a structured workflow.
Caption: Standard workflow for an RNA-Seq-based transcriptomic study.
Conclusion
This compound holds promise as a modulator of muscle mass and metabolism. Based on its known biochemical roles, its administration is expected to induce a transcriptomic profile indicative of increased protein synthesis and decreased muscle catabolism. This would likely involve the upregulation of genes downstream of the Akt/mTOR pathway and the downregulation of genes associated with the myostatin signaling cascade. The provided data from myostatin knockout studies offers a valuable comparative baseline for future research. Direct transcriptomic analysis of muscle tissue following this compound administration is a critical next step to fully elucidate its molecular effects and validate its therapeutic and performance-enhancing potential.
References
Safety Operating Guide
Navigating the Safe Disposal of Glycocyamine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like glycocyamine is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates potential environmental and health risks but also ensures a secure and efficient research environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes wearing protective gloves, clothing, and eye/face protection[1]. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes[1]. In case of skin contact, wash the affected area thoroughly with soap and water. If this compound comes into contact with the eyes, rinse cautiously with water for several minutes[1].
Step-by-Step this compound Disposal Procedure
The disposal of this compound should be managed through a certified hazardous waste disposal program, in accordance with local, state, and federal regulations. The following steps outline a general procedure:
-
Waste Identification and Segregation :
-
Containerization :
-
Collect this compound waste in a designated, properly labeled, and chemically compatible container.
-
The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid to prevent spills.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" or "Guanidinoacetic acid"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic and sources of ignition. Ensure the storage area is cool, dry, and well-ventilated.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a chemical waste pickup from the EHS department or a licensed hazardous waste contractor.
-
Do not dispose of this compound in the regular trash or pour it down the drain.
-
Quantitative Data
Specific quantitative disposal limits for this compound are not broadly published and are typically determined by local and national regulations. The Resource Conservation and Recovery Act (RCRA) provides a framework for hazardous waste management in the United States, but specific thresholds can vary. Academic laboratories may operate under Subpart K regulations, which provide alternative requirements for managing hazardous waste. Researchers must consult their institution's EHS department for guidance on specific quantity limits and reporting requirements.
Experimental Protocol: Waste Characterization
In the absence of a specific disposal protocol for a novel compound, a general waste characterization protocol should be followed.
Objective: To determine the appropriate disposal pathway for a chemical waste stream containing this compound.
Methodology:
-
SDS Review : Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound. The SDS will provide information on physical and chemical properties, hazards, and initial disposal considerations.
-
Regulatory Cross-Reference : Cross-reference the information from the SDS with federal and local regulations (e.g., EPA, state environmental agencies) to determine if this compound is a listed hazardous waste or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).
-
Consultation : Contact your institution's EHS department. They are responsible for making the final hazardous waste determination and will provide guidance on the proper disposal procedures for your specific laboratory context.
-
Documentation : Maintain records of the waste characterization process, including the SDS, communications with EHS, and the final disposal decision.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Glycocyamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Glycocyamine (also known as Guanidinoacetic acid), with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a chemical that can pose health risks if not handled properly. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Due to its high dusting potential, appropriate protective measures must be taken[3]. Key hazards include:
-
Inhalation: May cause respiratory tract irritation[1][2][4].
-
Ingestion: May be harmful if swallowed and cause irritation of the digestive tract[4].
Before beginning any work with this compound, a thorough risk assessment should be conducted to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are crucial for preventing exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles[2][4][5][6][7]. A face shield may also be appropriate[8][9]. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][4]. |
| Skin Protection | Chemical-resistant gloves and protective clothing[4][7][10]. A PVC apron and barrier cream can also be used[5]. | For dry solids, suitable glove materials include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride[5]. Inspect gloves for degradation before use and wash hands thoroughly after handling[5][9]. Wear a lab coat or a complete suit protecting against chemicals[9]. |
| Respiratory Protection | NIOSH/MSHA or European Standard approved respirator[4][8]. | Required when dusts are generated. Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher levels, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges[8][9]. Ensure adequate ventilation to minimize dust generation[8][10][11]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Step 1: Pre-Handling Preparations
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to control airborne dust[10][11].
-
PPE Inspection: Before use, inspect all PPE for integrity. Ensure gloves have no punctures and that safety glasses are clean and fit properly[5][9].
-
Emergency Equipment: Confirm that safety showers and eyewash stations are accessible and operational[1].
-
Review SDS: Always review the Safety Data Sheet (SDS) for this compound before handling.
Step 2: Handling the Chemical
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes[5][11].
-
Minimize Dust: Minimize dust generation and accumulation during handling[10].
-
Container Management: Keep the container tightly closed when not in use[1][10][11]. Open and handle the container with care.
-
Hygiene: Do not eat, drink, or smoke in the handling area[10]. Wash hands thoroughly with soap and water after handling the chemical[1][10].
Step 3: Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly after use.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique without touching the outer surface[9].
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[1][10][12].
Emergency and First Aid Protocols
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap for at least 15 minutes[2][4][5]. If skin irritation occurs, seek medical advice[1][10]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[1][4][10]. Seek immediate medical attention[4][10]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[4][10][11]. Seek medical attention[1][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, have them drink 2-4 cupfuls of milk or water[4]. Never give anything by mouth to an unconscious person[4][11]. Seek immediate medical attention[4]. |
Accidental Release Measures: In the event of a spill, evacuate unnecessary personnel[6]. Wear appropriate PPE and ensure adequate ventilation[10][11]. Prevent further leakage if safe to do so. Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container[10]. Avoid creating dust[8][9]. Do not let the chemical enter drains or waterways[8][10][11].
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect this compound waste and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, closed, and clearly labeled container[9][10]. Do not mix with other waste streams[13].
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant[1][10]. Land disposal is the least desirable method[14].
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations[10]. It is the responsibility of the waste generator to correctly identify and classify the waste[14]. Never discharge this compound into drains or the environment[8][11].
By implementing these safety protocols, researchers and laboratory personnel can significantly reduce the risks associated with handling this compound, fostering a culture of safety and ensuring the well-being of all staff.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. food.gov.uk [food.gov.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. echemi.com [echemi.com]
- 12. spectrumrx.com [spectrumrx.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
